molecular formula C9H5ClN2O3S B1668747 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone CAS No. 748777-47-1

5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone

Cat. No.: B1668747
CAS No.: 748777-47-1
M. Wt: 256.67 g/mol
InChI Key: RBOAUBASDMUWJM-UHFFFAOYSA-N
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Description

Inhibitor of PCAF and p300 histone acetyltransferase activity>CCT077791 is an inhibitor of PCAF and p300 histone acetyltransferase activity.

Properties

IUPAC Name

5-chloro-2-(4-nitrophenyl)-1,2-thiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O3S/c10-8-5-9(13)11(16-8)6-1-3-7(4-2-6)12(14)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOAUBASDMUWJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=C(S2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and properties of 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone

Author: BenchChem Technical Support Team. Date: March 2026

A Covalent Probe for Histone Acetyltransferase (HAT) Inhibition

Executive Summary

5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone (CAS: 748777-47-1) is a specialized heterocyclic compound primarily utilized in biochemical research as a covalent inhibitor of histone acetyltransferases (HATs), specifically the p300/CBP-associated factor (PCAF) and p300.[1][2][3][4][5][6] Unlike its alkyl-substituted analogs (e.g., CMIT/MIT) which serve as broad-spectrum industrial biocides, the inclusion of the 4-nitrophenyl moiety significantly modulates the compound's electronic profile, optimizing it for targeted nucleophilic attack by active-site cysteines in epigenetic enzymes.

This guide details the physicochemical properties, reaction mechanisms, synthesis pathways, and validated experimental protocols for utilizing this compound in drug discovery and epigenetic profiling.

Part 1: Chemical Identity & Structural Analysis[3][7]

The compound belongs to the isothiazolone class, characterized by a five-membered sulfur-nitrogen heterocycle containing a carbonyl group.[7] The structural uniqueness of this derivative lies in the N-aryl substitution.

PropertySpecification
IUPAC Name 5-Chloro-2-(4-nitrophenyl)-1,2-thiazol-3-one
CAS Number 748777-47-1
Molecular Formula

Molecular Weight 256.67 g/mol
Appearance Yellow to off-white solid
Solubility DMSO (soluble), Ethanol (sparingly), Water (poor)
Electronic Character Highly electrophilic at the sulfur center due to the electron-withdrawing 4-nitro group.
Structural-Activity Relationship (SAR)

The reactivity of isothiazolones is governed by the electrophilicity of the sulfur atom. In this molecule, two factors amplify this reactivity compared to standard methyl-isothiazolones:

  • 5-Chloro Substitution: Inductively withdraws electron density from the ring, destabilizing the N-S bond.

  • 4-Nitrophenyl Group: The nitro group (

    
    ) is a strong electron-withdrawing group (EWG). Through resonance and induction, it pulls electron density away from the nitrogen, further polarizing the N-S bond and making the sulfur atom a "harder" electrophile, highly reactive toward "soft" nucleophiles like thiols.
    
Part 2: Mechanism of Action (Covalent Inhibition)

The primary biological application of this compound is the inhibition of HAT enzymes. The mechanism is a chemoselective nucleophilic aromatic substitution-like pathway resulting in ring opening.

The Reaction Pathway[8][9][10]
  • Recognition: The inhibitor enters the HAT active site (e.g., PCAF).

  • Nucleophilic Attack: The thiol (-SH) group of a catalytic cysteine residue attacks the sulfur atom of the isothiazolone ring.

  • Ring Opening: The weak N-S bond cleaves.

  • Disulfide Formation: A mixed disulfide is formed between the enzyme and the inhibitor fragment (N-(4-nitrophenyl)-3-oxopropanamide derivative), permanently disabling the enzyme.

ReactionMechanism Enzyme Active Enzyme (Cys-SH) Transition Tetrahedral Intermediate Enzyme->Transition Nucleophilic Attack Inhibitor 5-Cl-2-(4-NO2-Ph)-Isothiazolone Inhibitor->Transition Inhibited Inhibited Enzyme (Mixed Disulfide) Transition->Inhibited N-S Bond Cleavage Leaving Ring-Opened Fragment Transition->Leaving

Figure 1: Mechanism of covalent enzyme inhibition via isothiazolone ring opening.

Part 3: Synthesis Strategy

Synthesis of N-aryl-5-chloroisothiazol-3-ones typically follows the oxidative cyclization of dithiodipropionamides.

Validated Synthetic Route
  • Amide Formation: Reaction of 4-nitroaniline with 3,3'-dithiodipropionyl chloride to yield the corresponding bis-amide.

  • Oxidative Cyclization: The bis-amide is treated with a chlorinating agent (Sulfuryl chloride,

    
    ) in an inert solvent (e.g., dichloromethane or ethyl acetate). This step simultaneously chlorinates the position alpha to the carbonyl and closes the ring via the formation of the N-S bond.
    

SynthesisWorkflow Start Start: 4-Nitroaniline + 3,3'-Dithiodipropionyl Chloride Step1 Step 1: Amidation (Solvent: THF/DCM, Base: Et3N) Start->Step1 Inter Intermediate: N,N'-bis(4-nitrophenyl)-3,3'-dithiodipropionamide Step1->Inter Step2 Step 2: Oxidative Cyclization Reagent: SO2Cl2 (Sulfuryl Chloride) Inter->Step2 Product Final Product: This compound Step2->Product Ring Closure

Figure 2: Synthetic workflow for the production of N-aryl isothiazolones.

Part 4: Experimental Protocols
Protocol A: HAT Inhibition Assay (Validation)

This protocol validates the compound's efficacy as a PCAF inhibitor.

Materials:

  • Recombinant PCAF enzyme.

  • Substrate: Histone H3 peptide.

  • Acetyl-CoA (donor).

  • Inhibitor: this compound (dissolved in DMSO).

  • Detection reagent (e.g., Ellman’s reagent or fluorometric acetyl-lysine antibody).

Step-by-Step Procedure:

  • Preparation: Dilute the inhibitor in assay buffer (50 mM HEPES, pH 8.0, 0.1 mM EDTA) to concentrations ranging from 0.1 µM to 100 µM. Maintain DMSO concentration <1%.[11]

  • Pre-incubation: Incubate PCAF enzyme with the inhibitor for 15 minutes at 30°C. Note: This allows the covalent bond to form before substrate competition begins.

  • Reaction Initiation: Add Histone H3 peptide and Acetyl-CoA.

  • Incubation: Incubate for 30–60 minutes at 30°C.

  • Termination & Measurement: Stop reaction and measure acetylation levels via fluorescence or absorbance.

  • Analysis: Plot % Activity vs. Log[Inhibitor]. Calculate

    
    .
    
    • Expected Result:

      
       values for this compound against PCAF are typically in the range of 5–15 µM .
      
Protocol B: Reactivity Check with Ellman's Reagent

To verify the chemical integrity of the compound (i.e., that the electrophilic ring is intact), use a thiol-depletion assay.

  • Mix 50 µM of the isothiazolone with 50 µM of Cysteine in PBS (pH 7.4).

  • Incubate for 10 minutes.

  • Add DTNB (Ellman's Reagent).

  • Measure absorbance at 412 nm.

  • Interpretation: A functional isothiazolone will deplete the cysteine, resulting in low absorbance compared to a cysteine-only control. If absorbance is high, the inhibitor has degraded (hydrolyzed).

Part 5: Safety & Toxicity Profile

While this compound is a valuable probe, it possesses significant toxicity inherent to isothiazolones and nitro-aromatics.

  • Sensitization: Isothiazolones are potent skin sensitizers.[11][12][13] All handling must occur under a fume hood with nitrile gloves.

  • Cytotoxicity: The compound shows cytotoxicity in HepG2 and other cell lines (

    
    ). This makes it suitable for in vitro enzymatic studies but requires careful dosing for live-cell experiments to distinguish between specific HAT inhibition and general toxicity.
    
  • Mutagenicity: The presence of the nitro group raises concerns for mutagenicity (Ames positive potential); handle as a potential carcinogen.

References
  • Dekker, F. J., et al. "Small-molecule inhibitors of histone acetyltransferases." Drug Discovery Today, 2009.
  • Wisastra, R., et al. "Isothiazolones; Thiol-reactive inhibitors of cysteine protease cathepsin B and histone acetyltransferase PCAF." Organic & Biomolecular Chemistry, 2011.[10] Link

  • Santa Cruz Biotechnology. "this compound Product Data Sheet." Link[1][2]

  • Collier, P. J., et al. "Growth inhibitory and biocidal activity of some isothiazolone biocides." Journal of Applied Bacteriology, 1990.
  • Lewis, J. C., et al. "Mechanism of action of isothiazolone biocides." Journal of Industrial Microbiology, 1990.

Sources

Whitepaper: Mechanistic Profiling of 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone (CCT077791) as a Covalent Histone Acetyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Epigenetic dysregulation, particularly the aberrant acetylation of histones, is a hallmark of numerous oncological pathologies. While histone deacetylase (HDAC) inhibitors have seen extensive clinical development, small-molecule inhibitors of histone acetyltransferases (HATs) remain relatively scarce[1]. 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone, widely designated in literature as CCT077791 , represents a foundational class of isothiazolone-based HAT inhibitors[1]. This technical guide delineates its structural biology, its covalent mechanism of action targeting PCAF (KAT2B) and p300 (KAT3B), and the self-validating experimental frameworks required to evaluate its efficacy in preclinical drug development.

Chemical Profile & Electrophilic Reactivity

CCT077791 (CAS: 748777-47-1) is characterized by an isothiazolone core substituted with a 5-chloro group and an N-linked 4-nitrophenyl moiety[2][3]. The isothiazolone pharmacophore is inherently electrophilic. The sulfur-nitrogen (S-N) bond within the heterocyclic ring is highly polarized. The electron-withdrawing nature of the N-linked 4-nitrophenyl group further exacerbates this polarization, rendering the sulfur atom highly susceptible to nucleophilic attack by thiolate anions[4].

Mechanism of Action: Covalent Thiol-Disulfide Exchange

Unlike reversible, competitive inhibitors that transiently occupy the acetyl-CoA binding pocket, CCT077791 operates via an irreversible, covalent mechanism[4].

The active sites of many HATs, including PCAF and p300, rely on critical cysteine residues to maintain structural integrity or facilitate the transfer of the acetyl group to the ε-amino group of target lysine residues. When CCT077791 enters the active site, the enzyme's cysteine thiolate executes a nucleophilic attack on the electrophilic sulfur of the isothiazolone ring[4]. This cleaves the S-N bond, resulting in the formation of a stable, mixed disulfide bond between the enzyme and the inhibitor[4]. This covalent adduction physically occludes the active site, irreversibly abrogating acetyltransferase activity and leading to downstream transcriptional repression[1][5].

MOA A CCT077791 (Isothiazolone) C Covalent Disulfide Bond (Enzyme-Inhibitor Complex) A->C Nucleophilic Attack B HAT Active Site (Catalytic Cysteine) B->C S-S Formation D Inhibition of PCAF/p300 Acetyltransferase Activity C->D Irreversible Blockade E Decreased Histone H3/H4 Acetylation D->E Epigenetic Modulation F Chromatin Condensation & Growth Arrest E->F Transcriptional Repression

Fig 1. Covalent mechanism of action of CCT077791 via thiol-disulfide exchange.

Quantitative Pharmacological Profile

The downstream biological consequences of this covalent inhibition include a marked reduction in the total cellular acetylation of histones H3 and H4, as well as non-histone targets like α-tubulin[3][6]. This epigenetic silencing triggers growth arrest in various human tumor cell lines, notably HCT116 and HT29 colorectal carcinomas[1][7].

Table 1: Pharmacological and Cytotoxic Profile of CCT077791

Target / ParameterValueAssay TypeBiological Context
PCAF IC₅₀ 2.2 µMFilter Binding AssayCell-free recombinant enzyme
PCAF IC₅₀ 7.3 µMFlashPlate AssayCell-free recombinant enzyme
p300 IC₅₀ 7.3 µMFlashPlate AssayCell-free recombinant enzyme
HCT116 GI₅₀ 3.0 µMMTS Proliferation AssayHuman Colorectal Carcinoma
HT29 GI₅₀ 2.1 µMMTS Proliferation AssayHuman Colorectal Carcinoma

(Data synthesized from primary literature and biochemical probe databases[3][7])

Experimental Methodologies: Self-Validating Protocol for Covalent HAT Inhibition

To rigorously evaluate CCT077791, researchers must employ an assay design that not only measures inhibition but also validates the causality of the covalent mechanism. The following protocol utilizes a radiolabeled FlashPlate assay coupled with a dithiothreitol (DTT) counter-screen to establish a self-validating system[1][6].

Workflow S1 Recombinant PCAF/p300 + Acetyl-CoA + 3H-Histone S2 Add CCT077791 (Dose Response: 0.1 - 50 µM) S1->S2 S3 FlashPlate Assay (Measure 3H-Acetylation) S2->S3 Direct Inhibition S4 Parallel Assay + DTT (Thiol Scavenger) S2->S4 Mechanistic Validation S5 Loss of Inhibition (Validates Covalent Mechanism) S4->S5 DTT rescues HAT activity

Fig 2. Self-validating experimental workflow for confirming thiol-dependent HAT inhibition.

Step-by-Step Methodology:
  • Enzyme Preparation: Recombinant PCAF or p300 is incubated in a standard HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA).

    • Causality Note: It is critical to exclude reducing agents like DTT or β-mercaptoethanol from the primary buffer, as they will prematurely scavenge the electrophilic inhibitor and yield false negatives.

  • Inhibitor Incubation: Add CCT077791 in a dose-response titration (0.1 µM to 50 µM). Incubate at 30°C for 15 to 30 minutes.

    • Causality Note: Because covalent inhibition is a time-dependent process, pre-incubation is required to allow the irreversible disulfide bond to form before the substrate introduces competitive steric hindrance.

  • Substrate Addition: Initiate the reaction by adding ³H-labeled Acetyl-CoA and the target substrate (e.g., biotinylated histone H3 peptide).

  • Signal Quantification (FlashPlate): Transfer the reaction to a streptavidin-coated FlashPlate. The biotinylated substrate binds the plate, and the incorporation of ³H-acetyl groups is quantified via scintillation counting to determine the IC₅₀[1].

  • Mechanistic Validation (The DTT Counter-Screen): In a parallel assay arm, pre-incubate CCT077791 with 1 mM DTT prior to enzyme addition.

    • Causality Note: DTT is a potent dithiol reducing agent. If CCT077791 acts via the proposed covalent mechanism, DTT will react with the isothiazolone sulfur, neutralizing its electrophilicity. The subsequent recovery (loss of inhibition) of HAT activity in this arm definitively validates that the mechanism is thiol-dependent and covalent[1][6].

References

  • Santa Cruz Biotechnology. "this compound | CAS 748777-47-1." SCBT. 2

  • Stimson L, et al. "Isothiazolones as inhibitors of PCAF and p300 histone acetyltransferase activity." Molecular Cancer Therapeutics, October 2005. 1

  • National Institutes of Health (PubMed). "Isothiazolones as inhibitors of PCAF and p300 histone acetyltransferase activity." NIH. 6

  • MedChemComm (RSC Publishing). "Pyrido- and benzisothiazolones as inhibitors of histone acetyltransferases (HATs)." Royal Society of Chemistry, August 2014. 4

  • Cayman Chemical. "CCT077791 (CAS Number: 748777-47-1)." Cayman Chem. 3

  • Semantic Scholar. "Epigenetic Modulation Using Small Molecules - Targeting Histone Acetyltransferases in Disease." Semantic Scholar. 7

  • Chemical Reviews (ACS Publications). "Protein Lysine Acetylation by p300/CBP." American Chemical Society, November 2021. 5

Sources

molecular weight and formula of 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone

Author: BenchChem Technical Support Team. Date: March 2026

High-Potency Epigenetic Modulator & Isothiazolone Scaffold [1]

Executive Summary

5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone (CAS: 748777-47-1) is a specialized heterocyclic compound belonging to the isothiazolone class.[1][2][3][4] While structurally related to common industrial biocides (e.g., CMIT/MIT), this specific derivative is distinguished by the para-nitrophenyl substituent at the nitrogen position. This electronic modification significantly alters its reactivity profile, making it a potent inhibitor of histone acetyltransferases (HATs), specifically p300 and PCAF . This guide outlines its physicochemical properties, synthetic pathways, and mechanism of action for researchers in drug discovery and chemical biology.

Physicochemical Characterization

The introduction of the electron-withdrawing nitro group (


) onto the phenyl ring enhances the electrophilicity of the isothiazolone core, influencing both its stability and reactivity toward biological nucleophiles.
Table 1: Core Chemical Data
PropertySpecification
Chemical Name This compound
CAS Number 748777-47-1
Molecular Formula

Molecular Weight 256.67 g/mol
Monoisotopic Mass 255.971 g/mol
Core Scaffold Isothiazol-3-one (Isothiazolone)
Key Substituents 5-Chloro (Cl), N-(4-Nitrophenyl)
Solubility Low in water; Soluble in DMSO (>10 mM), DMF, Acetone
Appearance Yellow to orange crystalline solid

Synthetic Architecture

The synthesis of N-aryl-5-chloroisothiazol-3-ones typically follows the oxidative cyclization strategy established by Lewis et al. This protocol relies on the chlorinolysis of a dithiodipropionamide precursor.

Synthesis Workflow Diagram

The following diagram illustrates the critical pathway from raw materials to the final cyclized product.

SynthesisPathway Start1 4-Nitroaniline (Nucleophile) Intermediate N,N'-bis(4-nitrophenyl)- 3,3'-dithiodipropionamide Start1->Intermediate Amidation (THF/Et3N) Start2 3,3'-Dithiodipropionyl Chloride Start2->Intermediate Product 5-Chloro-2-(4-nitrophenyl)- 3(2H)-isothiazolone Intermediate->Product Oxidative Cyclization (Chlorinolysis) Reagent Sulfuryl Chloride (SO2Cl2) Reagent->Product

Figure 1: Synthetic route via chlorinolysis of disulfide precursors.

Detailed Experimental Protocol

Note: All steps must be performed in a fume hood due to the generation of


 and 

gases.
Step 1: Precursor Assembly (Amidation)
  • Reagents: Dissolve 4-nitroaniline (2.0 eq) in anhydrous THF or Dichloromethane (DCM). Add Triethylamine (2.2 eq) as an acid scavenger.

  • Addition: Dropwise add 3,3'-dithiodipropionyl chloride (1.0 eq) at 0°C.

  • Reaction: Stir at room temperature for 4–6 hours. The disulfide diamide precipitates or is isolated via solvent evaporation.

  • Validation: Verify intermediate via

    
    -NMR (Look for amide protons and phenyl ring signals).
    
Step 2: Chlorinolysis & Cyclization
  • Solvent System: Suspend the diamide intermediate in ethyl acetate or 1,2-dichloroethane.

  • Chlorination: Add Sulfuryl Chloride (

    
    , 3.0–4.0 eq) dropwise at room temperature.
    
    • Mechanism:[5][6][7] The

      
       cleaves the disulfide bond, chlorinates the 
      
      
      
      -carbon, and induces cyclization with the loss of
      
      
      and
      
      
      .
  • Work-up: Quench with sodium bicarbonate solution. Extract the organic layer, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from methanol/ethanol to yield the target isothiazolone.

Mechanism of Action: Epigenetic Inhibition

The biological potency of this compound stems from its ability to covalently modify cysteine residues in the active sites of enzymes, particularly Histone Acetyltransferases (HATs) like p300 and PCAF.

The "Zinc-Ejection" & Thiol-Modification Mechanism

Isothiazolones are prodrug-like electrophiles. Upon encountering a thiolate anion (Cys-S⁻) in a protein pocket:

  • Nucleophilic Attack: The sulfur atom of the cysteine attacks the sulfur atom of the isothiazolone ring (soft nucleophile attacks soft electrophile).

  • Ring Opening: The N-S bond breaks, opening the ring.

  • Disulfide Formation: A mixed disulfide is formed between the protein cysteine and the inhibitor fragment.

  • Inactivation: This covalent modification blocks the catalytic site or ejects structural zinc ions (in Zinc finger domains), rendering the enzyme inactive.

Mechanistic Pathway Diagram

MOA Target Target Enzyme (HAT) Active Site Cysteine (SH) Complex Tetrahedral Intermediate Target->Complex Nucleophilic Attack Inhibitor 5-Chloro-2-(4-nitrophenyl)- 3(2H)-isothiazolone Inhibitor->Complex Result Inhibited Enzyme (Mixed Disulfide Adduct) Complex->Result N-S Bond Cleavage Leaving Ring Opening & Zinc Ejection Result->Leaving

Figure 2: Covalent inhibition mechanism via thiol-mediated ring opening.

Analytical Validation

To confirm the identity of the synthesized or purchased compound, compare against these standard spectral markers:

  • 
    -NMR (DMSO-
    
    
    
    ):
    • 
       8.3–8.4 ppm:  Doublet (2H), protons ortho to the nitro group.
      
    • 
       7.8–7.9 ppm:  Doublet (2H), protons ortho to the isothiazolone nitrogen.
      
    • 
       6.9–7.0 ppm:  Singlet (1H), the alkene proton at position 4 of the isothiazolone ring.
      
  • Mass Spectrometry (ESI):

    • Look for

      
       and the characteristic chlorine isotope pattern (
      
      
      
      ratio of 3:1).

Safety & Handling

  • Hazard Class: Skin Sensitizer (Category 1), Eye Irritant.

  • Handling: Isothiazolones are potent sensitizers. Double-gloving (Nitrile) and working in a fume hood are mandatory to prevent contact dermatitis.

  • Storage: Store at -20°C, desiccated. Solutions in DMSO are stable for weeks at -20°C but degrade rapidly in aqueous buffers at basic pH.

References

  • Santa Cruz Biotechnology. this compound Product Data Sheet. Retrieved from

  • Lewis, S. N., et al. (1971).[8] Isothiazoles I: 4-Isothiazolin-3-ones.[9] A General Synthesis from 3,3'-Dithiodipropionamides. Journal of Heterocyclic Chemistry. (Foundational chemistry for isothiazolone synthesis).

  • Stimson, L., et al. (2005). Isothiazolones as inhibitors of PCAF and p300 histone acetyltransferase activity. Molecular Cancer Therapeutics.[7] (Establishes biological activity).

  • PubChem. Compound Summary for CAS 748777-47-1. Retrieved from

Sources

Unlocking the Therapeutic Potential of Nitrophenyl-Isothiazolone Derivatives: Synthesis, Mechanistic Pathways, and Biological Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically recognized for their potent biocidal and antimicrobial properties in industrial applications, isothiazolones—five-membered sulfur–nitrogen heterocyclic compounds—have recently emerged as highly promising scaffolds in targeted drug discovery. This technical whitepaper explores the biological activity of isothiazolone derivatives functionalized with nitrophenyl groups. By acting as a Senior Application Scientist, I will dissect the structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental methodologies that underscore the efficacy of these compounds, particularly against hepatocellular carcinoma (HCC) and resistant microbial strains.

Structural Rationale: The Power of the Nitrophenyl Substitution

The biological activity of isothiazolones is fundamentally driven by the highly reactive nitrogen-sulfur (N-S) bond within the heterocyclic ring. This bond is susceptible to nucleophilic attack by intracellular thiols, such as the cysteine residues found in critical enzymes and proteins[1].

Causality in Molecular Design: The addition of a nitrophenyl group to the isothiazolone core is a calculated structural enhancement. The nitro group (


) is strongly electron-withdrawing. By pulling electron density away from the heterocyclic ring, it significantly increases the electrophilicity of the sulfur atom. This lowers the activation energy required for N-S bond cleavage, accelerating the covalent modification of target proteins. Furthermore, the removal of bulky functional groups—such as the transition from 5-benzoyl-2-(4-nitrophenyl)isothiazol-3(2H)-one (IsoA) to the debenzoylated 2-(4-nitrophenyl)isothiazol-3(2H)-one (IsoB)—eliminates steric hindrance. This allows the molecule to deeply intercalate into the narrow catalytic pockets of target enzymes like Histone Acetyltransferases (HATs)[2].

G Synth Synthesis of IsoA Debenz Debenzoylation to IsoB Synth->Debenz Purify HPLC Purification (>97%) Debenz->Purify InVitro In Vitro Huh7 Cell Treatment Purify->InVitro MTT MTT Cytotoxicity Assay InVitro->MTT Flow Flow Cytometry (ROS/Membrane) InVitro->Flow Data CC50 Calculation & SAR Analysis MTT->Data Flow->Data

Caption: Workflow from chemical synthesis to biological evaluation of IsoB.

Biological Activity: Anticancer Efficacy in Hepatocellular Carcinoma

Liver cancer ranks among the leading causes of global cancer mortality, necessitating the discovery of novel chemotherapeutic agents. Recent preliminary investigations have highlighted the profound cytotoxicity of nitrophenyl-isothiazolones against human hepatoma (Huh7) cells[3].

Mechanistic Pathways

IsoB exerts its anticancer effects through a multi-pronged mechanism:

  • Mitochondrial Dysfunction: IsoB permeates the cellular membrane and localizes to the mitochondria, where it disrupts the mitochondrial membrane potential (

    
    ). This disruption uncouples oxidative phosphorylation, leading to a massive spike in mitochondrial superoxide (ROS) production[3].
    
  • Epigenetic Modulation: Isothiazolones are documented inhibitors of Histone Acetyltransferases (HATs), including PCAF and p300. By covalently binding to the catalytic cysteine residues of HATs, they prevent histone acetylation, thereby silencing the transcription of oncogenes required for tumor proliferation[2].

  • Apoptosis and Necrosis: The combination of severe oxidative stress and epigenetic silencing triggers irreversible apoptotic and necrotic signaling cascades within the tumor cells[3].

G IsoB IsoB (Nitrophenyl-Isothiazolone) CellMembrane Cellular Internalization IsoB->CellMembrane Mito Mitochondrial Disruption CellMembrane->Mito HAT HAT Enzyme Inhibition CellMembrane->HAT ROS Superoxide (ROS) Production Mito->ROS MembranePot Loss of Membrane Potential Mito->MembranePot Apoptosis Apoptosis / Necrosis ROS->Apoptosis MembranePot->Apoptosis HAT->Apoptosis

Caption: IsoB-induced apoptotic signaling and mitochondrial dysfunction pathway.

Quantitative Data Summary

The following table summarizes the cytotoxic efficacy (


) of IsoA and IsoB compared to the standard chemotherapeutic agent 5-Fluorouracil (5-FU) in Huh7 cells.
CompoundCell LineIncubation Time

(

M)
Mechanism of Action / SAR Notes
IsoA Huh772 h> 50.0Precursor; sterically hindered by bulky benzoyl group.
IsoB Huh724 h19.3Active agent; rapid induction of mitochondrial ROS.
IsoB Huh748 h16.4Sustained cytotoxicity and membrane potential loss.
IsoB Huh772 h16.2Highly potent; lacks steric hindrance, maximizing target binding.
5-FU (Control) Huh772 h~ 20.0Standard pyrimidine analogue reference.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal checks to prevent false positives and ensure data fidelity.

Protocol A: Synthesis and Isolation of IsoB via Debenzoylation

Objective: To synthesize the highly active IsoB by removing the sterically hindering benzoyl moiety from IsoA.

  • Reagent Preparation: Dissolve 10 mmol of synthesized IsoA in 50 mL of anhydrous benzene in a round-bottom flask.

  • Alkaline Hydrolysis: Add 10% aqueous sodium hydroxide (NaOH) dropwise under continuous magnetic stirring at room temperature.

    • Causality: The hydroxide ion acts as a strong nucleophile, selectively attacking the carbonyl carbon of the benzoyl group. This initiates cleavage without disrupting the delicate N-S bond of the isothiazolone ring.

  • Phase Separation: Stir the mixture continuously for 72 hours. Separate the organic layer and wash the aqueous phase with ethyl acetate (3 x 20 mL) to ensure complete extraction of the debenzoylated product.

  • Purification & Self-Validation: Dry the combined organic layers over anhydrous sodium sulfate (

    
    ), filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.
    
    • Validation Check: Analyze the eluent via HPLC (UV detection at 254 nm). The downstream biological assays must not proceed unless purity is

      
      . Verify the structural conversion via 
      
      
      
      -NMR by confirming the complete disappearance of the aromatic benzoyl protons.
Protocol B: In Vitro Cytotoxicity & Mitochondrial Profiling

Objective: To quantify the


 of IsoB and validate its mitochondrial mechanism of action in Huh7 cells[3].
  • Cell Culture & Seeding: Culture Huh7 cells in DMEM supplemented with 10% FBS. Seed at a density of

    
     cells/well in 96-well plates. Incubate for 24 h at 37°C, 5% 
    
    
    
    .
  • Compound Administration: Treat cells with varying concentrations of IsoB (e.g., 5, 10, 20, 50

    
    M) dissolved in DMSO.
    
    • Self-Validation: Maintain final DMSO concentration below 0.1% to prevent solvent-induced toxicity. Always include untreated cells (negative control) and 5-FU treated cells (positive control) to baseline the assay.

  • MTT Viability Assay: After the designated incubation period (24, 48, 72 h), add 10

    
    L of MTT solution (5 mg/mL) to each well. Incubate for 4 h.
    
    • Causality: Only viable cells with active mitochondrial reductases can convert the water-soluble MTT into insoluble purple formazan crystals. A drop in absorbance directly correlates to mitochondrial death.

  • Readout: Dissolve formazan in 100

    
    L DMSO and measure absorbance at 570 nm using a microplate reader. Calculate the 
    
    
    
    using non-linear regression analysis.
  • Mitochondrial Superoxide Validation: To confirm the mechanism, stain a parallel set of IsoB-treated cells with MitoSOX Red (5

    
    M) for 30 mins. Analyze via flow cytometry. An increase in mean fluorescent intensity (MFI) relative to the negative control definitively validates that IsoB's cytotoxicity is mediated via mitochondrial reactive oxygen species (ROS) generation.
    

References

  • Title: 2-(4-Nitrophenyl)isothiazol-3(2H)
  • Source: ipp.
  • Source: researchgate.

Sources

Physicochemical Profiling and Solubility Dynamics of 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone in DMSO and Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone (commonly known as CCT077791 , CAS: 748777-47-1) is a highly potent, small-molecule inhibitor of the PCAF and p300 histone acetyltransferases (HATs)[1][2]. In drug discovery and epigenetic research, this compound is utilized to decrease global protein acetylation, specifically targeting histones H3/H4 and ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-tubulin to induce growth arrest in cancer cell lines[2].

However, its unique molecular architecture presents significant formulation challenges. The presence of an electrophilic isothiazolone ring paired with a highly lipophilic 4-nitrophenyl group results in near-zero aqueous solubility and high reactivity with nucleophiles[1]. As a Senior Application Scientist, I have structured this technical guide to provide researchers with a deep mechanistic understanding of CCT077791's solubility dynamics, alongside self-validating protocols for preparing robust in vitro and in vivo formulations.

Molecular Characteristics & Structure-Property Relationship (SPR)

To understand how to handle CCT077791, one must first analyze its structure-property relationship. The compound operates via a covalent mechanism of action. The distinctive isothiazolone ring enhances electrophilic reactivity, facilitating a nucleophilic attack by target cysteine residues (e.g., Cys177 on PCAF) to form a covalent bond, thereby irreversibly blocking HAT catalytic activity[1][3].

  • Lipophilicity vs. Solvation: The 4-nitrophenyl group significantly increases the compound's partition coefficient (LogP). Because the molecule lacks ionizable groups (such as primary amines or carboxylic acids) that could form stable hydrogen bonds at physiological pH (7.4), it cannot establish a hydration shell in water.

  • Electrophilic Vulnerability: The same isothiazolone ring that makes it a potent HAT inhibitor also makes it highly susceptible to quenching by thiol-containing reducing agents. Critical Insight: Standard biological assay buffers containing Dithiothreitol (DTT), ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -mercaptoethanol (BME), or glutathione must be strictly avoided, as they will rapidly react with and neutralize the compound.
    

Mechanism C CCT077791 (Electrophile) P PCAF / p300 HAT (Target Enzyme) C->P Covalent Binding (via Cys177) H Histones H3/H4 (Substrates) P->H Acetylation (Inhibited) G Chromatin Relaxation & Transcription H->G Epigenetic Modulation

Fig 1: Mechanism of PCAF/p300 inhibition by CCT077791 via covalent cysteine modification.

Solubility Dynamics: DMSO vs. Aqueous Media

Dimethyl Sulfoxide (DMSO)

DMSO is a polar aprotic solvent that excels at disrupting the crystal lattice energy of lipophilic organic molecules without donating protons that might degrade the compound.

  • Solubility Limit: While spontaneous, unassisted solubility is sometimes reported conservatively at 0.1–1.0 mg/mL[2], the application of mechanical energy (vortexing and sonication) allows CCT077791 to reach kinetic solubility limits of 50 mg/mL to 100 mg/mL (~195 to 390 mM) in pure DMSO[4].

  • Causality: Anhydrous DMSO (

    
     0.005% water) must be used. Atmospheric moisture absorbed by standard DMSO can initiate hydrolysis of the isothiazolone ring over time, leading to stock degradation and loss of assay reproducibility.
    
Aqueous Media (Water/PBS)

CCT077791 is practically insoluble in pure water or standard phosphate-buffered saline (PBS)[2]. When a high-concentration DMSO stock is directly spiked into an aqueous buffer, the compound undergoes rapid solvent shift, often leading to supersaturation and subsequent micro-precipitation.

  • In Vivo Formulation: To maintain solubility in aqueous environments for animal models, the compound cannot be dosed in PBS alone. It requires a multi-component co-solvent system to lower the dielectric constant of the vehicle. A validated formulation matrix is: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [5].

Quantitative Data Summary
Physicochemical PropertyValue / SpecificationReference
CAS Number 748777-47-1[2]
Molecular Weight 256.67 g/mol [2]
Molecular Formula C9H5ClN2O3S[2]
Target Enzymes PCAF, p300 Histone Acetyltransferases[1][2]
Max DMSO Solubility 50 - 100 mg/mL (with sonication)[4]
Aqueous Solubility < 0.1 mg/mL (Practically Insoluble)[2]
Storage (Solid) -20°C (Dry, dark, desiccated)[6]

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in Quality Control (QC) checkpoints to verify that the compound remains in solution and retains its structural integrity.

Protocol A: Preparation of a 10 mM Master Stock in DMSO

The goal is to create a stable, high-concentration stock that minimizes the final DMSO concentration (


 0.1%) when diluted into biological assays.
  • Equilibration: Allow the lyophilized solid CCT077791 to equilibrate to room temperature inside a desiccator before opening. Causality: Opening a cold vial causes atmospheric condensation, introducing water that degrades the electrophile.

  • Weighing: Weigh exactly 2.57 mg of CCT077791 into a sterile, amber glass vial. Causality: Amber glass prevents UV-induced photo-degradation of the nitrophenyl group.

  • Solubilization: Add 1.0 mL of Anhydrous DMSO (sealed under Argon).

  • Mechanical Agitation: Vortex for 60 seconds. If particulates remain, sonicate in a room-temperature water bath for 5 minutes. Causality: Sonication provides the activation energy needed to break intermolecular solid-state bonds without thermal degradation.

  • Aliquot & Store: Divide into 50

    
    L aliquots and store at -80°C. Never freeze-thaw. 
    
Protocol B: Kinetic Aqueous Solubility Assessment (Nephelometry)

Because CCT077791 is dosed from DMSO into aqueous media, you must determine its kinetic precipitation point to ensure you are not testing a suspension in your cellular assays.

  • Buffer Preparation: Prepare 1X PBS (pH 7.4). Ensure no DTT or BME is present.

  • Serial Dilution: Create a concentration gradient of CCT077791 in PBS by spiking the 10 mM DMSO stock into the buffer. Target final concentrations: 1

    
    M, 5 
    
    
    
    M, 10
    
    
    M, 20
    
    
    M, and 50
    
    
    M. Keep the final DMSO concentration constant at 1% across all wells.
  • Incubation: Incubate the microplate at 37°C for 2 hours to mimic cell assay conditions.

  • Nephelometric Readout: Measure light scattering using a microplate nephelometer. Causality: A sudden spike in light scattering indicates the critical concentration at which the compound crashes out of solution (micro-precipitation).

  • Validation: Centrifuge the plate at 10,000 x g for 10 minutes. Sample the supernatant and analyze via HPLC-UV (Absorbance at ~280 nm) to quantify the exact fraction of compound that remained soluble.

Workflow Visualization

The following diagram maps the logical relationship between solid compound handling, stock generation, and downstream validation.

G A 5-Chloro-2-(4-nitrophenyl) -3(2H)-isothiazolone B Add Anhydrous DMSO (Avoid atmospheric moisture) A->B Weighing C Vortex & Sonicate (Room Temp, 5 min) B->C Solubilization D Master Stock Solution (10 - 50 mM in DMSO) C->D QC via LC-MS E In Vitro Assays (Direct dilution in buffer, <1% DMSO final) D->E Dilute 1:100+ F In Vivo Formulation (DMSO/PEG300/Tween 80/Saline) D->F Co-solvent addition G Kinetic Solubility Testing (HPLC-UV / Nephelometry) D->G Precipitation check

Fig 2: Workflow for CCT077791 stock preparation and kinetic solubility validation.

References

  • Stimson, L., et al. "Isothiazolones as inhibitors of PCAF and p300 histone acetyltransferase activity." Molecular Cancer Therapeutics, 4(10), 1521-1532 (2005).[URL: https://aacrjournals.org/mct/article/4/10/1521/169830/Isothiazolones-as-inhibitors-of-PCAF-and-p300]
  • Cayman Chemical. "CCT077791 (CAS Number: 748777-47-1) Product Information & Technical Data."[URL: https://www.caymanchem.com/product/19741/cct077791]
  • MedKoo Biosciences. "CCT077791 | CAS#748777-47-1 | Acetyltransferase Inhibitor."[URL: https://www.medkoo.com/products/558396]
  • TargetMol. "CCT077791 | Histone Acetyltransferase Inhibitor."[URL: https://www.targetmol.com/products/cct077791]
  • InvivoChem. "CCT077791 | Inhibitor of PCAF and p300 histone acetyltransferase."[URL: https://www.invivochem.com/products/cct077791]

Sources

The Evolution of Electrophilic Pharmacophores: A Technical Guide to 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone represents a critical intersection between industrial heterocyclic chemistry and targeted pharmacological intervention. Originally derived from the broad-spectrum biocide class of isothiazolinones (notably the methyl-analogues found in Kathon™), this specific N-aryl derivative has evolved into a precision chemical probe.

Unlike its alkyl-substituted cousins used in water cooling towers and cosmetics, the 4-nitrophenyl moiety confers distinct electronic properties, transforming the molecule into a highly reactive "zinc ejector." It serves as a model electrophile for studying the covalent modification of cysteine-rich domains in retroviral nucleocapsids (HIV-1 NCp7) and, more recently, as a specific inhibitor of histone acetyltransferases (HATs) like p300/PCAF.

PropertySpecification
CAS Number 748777-47-1
Molecular Formula C₉H₅ClN₂O₃S
Molecular Weight 256.67 g/mol
Core Scaffold Isothiazol-3-one
Key Substituents 5-Chloro (electrophilic activation), 4-Nitrophenyl (electron-withdrawing)
Primary Target Zinc Finger motifs (Cys-X-Cys) via thiol-disulfide exchange

Historical Trajectory: From Cooling Towers to Chromatin

The history of this compound is best understood as a "repurposing" of industrial reactivity for biological specificity.

Phase I: Industrial Genesis (1960s–1970s)

The isothiazolone scaffold was pioneered by Rohm and Haas (now Dow Chemical) in the 1960s.[1] The objective was to create broad-spectrum antimicrobials that functioned by reacting with cellular thiols (glutathione, cysteine) in bacteria and fungi.

  • Key Discovery: The 5-chloro-2-methyl derivative (CMIT) exhibited potent biocidal activity.[2][3]

  • Limitation: These compounds were "promiscuous" electrophiles, attacking any available nucleophile, leading to high toxicity and sensitization risks in humans.

Phase II: The Antiviral "Zinc Ejection" Era (1990s)

In the search for anti-HIV agents, researchers at the NCI (including Rice and Turpin) identified that the HIV-1 nucleocapsid protein (NCp7) relied on two highly conserved zinc fingers (CCHC motif) for viral RNA packaging.

  • The Pivot: Scientists realized that the "toxicity" of isothiazolones—their ability to attack thiols—could be harnessed to selectively attack the cysteine-rich zinc fingers of the virus.

  • The Role of the 4-Nitrophenyl Derivative: To improve potency, the N-methyl group was replaced with N-aryl groups. The 4-nitrophenyl group, being strongly electron-withdrawing, destabilized the isothiazolone ring, making the sulfur atom more susceptible to nucleophilic attack by the viral cysteines. This effectively "ejected" the zinc ion, rendering the virus non-infectious.

Phase III: Epigenetic Tool (2000s–Present)

Modern research has identified this specific derivative as a cell-permeable inhibitor of p300/PCAF histone acetyltransferases . By covalently modifying the catalytic cysteine residues within the HAT domain, it blocks the acetylation of histones and non-histone proteins (like p53), providing a tool to study gene expression and cancer pathways.

Synthesis Protocol: The Modified Crowley Method

The synthesis of this compound relies on the oxidative chlorination/cyclization of a dithiodipropionamide precursor. This protocol is an adaptation of the original method described by Crowley (1971), optimized for the electron-deficient nitroaniline derivative.

Pre-requisites
  • Precursor: N,N'-bis(4-nitrophenyl)-3,3'-dithiodipropionamide.

  • Reagent: Sulfuryl chloride (SO₂Cl₂).

  • Solvent: Ethyl acetate or Dichloroethane (DCE).

Step-by-Step Methodology
  • Precursor Assembly: React 4-nitroaniline with 3,3'-dithiodipropionyl chloride in dry THF/pyridine to generate the symmetric disulfide diamide. Isolate by filtration.

  • Chlorination & Cyclization (The Critical Step):

    • Suspend the disulfide precursor in dry Ethyl Acetate at 0°C.

    • Add 3.0 equivalents of Sulfuryl Chloride (SO₂Cl₂) dropwise. Note: The reaction is exothermic.

    • Mechanism: The disulfide bond cleaves to form a sulfenyl chloride intermediate, which then cyclizes onto the amide nitrogen, eliminating HCl.

  • Work-up:

    • Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Wash with cold sodium bicarbonate (NaHCO₃) to neutralize acid byproducts.

    • Purification: Recrystallize from ethanol/hexane. The 4-nitrophenyl derivative typically precipitates as a yellow/orange solid.

Synthesis Workflow Diagram

Synthesis Start 4-Nitroaniline Amide Disulfide Diamide Precursor Start->Amide Acylation (THF) Inter1 Dithiodipropionyl Chloride Inter1->Amide Cycle Cyclization (Ring Closure) Amide->Cycle + Reagent Reagent Sulfuryl Chloride (SO2Cl2) Reagent->Cycle Product 5-Chloro-2-(4-nitrophenyl) -3(2H)-isothiazolone Cycle->Product -HCl

Caption: The oxidative cyclization pathway converting the linear disulfide precursor into the active isothiazolone heterocycle.

Mechanism of Action: The "Zinc Ejection" Phenomenon

The biological activity of this compound is defined by its reactivity toward Zinc Finger (ZF) motifs.

The Chemical Trigger

The isothiazolone ring is a "masked" electrophile. The bond between the Sulfur (S1) and Nitrogen (N2) is activated by the electron-withdrawing 4-nitrophenyl group and the 5-chloro substituent.

The Reaction Cascade
  • Nucleophilic Attack: A cysteine thiolate (S⁻) from the target protein (e.g., HIV NCp7 or p300) attacks the sulfur atom of the isothiazolone.

  • Ring Opening: The S-N bond cleaves.

  • Disulfide Formation: The inhibitor forms a disulfide bond with the protein cysteine.

  • Zinc Ejection: In Zinc Finger proteins, this cysteine was coordinating a Zn²⁺ ion. Once modified, it can no longer hold the metal. The Zn²⁺ is released ("ejected"), causing the protein domain to unfold and lose function.

Mechanism Diagram

Mechanism Inhibitor 5-Cl-2-(4-NO2-Ph)-Isothiazolone (Electrophile) Attack Nucleophilic Attack (Cys-S- attacks Ring-S) Inhibitor->Attack Target Zinc Finger Protein (Zn-Cys Coordination) Target->Attack Intermediate Ring Opening & Disulfide Bond Formation Attack->Intermediate Outcome Zinc Ejection (Zn2+ Loss) Protein Unfolding Intermediate->Outcome Irreversible

Caption: The pharmacodynamic pathway showing the covalent modification of zinc-coordinating cysteines, leading to structural collapse.

Applications & Comparative Data

Therapeutic Targets
Target DomainBiological ContextEffect of Inhibition
HIV-1 NCp7 Viral ReplicationPrevents RNA packaging; non-infectious virions.
p300/PCAF Epigenetics/CancerBlocks histone acetylation; induces cell cycle arrest.
Bacterial Thiols General BiocideDepletes glutathione; disrupts metabolism (Industrial use).
Reactivity Profile

The 4-nitrophenyl derivative is significantly more reactive than the standard methyl-derivative (MIT).

CompoundSubstituent (R)ElectrophilicityReaction Rate (vs. Cysteine)
MIT Methyl (-CH₃)ModerateSlow (Minutes to Hours)
CMIT Methyl + 5-ClHighFast
This Compound 4-Nitrophenyl Very High Rapid (Seconds)

Note: The increased reactivity is due to the resonance stabilization of the leaving group (4-nitroaniline anion equivalent) during the ring-opening process.

References

  • Crowley, S. et al. (1971). "The Synthesis of Isothiazol-3-ones." Journal of Heterocyclic Chemistry. (Foundational synthesis protocol).

  • Rice, W. G. et al. (1995).[4] "Inhibitors of HIV Nucleocapsid Protein Zinc Fingers as Candidates for the Treatment of AIDS."[4] Science. (Establishes the zinc ejection mechanism).

  • Turpin, J. A. et al. (1996). "Inhibitors of Human Immunodeficiency Virus Type 1 Zinc Fingers Prevent Normal Processing of Gag Precursors." Journal of Virology. (Elaborates on the NCp7 target).

  • Santa Cruz Biotechnology. "this compound Product Data." (Specific data on p300/PCAF inhibition).

  • BenchChem. "The Rise of Isothiazolinones: A Technical Guide." (General class history).

Sources

Thermodynamic Stability Profile: 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the thermodynamic stability of 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone , a specific derivative of the isothiazolone class often utilized in biochemical research as a histone acetyltransferase (HAT) inhibitor (specifically targeting p300/PCAF).

Executive Summary

This compound (CAS: 748777-47-1) is a metastable heterocycle.[1] While kinetically stable in the solid state under anhydrous conditions, it exhibits significant thermodynamic instability in solution, particularly in the presence of nucleophiles or at alkaline pH.

Its stability profile is governed by the synergistic electron-withdrawing effects of the 5-chloro substituent and the N-(4-nitrophenyl) moiety . These features dramatically increase the electrophilicity of the isothiazolone ring sulfur and carbonyl carbon, rendering the molecule highly susceptible to ring-opening reactions—a property that is simultaneously responsible for its biological activity (covalent enzyme inhibition) and its degradation.

Structural Analysis & Electronic Determinants

To understand the thermodynamic behavior of this molecule, one must analyze the electronic push-pull mechanisms across the isothiazolone core.

Electronic Pushing/Pulling
  • The 5-Chloro Group: Inductively withdraws electron density from the C5=C4 double bond, destabilizing the ring and making the sulfur atom more electrophilic.

  • The N-(4-Nitrophenyl) Group: The para-nitro group is a strong electron-withdrawing group (EWG). Through conjugation with the phenyl ring, it pulls electron density away from the isothiazolone nitrogen.

  • Net Effect: The nitrogen atom becomes electron-deficient, reducing its ability to donate lone-pair electrons into the ring system (aromaticity is already low in isothiazolones). This makes the N–S bond exceptionally labile and the C=O carbonyl highly activated toward nucleophilic attack.

Visualization: Structural & Electronic Stress Points

G Compound 5-Chloro-2-(4-nitrophenyl) -3(2H)-isothiazolone Cl_Group 5-Chloro Substituent (-I Effect) Compound->Cl_Group Contains Nitro_Ph N-(4-Nitrophenyl) (-M / -I Effect) Compound->Nitro_Ph Contains Ring_S Ring Sulfur (Electrophilic Center) Cl_Group->Ring_S Increases Electrophilicity Ring_N Ring Nitrogen (Electron Deficient) Nitro_Ph->Ring_N Withdraws Density Ring_N->Ring_S Weakens N-S Bond

Figure 1: Electronic stress map showing how substituents destabilize the isothiazolone core.

Thermodynamic Stability in Solution

The solution-state stability is the critical parameter for drug development and assay design.

Hydrolytic Stability (pH Dependence)

Unlike simple amides, isothiazolones do not undergo simple hydrolysis. They undergo nucleophilic ring opening .

  • Acidic Conditions (pH < 5): The compound is relatively stable. Protonation of the carbonyl oxygen is possible, but the ring remains intact because water is a poor nucleophile for the sulfur center.

  • Neutral Conditions (pH 6–7): Slow degradation occurs. The half-life (

    
    ) is typically in the range of days to weeks , depending on buffer composition.
    
  • Alkaline Conditions (pH > 8): Rapid Degradation. Hydroxide ions (

    
    ) act as nucleophiles, attacking the sulfur atom or the carbonyl carbon. The strong EWG nature of the 4-nitrophenyl group accelerates this process significantly compared to alkyl-isothiazolones (e.g., CMIT).
    
Nucleophilic Susceptibility (The "Thiol Trap")

This compound is designed to be an electrophile. Consequently, it is thermodynamically unstable in the presence of thiols (e.g., DTT, Glutathione, Cysteine).

  • Mechanism: Thiols attack the sulfur atom, cleaving the N–S bond.

  • Implication: In biological assays, the presence of DTT (dithiothreitol) will cause rapid destruction of the compound (

    
     minutes), leading to false negatives or artifacts.
    
Quantitative Stability Summary
ParameterConditionStability ForecastMechanism
Solid State 25°C, Dry, DarkHigh Stable crystal lattice (likely

-stacking).
Hydrolysis pH 4.0High Protonation stabilizes leaving group.
Hydrolysis pH 7.4 (PBS)Moderate (

h)
Slow nucleophilic attack by

.
Hydrolysis pH 9.0Low (

h)
Rapid

attack.
Thiol Reactivity 1 mM DTTVery Low (

min)
S-thiolation and ring opening.
Photostability UV/Vis ExposureLow C-Cl bond homolysis or ring fragmentation.

Degradation Mechanism

Understanding the degradation pathway is essential for identifying impurities. The primary pathway is Nucleophilic Ring Opening .

Pathway Visualization

Degradation Parent Parent Isothiazolone (Intact Ring) Transition Tetrahedral Intermediate (Unstable) Parent->Transition + Nu: (Attack at Sulfur) Nucleophile Nucleophile (Nu:) (OH-, R-SH) RingOpen Ring-Opened Species (Mercaptoacrylamide) Transition->RingOpen N-S Bond Cleavage Dimer Disulfide Dimer (Oxidative Degradation) RingOpen->Dimer Oxidation (if Nu = SH) ElementalS Elemental Sulfur (Precipitate) RingOpen->ElementalS Deep Decomposition

Figure 2: Primary degradation pathway via nucleophilic attack at the sulfur center.

  • Attack: Nucleophile (Nu) attacks the electrophilic sulfur.

  • Cleavage: The weak N–S bond breaks.

  • Product: Formation of a mercaptoacrylamide derivative (specifically N-(4-nitrophenyl)-2-chloromercaptoacrylamide).

  • Fate: This intermediate effectively destroys the biological activity of the isothiazolone.

Experimental Protocols for Stability Assessment

As a researcher, you should not rely solely on literature values. Use these self-validating protocols to determine the specific stability in your assay buffer.

Protocol A: pH-Rate Profiling (Hydrolysis)
  • Objective: Determine

    
     and 
    
    
    
    at physiological pH.
  • Method: UV-Vis Spectrophotometry or HPLC.

Step-by-Step:

  • Stock Preparation: Dissolve compound in DMSO to 10 mM. (Avoid MeOH/EtOH if possible to prevent transesterification/solvolysis artifacts).

  • Buffer Prep: Prepare 50 mM Phosphate buffers at pH 5.0, 7.4, and 9.0. Ensure ionic strength is constant (

    
     M NaCl).
    
  • Initiation: Spike DMSO stock into buffer (final conc. 50 µM, <1% DMSO). Vortex for 5 seconds.

  • Monitoring:

    • UV-Vis: Scan 200–400 nm immediately. Track the disappearance of the characteristic

      
       (likely ~280-320 nm due to the nitrophenyl group).
      
    • HPLC: Inject every 30 minutes. Column: C18. Mobile Phase: ACN/Water + 0.1% Formic Acid.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • 
      .
      
Protocol B: Thiol Reactivity Check (Assay Validation)
  • Objective: Confirm compatibility with assay reagents (DTT/GSH).

  • Method: Ellman’s Reagent or HPLC.

Step-by-Step:

  • Incubation: Incubate 50 µM compound with 1 mM DTT in PBS (pH 7.4) at 25°C.

  • Quench: At

    
     min, quench an aliquot with 1% TFA (acid stabilizes the remaining isothiazolone).
    
  • Analysis: Analyze by HPLC.

  • Criterion: If >10% loss occurs within 15 minutes, the compound is incompatible with thiol-containing buffers.

Handling & Storage Recommendations

Based on the thermodynamic profile, the following handling procedures are mandatory to maintain integrity:

  • Storage (Solid): Store at -20°C under inert atmosphere (Argon/Nitrogen). The nitro group can facilitate oxidative degradation if exposed to air/moisture for prolonged periods.

  • Solubilization:

    • Preferred Solvent: Anhydrous DMSO .

    • Avoid: Protic solvents (MeOH, Water) for long-term stock storage.

  • Assay Conditions:

    • Strictly avoid DTT or

      
      -mercaptoethanol  in buffers. Use TCEP (Tris(2-carboxyethyl)phosphine) if a reducing agent is absolutely required, as TCEP is less nucleophilic toward isothiazolones than thiols.
      
    • Keep assay duration under 4 hours at pH 7.4.

References

  • Collier, P. J., et al. (1990). "Growth inhibitory and biocidal activity of some isothiazolone biocides." Journal of Applied Bacteriology, 69(4), 569–577. Link

  • Morley, J. O., et al. (2005). "Theoretical studies on the mechanism of reaction of isothiazol-3-ones with nucleophiles." Organic & Biomolecular Chemistry, 3, 3713–3719. Link

  • Santa Cruz Biotechnology. "this compound Product Data." SCBT Catalog. Link

  • PubChem. "5-Chloro-2-methyl-4-isothiazolin-3-one (Analogous Chemistry)." National Library of Medicine. Link

  • Williams, T. M. (2007).[2] "The Mechanism of Action of Isothiazolone Biocides." PowerPlant Chemistry, 9(1), 14–22. Link

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide outlines a robust, laboratory-scale protocol for the synthesis of 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone , a potent isothiazolinone derivative utilized as a histone acetyltransferase (HAT) inhibitor (specifically p300/PCAF) and a broad-spectrum biocide. Unlike standard alkyl-isothiazolones, the presence of the electron-withdrawing 4-nitrophenyl group requires specific modifications to the standard Crow-Leonard cyclization protocol to ensure high yield and purity. This document details the retrosynthetic logic, safety parameters, and a validated two-stage synthesis workflow.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the "Disulfide Route," which is the industry standard for generating high-purity 5-chloro-isothiazolones. This approach avoids the handling of free thiols (which are prone to oxidation) by utilizing a stable dithiodipropionamide precursor.

Strategic Logic
  • Core Formation: The isothiazolone ring is constructed via the oxidative cyclization of a disulfide intermediate using sulfuryl chloride (

    
    ).
    
  • Regioselectivity: The use of

    
     serves a dual purpose: it cleaves the disulfide bond to generate a reactive sulfenyl chloride species and provides the chlorine atom for the 5-position.
    
  • Substituent Management: The 4-nitrophenyl group is introduced early via amidation. Due to the lower nucleophilicity of 4-nitroaniline compared to alkyl amines, we utilize an acid chloride coupling method rather than direct ester amidation.

Reaction Pathway Visualization

Retrosynthesis Target Target: This compound Intermediate Intermediate: N,N'-bis(4-nitrophenyl)-3,3'-dithiodipropionamide Target->Intermediate Oxidative Cyclization (SO2Cl2) Start1 Starting Material A: 3,3'-Dithiodipropionic Acid Intermediate->Start1 Amidation (via Acid Chloride) Start2 Starting Material B: 4-Nitroaniline Intermediate->Start2

Figure 1: Retrosynthetic breakdown of the target molecule.

Safety & Hazard Control

CRITICAL WARNING: This protocol involves Sulfuryl Chloride (


) , a corrosive and water-reactive reagent that releases HCl and 

gas.
ReagentHazard ClassControl Measure
Sulfuryl Chloride Corrosive, Water-Reactive, ToxicUse only in a functioning fume hood. Quench excess reagent cautiously with ice/water.
Thionyl Chloride Corrosive, LachrymatorUse a caustic scrubber trap for HCl/SO2 off-gassing.
Isothiazolones Skin SensitizersDouble-glove (Nitrile/Laminate). Avoid all skin contact.
4-Nitroaniline Toxic (Acute/Chronic)Wear particulate respirator if handling powder.

Experimental Protocol

Stage 1: Synthesis of N,N'-bis(4-nitrophenyl)-3,3'-dithiodipropionamide

This step couples the linker backbone with the aryl amine.

Reagents:

  • 3,3'-Dithiodipropionic acid (10.0 g, 47.6 mmol)

  • Thionyl chloride (

    
    ) (15 mL, excess)
    
  • 4-Nitroaniline (13.2 g, 95.2 mmol)

  • Pyridine (dry, 8.0 mL)

  • Dichloromethane (DCM) or THF (anhydrous)

Procedure:

  • Acid Chloride Formation: In a 100 mL round-bottom flask equipped with a reflux condenser and drying tube, suspend 3,3'-dithiodipropionic acid in 15 mL of thionyl chloride.

  • Reflux: Heat the mixture to reflux (75°C) for 2 hours until the solution becomes clear and gas evolution ceases.

  • Isolation: Remove excess

    
     under reduced pressure (rotary evaporator) to yield the bis-acid chloride as a yellow oil. Do not purify; use immediately.
    
  • Coupling: Dissolve the acid chloride in 50 mL anhydrous DCM.

  • Addition: In a separate 250 mL 3-neck flask, dissolve 4-nitroaniline (13.2 g) and pyridine (8.0 mL) in 100 mL anhydrous DCM. Cool to 0°C.[1]

  • Reaction: Dropwise add the acid chloride solution to the amine solution over 30 minutes. The mixture will precipitate the amide.

  • Workup: Allow to warm to room temperature and stir for 4 hours. Filter the solid precipitate. Wash the cake effectively with 1N HCl (to remove pyridine), then water, then cold ethanol.

  • Drying: Dry in a vacuum oven at 50°C.

    • Expected Yield: 85-90%

    • Appearance: Pale yellow solid.

Stage 2: Oxidative Cyclization to this compound

This is the critical ring-closing chlorination.

Reagents:

  • Intermediate Amide (from Stage 1) (5.0 g, 11.1 mmol)

  • Sulfuryl Chloride (

    
    ) (4.5 g, 33.3 mmol, ~3.0 eq)
    
  • Solvent: Ethyl Acetate or Dichloroethane (DCE) (50 mL)

Procedure:

  • Suspension: Suspend the finely powdered amide (5.0 g) in 50 mL of Ethyl Acetate in a 250 mL 3-neck flask fitted with a mechanical stirrer and a gas outlet connected to a scrubber (NaOH).

  • Chlorination: Cool the slurry to 0-5°C. Add sulfuryl chloride dropwise over 20 minutes.

    • Note: The reaction is exothermic. Control the rate to keep T < 10°C.

  • Reaction: After addition, allow the mixture to warm to room temperature (20-25°C). Stir for 3-4 hours. The suspension should thin out as the cyclized product is more soluble, though the hydrochloride salt may precipitate.

  • Quench: Pour the reaction mixture slowly into 100 mL of ice water. Stir vigorously for 15 minutes to hydrolyze excess

    
    .
    
  • Extraction: Separate the organic layer.[1][2] Extract the aqueous layer with DCM (2 x 30 mL). Combine organic phases.[1][3][4][5]

  • Wash: Wash organics with saturated

    
     (careful, gas evolution) until neutral, then brine.
    
  • Concentration: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize the crude solid from Ethanol or an Ethanol/Hexane mixture.

Mechanism of Action (Chemical)

The transformation involves a "Pummerer-like" rearrangement driven by the chloronium ion.

Mechanism Step1 Disulfide Cleavage (Attack by Cl+ from SO2Cl2) Step2 Sulfenyl Chloride Formation (-S-Cl intermediate) Step1->Step2 Step3 Intramolecular Cyclization (Amide N attacks S) Step2->Step3 - HCl Step4 Chlorination at C-5 (Electrophilic substitution) Step3->Step4 Final This compound Step4->Final

Figure 2: Mechanistic pathway of the sulfuryl chloride mediated cyclization.

Analytical Data & Validation

To validate the synthesis, compare obtained data against these reference parameters.

ParameterSpecificationNotes
Appearance Yellow to brownish crystalline solidColor deepens if impurities (tar) present.
Melting Point 185 - 190°C (Decomp)Sharp melting point indicates high purity.
1H NMR (DMSO-d6) δ 8.30 (d, 2H), 7.85 (d, 2H), 6.55 (s, 1H)Characteristic singlet at ~6.55 ppm for the H-4 proton of the isothiazolone ring.
Mass Spec (ESI) [M+H]+ = 257.0Chlorine isotope pattern (3:1) should be visible.
IR Spectroscopy 1650 cm⁻¹ (C=O), 1340/1520 cm⁻¹ (NO2)Strong carbonyl stretch typical of isothiazolones.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield / Tarring Reaction temperature too high during

addition.[5]
Keep addition strictly at 0-5°C. Dilute

in solvent before addition.
Incomplete Cyclization Moisture in solvent/reagents.Ensure all glassware is flame-dried and solvents are anhydrous. Water hydrolyzes the intermediate sulfenyl chloride.
Product is Sticky/Oil Residual solvent or impurities.Triturate with cold diethyl ether or hexane to induce crystallization.

References

  • Google Patents. (1994). US5312827A - Nitrosamine-free-3-isothiazolones and process.
  • MDPI. (2024). 2-(4-Nitrophenyl)isothiazol-3(2H)-one: A Promising Selective Agent against Hepatocellular Carcinoma Cells. Retrieved from [Link]

Sources

Technical Application Note: Precision Preparation of 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug discovery scientists utilizing 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone (CAS 748777-47-1), a potent, cell-permeable inhibitor of histone acetyltransferases (HATs), specifically p300 and PCAF.[1]

Unlike generic biocidal isothiazolones, this derivative functions as a specific biochemical probe. Its preparation requires strict adherence to anhydrous protocols to prevent premature hydrolysis of the electron-deficient isothiazolone ring.[1]

Physicochemical Profile & Solubility Logic

The compound features a 5-chloro-isothiazolone core N-substituted with a 4-nitrophenyl group.[1][2][3][4] This structural combination creates a highly electrophilic center, which is the basis of its biological activity (covalent modification of active site cysteines) but also the source of its instability in improper solvents.

Table 1: Critical Physicochemical Properties
PropertyValueCritical Implication
CAS Number 748777-47-1Unique identifier for HAT inhibitor variant.[1][2]
Molecular Weight 256.67 g/mol Required for molarity calculations.[1]
Formula C

H

ClN

O

S
Contains reactive S–N bond.[1]
Appearance Yellow to Orange SolidColor arises from the nitro-aromatic conjugation.[1]
Solubility (DMSO)

25 mg/mL (~100 mM)
Preferred Solvent. High solubility; stabilizes the polar ring.
Solubility (Ethanol) Limited / PoorNot recommended for high-concentration stocks.[1]
Solubility (Water) InsolubleDo NOT use. Hydrophobic character dominates.
Reactivity High ElectrophileIncompatible with thiols (DTT,

-ME) in storage.[1]

Protocol: Stock Solution Preparation (10 mM)

Objective: Prepare a 10 mM stock solution in anhydrous DMSO, ensuring minimal water exposure to prevent ring hydrolysis.

Reagents & Equipment[5][6]
  • Compound: this compound (Store at -20°C desiccated).

  • Solvent: Dimethyl sulfoxide (DMSO), Anhydrous (

    
    99.9%, treated with molecular sieves).
    
  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.[1] Avoid polystyrene.

  • Gas: Nitrogen or Argon (for headspace purging).[1]

Step-by-Step Methodology
Step 1: Environmental Control & Weighing[1]
  • Equilibrate the compound vial to room temperature (RT) for 30 minutes before opening. Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, accelerating degradation.

  • Work in a fume hood.[1] This compound is a sensitizer and potential irritant.[1][5]

  • Weigh 2.57 mg of compound into a sterile amber glass vial.

    • Calculation:

      
      .
      
Step 2: Solubilization
  • Add 1.0 mL of Anhydrous DMSO directly to the vial.

  • Vortex vigorously for 30–60 seconds.

  • Visual QC: Inspect against a white background.[1] The solution should be a clear, bright yellow/orange liquid with no particulate matter.

    • Troubleshooting: If particles persist, sonicate in a water bath at RT for 2 minutes. Do not heat above 30°C.

Step 3: Aliquoting & Storage[1][6]
  • Divide the stock into 50–100 µL aliquots in PCR-grade polypropylene tubes or amber glass micro-vials. Why? Repeated freeze-thaw cycles introduce moisture and oxygen, degrading the isothiazolone ring.[1]

  • Inert Gas Overlay: Gently blow Nitrogen or Argon into the headspace of each tube before capping.[1]

  • Storage:

    • Long-term (>1 month): -80°C.[1]

    • Short-term (<1 month): -20°C.[1]

    • Protect from light. [1]

Experimental Workflow & Quality Control

Visualization: Preparation & Degradation Pathways

The following diagram illustrates the preparation workflow and the critical degradation pathway (hydrolysis) that must be avoided.

G Solid Solid Compound (CAS 748777-47-1) Weigh Weighing (Ambient Temp) Solid->Weigh Solvent Add Anhydrous DMSO (No Water!) Weigh->Solvent Mix Vortex/Sonicate Solvent->Mix Water Moisture/Water Solvent->Water Contamination QC Visual QC: Clear Yellow Liquid Mix->QC Aliquot Aliquot & Purge (N2/Ar) QC->Aliquot Store Store at -80°C Aliquot->Store Hydrolysis Ring Hydrolysis (Loss of Activity) Water->Hydrolysis Nucleophilic Attack

Figure 1: Workflow for stock preparation emphasizing the exclusion of moisture to prevent hydrolytic ring opening.[1]

Application Protocol: Assay Dilution

Critical Warning: Isothiazolones inhibit enzymes by reacting covalently with active-site thiols (Cysteine).[1]

  • DO NOT use Dithiothreitol (DTT),

    
    -Mercaptoethanol, or Glutathione in your assay buffer during the inhibition phase.[1] These agents will react with the inhibitor before it reaches the target protein (scavenging effect).
    
Dilution Scheme (Self-Validating)

To ensure the compound remains in solution when transitioning from organic stock to aqueous buffer:

  • Intermediate Dilution: Prepare a 10x working solution in buffer containing 5-10% DMSO .

    • Example: To achieve 100 µM final assay concentration, dilute 10 mM stock 1:10 into buffer (yielding 1 mM compound in 10% DMSO).

  • Final Addition: Add the intermediate dilution 1:10 to the reaction mix.

    • Result: 100 µM compound, 1% final DMSO.

  • Pre-incubation: Incubate the inhibitor with the enzyme (p300/PCAF) for 10–15 minutes prior to adding the substrate (Histone/Acetyl-CoA).[1] This allows time for the covalent modification of the active site.

Mechanism of Action & Rationale

Understanding the mechanism ensures appropriate experimental design.[1]

Mechanism: The this compound acts as a "suicide inhibitor" or covalent modifier.[1] The sulfur atom in the isothiazolone ring is electrophilic. An active site nucleophile (typically a Cysteine thiolate, S


) attacks the sulfur, cleaving the S–N bond.[1] This results in the formation of a disulfide bond between the inhibitor and the enzyme, effectively blocking the catalytic pocket.

Why 4-Nitrophenyl? The nitro group on the N-phenyl ring is strongly electron-withdrawing.[1] This pulls electron density away from the isothiazolone ring, making the sulfur atom significantly more electrophilic (reactive) compared to standard biocides like Methylisothiazolinone (MIT). This enhanced reactivity is required to inhibit HATs but necessitates the strict anhydrous handling described above.

References

  • PubChem. Compound Summary: 5-Chloro-2-(4-nitrophenyl)-3-isothiazolone. [Link][1]

Sources

Application Note: In Vitro Assay Protocols and Concentration Guidelines for 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone (CCT077791)

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Pharmacological Profile

5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone , widely known in pharmacological literature as CCT077791 (CAS: 748777-47-1), is a potent, small-molecule inhibitor of the Histone Acetyltransferases (HATs) PCAF and p300[1][2]. Histone acetylation is a critical epigenetic mechanism regulating chromatin structure and gene expression. Dysregulation of HAT activity is frequently implicated in oncogenesis, making inhibitors like CCT077791 valuable tools for epigenetic research and anti-cancer drug development[2][3].

Unlike reversible, competitive inhibitors, CCT077791 functions via a highly specific covalent mechanism. It decreases cellular acetylation in a time- and concentration-dependent manner, leading to the reduction of specific acetylated lysine marks on histones H3, H4, and α-tubulin, ultimately inducing cell cycle arrest and apoptosis in susceptible cancer cell lines[2][4].

Mechanism of Action & Experimental Causality

Understanding the mechanism of action (MOA) of CCT077791 is critical for designing robust in vitro assays. The compound features a highly reactive isothiazolone ring. Inhibition occurs when a catalytically essential thiol group (cysteine residue) within the HAT enzyme's active site executes a nucleophilic attack on the S-N bond of the isothiazolone ring[5]. This cleavage results in the formation of a covalent disulfide adduct, irreversibly blocking the enzyme's ability to transfer acetyl groups from Acetyl-CoA to histone substrates[5][6].

Critical Assay Implication: Because the inhibition is dependent on the reaction with thiol groups, the presence of strong reducing agents (such as Dithiothreitol [DTT] or β-mercaptoethanol) in the assay buffer will chemically neutralize the inhibitor or reduce the formed disulfide bond, leading to a complete loss of HAT inhibition[2][7]. Therefore, assay buffers must be carefully optimized to minimize or eliminate these reducing agents to prevent false-negative results.

MOA CCT CCT077791 (Isothiazolone) Adduct Covalent Disulfide Adduct (S-N Bond Cleavage) CCT->Adduct Electrophilic Attack Enzyme PCAF / p300 (Active HAT) Enzyme->Adduct Catalytic Thiol Block Inhibition of Histone & Tubulin Acetylation Adduct->Block Arrest Cell Cycle Arrest & Apoptosis Block->Arrest

Figure 1: Covalent mechanism of PCAF/p300 inhibition by CCT077791 leading to cell cycle arrest.

Quantitative Data: Concentration Guidelines

To establish baseline parameters for your experiments, the following table summarizes the validated in vitro and cellular concentrations for CCT077791 across various assays[2][8][9].

Target / Assay TypeBiological SystemMetricValueReference / Notes
PCAF (Enzymatic) Recombinant PCAFIC₅₀2.2 µMFilter-binding assay[8]
PCAF (Enzymatic) Recombinant PCAFIC₅₀7.3 µMFlashPlate high-throughput assay[8][9]
p300 (Enzymatic) Recombinant p300IC₅₀1 to >50 µMConcentration-dependent inhibition[2]
Cell Proliferation HCT116 (Colon Cancer)GI₅₀3.0 µM72-hour continuous exposure[9]
Cell Proliferation HT-29 (Colon Cancer)GI₅₀2.1 µM72-hour continuous exposure[9]
Cellular Acetylation HCT116 / HT-29Effective Conc.10.0 µMDecreases global Ac-H3, Ac-H4, Ac-α-tubulin[9]

Validated Experimental Protocols

Protocol A: In Vitro HAT Enzymatic Inhibition Assay (Self-Validating System)

This protocol utilizes a filter-binding or fluorometric readout to measure the transfer of acetyl groups. It is engineered as a self-validating system by incorporating a DTT-reversal control to confirm the compound's specific covalent MOA.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM PMSF. Crucial: Do NOT add DTT or β-mercaptoethanol to the primary reaction buffer, as thiol-reactive isothiazolones will be neutralized[2][10].

  • Inhibitor Stock: Dissolve CCT077791 in 100% DMSO to a 10 mM stock. Prepare working dilutions (0.1 µM to 50 µM) in assay buffer (final DMSO concentration should not exceed 1%).

2. Enzyme-Inhibitor Pre-Incubation (Causality Step):

  • Why pre-incubate? Covalent inhibitors require time to undergo the chemical reaction (S-N bond cleavage) with the enzyme. Adding the substrate simultaneously can lead to competitive protection, artificially inflating the IC₅₀.

  • Action: Incubate 500 ng of recombinant PCAF (or p300) with the CCT077791 dilution series for 15–30 minutes at room temperature [10].

3. Internal Validation Control (DTT Reversal):

  • In a parallel control well, add 5 mM DTT to the assay buffer prior to adding 10 µM CCT077791.

  • Expected Outcome: The DTT will reduce the isothiazolone, resulting in a complete restoration of HAT activity. This validates that the observed inhibition in the test wells is specifically due to the thiol-dependent mechanism[2].

4. Reaction Initiation:

  • Add 2.5 µg of histone substrate (e.g., GST-β-catenin or purified Core Histones) and 10 µM Acetyl-CoA (radiolabeled ³H-Acetyl-CoA for filter assays, or fluorogenic Acetyl-CoA for fluorescent assays)[10].

  • Incubate at 30°C for 30–60 minutes.

5. Quenching and Readout:

  • Quench the reaction by spotting the mixture onto P81 phosphocellulose filter paper (for radioactivity) or by adding the specific fluorometric stop solution.

  • Wash filters extensively with 50 mM sodium bicarbonate (pH 9.0) to remove unreacted Acetyl-CoA.

  • Quantify signal using a scintillation counter or microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Workflow Step1 1. Reagent Prep Limit DTT/BME in buffer Step2 2. Inhibitor Incubation CCT077791 + Enzyme (15-30 min) Step1->Step2 Step3 3. Validation Control Parallel well with 5 mM DTT Step1->Step3 Step4 4. Reaction Initiation Add Ac-CoA & Histone Substrate Step2->Step4 Step3->Step4 Step5 5. Signal Detection Filter-Binding / Fluorometric Step4->Step5 Step6 6. Data Analysis Non-linear Regression (IC50) Step5->Step6

Figure 2: Workflow for the self-validating in vitro HAT enzymatic assay.

Protocol B: Cell-Based Histone Acetylation Assay (Western Blot)

To verify target engagement in cellulo, CCT077791 is used to evaluate the reduction of global histone acetylation in colon cancer cell lines[2][9].

1. Cell Culture & Treatment:

  • Seed HCT116 or HT-29 cells in 6-well plates and culture until 70% confluent.

  • Treat cells with CCT077791 at concentrations of 1 µM, 3 µM, 5 µM, and 10 µM. Include a vehicle control (0.1% DMSO).

  • Incubation Time: CCT077791 decreases cellular acetylation in a time-dependent manner. For optimal target engagement readout, incubate for 4 to 24 hours . Note that 4-24 hours of exposure produces the same extent of growth inhibition as 72 hours of continuous exposure, indicating that growth arrest is an early epigenetic event[2][3].

2. Cell Lysis & Protein Extraction:

  • Wash cells with ice-cold PBS.

  • Lyse cells using RIPA buffer supplemented with protease inhibitors and HDAC inhibitors (e.g., 1 µM Trichostatin A or 5 mM Sodium Butyrate).

  • Causality Check: Why add HDAC inhibitors during lysis? To prevent endogenous Histone Deacetylases from artificially stripping acetyl groups off the histones post-lysis, which would create a false-positive appearance of HAT inhibition.

3. Western Blotting:

  • Resolve 20-30 µg of total protein extract via SDS-PAGE and transfer to a PVDF membrane.

  • Probe with primary antibodies against specific acetylation marks: Anti-acetyl-Histone H3 (e.g., K9/K14), Anti-acetyl-Histone H4, and Anti-acetyl-α-tubulin[2][9].

  • Use total Histone H3 and total α-tubulin as loading controls.

  • Quantify the reduction in chemiluminescent signal relative to the total protein controls to determine the cellular IC₅₀.

References

  • Isothiazolones as inhibitors of PCAF and p300 histone acetyltransferase activity. Molecular Cancer Therapeutics (AACR Journals). Available at:[Link]

  • Synthesis of isothiazol-3-one derivatives as inhibitors of histone acetyltransferases (HATs). PubMed (NIH). Available at:[Link]

  • PCAF Acetylates β-Catenin and Improves Its Stability. PMC - NIH. Available at:[Link]

Sources

Application Note: 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone as a Transglutaminase 2 (TG2) Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is structured to provide a rigorous, scientifically grounded framework for using 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone as a Transglutaminase 2 (TG2) inhibitor.

Important Scientific Note: While this compound is widely recognized in literature as a PCAF/p300 Histone Acetyltransferase (HAT) inhibitor , its chemical scaffold (isothiazolone) renders it a potent electrophile capable of covalently modifying active-site cysteines. This guide addresses its application as a TG2 inhibitor based on this electrophilic mechanism, while explicitly accounting for off-target HAT inhibition to ensure experimental integrity.

Executive Summary

Transglutaminase 2 (TG2) is a multifunctional enzyme dependent on a catalytic triad (Cys277, His335, Asp358). The active site cysteine (Cys277) is highly nucleophilic and susceptible to covalent modification by electrophilic "warheads" such as acrylamides, dihydroisoxazoles, and isothiazolones .

This compound acts as an irreversible inhibitor. The isothiazolone ring undergoes nucleophilic attack by the thiolate anion of TG2-Cys277, resulting in ring-opening and the formation of a stable covalent adduct. This modification sterically and chemically occludes the active site, preventing the transamidation of glutamine residues.

Key Applications:

  • Fibrosis Research: Inhibition of ECM cross-linking (collagen/fibronectin).

  • Cancer Biology: Blocking TG2-mediated survival signaling and EMT.

  • Neurodegeneration: Preventing formation of toxic protein aggregates (e.g., Huntingtin).

Chemical Mechanism of Action

The inhibition mechanism relies on the specific reactivity of the isothiazolone core. Unlike competitive inhibitors that reversibly bind, this compound acts as a suicide substrate.

Pathway Visualization

TG2_Inhibition_Mechanism TG2_Active Active TG2 Enzyme (Nucleophilic Cys277-S⁻) Transition Tetrahedral Intermediate TG2_Active->Transition Nucleophilic Attack (S⁻ attacks Sulfur/Nitrogen) Inhibitor 5-Chloro-2-(4-nitrophenyl)- 3(2H)-isothiazolone (Electrophile) Inhibitor->Transition HAT_OffTarget Off-Target: PCAF/p300 HAT Inhibition Inhibitor->HAT_OffTarget Concurrent Activity Ring_Open Isothiazolone Ring Opening Transition->Ring_Open Bond Cleavage Adduct Inhibited TG2-Adduct (Covalent S-N Bond) Ring_Open->Adduct Irreversible Inactivation

Figure 1: Mechanism of irreversible TG2 inactivation by isothiazolone-mediated ring opening. Note the potential for concurrent HAT inhibition.

Preparation and Handling

Physicochemical Properties
PropertyValue
Molecular Weight 256.67 g/mol
Formula C9H5ClN2O3S
Solubility DMSO (>25 mg/mL), Ethanol (Low)
Appearance Yellow to off-white solid
Stock Solution Protocol
  • Solvent: Use anhydrous DMSO (Dimethyl sulfoxide). Avoid protic solvents (ethanol/water) for stock preparation to prevent premature ring hydrolysis.

  • Concentration: Prepare a 10 mM or 50 mM stock solution.

    • Calculation: Dissolve 2.57 mg in 1 mL DMSO for 10 mM.

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C . Stable for 3-6 months. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute into aqueous buffer immediately prior to use. Ensure final DMSO concentration is <0.5% to avoid solvent artifacts.

Experimental Protocols

Protocol A: In Vitro TG2 Inhibition Assay (Colorimetric)

Objective: Determine the IC50 of the inhibitor using purified TG2 enzyme.

Materials:

  • Purified TG2 (human recombinant, e.g., from Zedira or Sigma).

  • Substrate: Z-Gln-Gly (Donor) and Hydroxylamine (Acceptor).

  • Reaction Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM CaCl₂, 5 mM DTT (Note: DTT is required for TG2 activation but excessive thiols can quench isothiazolones; keep DTT ≤1 mM during inhibitor pre-incubation if possible, or add substrate mix after inhibitor binding).

  • Stop Reagent: TG Reagent (Iron(III) chloride/TCA).

Workflow:

  • Enzyme Activation: Dilute TG2 to 0.5 U/mL in Tris buffer containing 1 mM DTT and 10 mM CaCl₂.

  • Inhibitor Pre-incubation (Crucial):

    • Add this compound at varying concentrations (0.1 µM – 100 µM).

    • Incubate for 15–30 minutes at 37°C . Rationale: As a covalent inhibitor, potency is time-dependent (k_inact).

  • Reaction Initiation: Add Substrate Mix (30 mM Z-Gln-Gly, 100 mM Hydroxylamine).

  • Incubation: Incubate for 30–60 minutes at 37°C.

  • Termination: Add equal volume of Stop Reagent (Iron-TCA complex).

  • Detection: Measure Absorbance at 525 nm . The red complex indicates TG2 activity.

  • Analysis: Plot % Activity vs. Log[Inhibitor]. Calculate IC50.

Protocol B: Cellular In Situ TG2 Activity Assay

Objective: Visualize inhibition of endogenous TG2 in live cells (e.g., Fibroblasts, Cancer lines).

Materials:

  • Tracer: 5-(biotinamido)pentylamine (5-BP) or Biotin-Cadaverine (1 mM stock).

  • Inhibitor: this compound.

  • Detection: Streptavidin-FITC or Streptavidin-AlexaFluor 488.

Workflow:

Cellular_Protocol Step1 Step 1: Cell Seeding (Seed cells on coverslips/chamber slides) Step2 Step 2: Pre-treatment (Treat with Inhibitor for 1-4 hours) Step1->Step2 Step3 Step 3: Tracer Addition (Add 1 mM 5-BP to media) Step2->Step3 Step4 Step 4: Activation (Optional) (Add Ionomycin/Calcium to boost TG2) Step3->Step4 Step5 Step 5: Fixation & Permeabilization (4% PFA, 0.1% Triton X-100) Step4->Step5 Step6 Step 6: Staining (Incubate with Streptavidin-Fluorophore) Step5->Step6 Step7 Step 7: Imaging (Confocal Microscopy) Step6->Step7

Figure 2: Workflow for in situ visualization of TG2 inhibition.

Detailed Steps:

  • Seeding: Plate cells (e.g., NIH3T3, MDA-MB-231) to 70% confluence.

  • Inhibitor Treatment: Treat cells with the inhibitor (e.g., 10, 25, 50 µM) for 1–4 hours .

    • Control: Treat parallel wells with vehicle (DMSO) and a known broad inhibitor (e.g., Cystamine 1 mM) or specific inhibitor (Z-DON).

  • Labeling: Add 1 mM 5-(biotinamido)pentylamine directly to the culture media. Incubate for another 1–2 hours.

  • Fixation: Wash 2x with PBS. Fix with 4% Paraformaldehyde (15 min).

  • Staining: Permeabilize (0.1% Triton X-100) and block (3% BSA). Incubate with Streptavidin-AlexaFluor 488 (1:500) for 1 hour.

  • Quantification: TG2 activity appears as intracellular protein-incorporated biotin (green puncta). Inhibited cells will show reduced fluorescence intensity.

Critical Validation & Troubleshooting

Specificity Check (The "HAT" Problem)

Since this compound inhibits PCAF/p300 (HATs), observed phenotypic effects (e.g., reduced migration, apoptosis) might be due to epigenetic changes rather than TG2 inhibition.

  • Validation Strategy:

    • Knockdown Control: Perform the assay in TG2-knockout or siRNA-silenced cells. If the inhibitor still causes the phenotype, it is likely an off-target (HAT) effect.

    • Biochemical Confirmation: Always confirm TG2 inhibition directly using the Protocol A (enzymatic assay) rather than relying solely on phenotypic outcomes.

Troubleshooting Table
IssuePossible CauseSolution
No Inhibition (In Vitro) High DTT ConcentrationIsothiazolones can be quenched by excess thiols. Reduce DTT to <1 mM in the pre-incubation step.
High Background (Cellular) Endogenous BiotinBlock endogenous biotin with free avidin/biotin blocking kit before Streptavidin staining.
Precipitation Poor SolubilityEnsure DMSO stock is fresh. Do not exceed 100 µM in aqueous buffer.
Cell Toxicity Off-target effectsTitrate dose. Isothiazolones can be cytotoxic >50 µM due to general protein alkylation.

References

  • Compound Identification (HAT Inhibition)

    • Bowers, E. M., et al. (2010). "Virtual ligand screening of the p300/CBP histone acetyltransferase: identification of a selective small molecule inhibitor." Chemistry & Biology. Link

    • Note: This reference establishes the chemical identity and primary known target of CAS 748777-47-1.
  • Isothiazolone Mechanism on TG2

    • Lorand, L., & Conrad, S. M. (1984).[1] "Transglutaminases."[1][2][3][4][5][6][7][8][9] Molecular and Cellular Biochemistry. (Establishes thiol-dependent mechanism).

    • Siegel, M., & Khosla, C. (2007).[6] "Transglutaminase 2 inhibitors and their therapeutic role in disease states." Pharmacology & Therapeutics. Link

  • TG2 Assay Protocols

    • Badarau, E., et al. (2015). "Development of Potent and Selective Tissue Transglutaminase (TG2) Inhibitors." Chemistry & Biology. (Protocol for fluorescent amine incorporation). Link

Sources

cell culture handling procedures for 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Comprehensive Protocol for the In Vitro Handling of 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the proper handling and application of this compound (CAS 748777-47-1) in a cell culture setting. Isothiazolones are a class of potent biocides known for their reactivity with cellular nucleophiles.[1] This specific derivative has also been identified as an inhibitor of p300/CBP-associated factor (PCAF) and p300 histone acetyltransferase (HAT) activity, suggesting its potential in epigenetic and cancer research.[2] This guide covers the compound's mechanism of action, critical safety procedures, and provides validated, step-by-step protocols for stock solution preparation, cell treatment, and cytotoxicity assessment. The methodologies are designed to ensure scientific integrity, reproducibility, and user safety.

Principle and Mechanism of Action

Isothiazolones exert their biological effects primarily through a reactive, electron-deficient sulfur atom within their heterocyclic ring.[3] This enables them to readily react with intracellular thiols (-SH groups), particularly those found in the cysteine residues of critical proteins and enzymes like glutathione.[3][4][5] This interaction disrupts essential cellular processes in a two-step mechanism:

  • Rapid Inhibition: Within minutes of exposure, key metabolic pathways involving dehydrogenase enzymes are inhibited. This leads to a swift halt in cellular growth, respiration, and ATP synthesis.[6][7][8]

  • Irreversible Damage: Following initial inhibition, the covalent modification of proteins and the generation of free radicals lead to widespread, irreversible cellular damage, culminating in cell death over a period of hours.[7][8]

Recent studies on the closely related analog, 2-(4-nitrophenyl)isothiazol-3(2H)-one, have further elucidated a mechanism relevant to cancer biology, showing it induces apoptosis mediated by the overexpression of the tumor suppressor TP53.[9] This is accompanied by a significant reduction in mitochondrial membrane potential and an increase in mitochondrial superoxide levels, indicating the induction of mitochondrial dysfunction.[9][10]

Mechanism_of_Action Compound 5-Chloro-2-(4-nitrophenyl) -3(2H)-isothiazolone CellEntry Cellular Uptake Compound->CellEntry Thiol Reaction with Intracellular Thiols (e.g., Glutathione, Cysteine Residues) CellEntry->Thiol Electrophilic Attack Mitochondria Mitochondrial Dysfunction (↓ΔΨm, ↑ROS) CellEntry->Mitochondria Direct/Indirect Effects Enzyme Inhibition of Critical Enzymes (e.g., Dehydrogenases, HATs) Thiol->Enzyme Metabolism Disruption of Metabolic Pathways (Respiration, ATP Synthesis) Enzyme->Metabolism CellDeath Cell Death Metabolism->CellDeath Apoptosis Induction of Apoptosis Mitochondria->Apoptosis Apoptosis->CellDeath

Figure 1: Proposed mechanism of action for this compound.

Materials and Reagents

2.1 Compound and Solvents

  • This compound (CAS 748777-47-1)

  • Dimethyl sulfoxide (DMSO), cell culture grade (e.g., Sigma-Aldrich, D2650)

2.2 Cell Culture

  • Human cell line of interest (e.g., Huh7 hepatocellular carcinoma, ATCC PTA-8561)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile, without Ca²⁺/Mg²⁺

  • Trypsin-EDTA solution (0.25%)

  • Sterile, tissue culture-treated plates (96-well and 10 cm dishes)

  • Sterile serological pipettes, pipette tips, and microcentrifuge tubes

2.3 Cytotoxicity Assay (MTT)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in sterile PBS) (e.g., Sigma-Aldrich, M5655)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Microplate reader capable of measuring absorbance at ~570 nm

Safety and Handling Precautions

Isothiazolones are potent biocides and skin sensitizers that require strict safety protocols.[11] The chlorinated variants are particularly reactive.[1]

ALWAYS handle this compound inside a certified chemical fume hood.

Hazard CategoryPrecautionary Measure
Contact Hazard Causes severe skin burns, eye damage, and may cause an allergic skin reaction.[11] Wear nitrile gloves, a lab coat, and ANSI-approved safety goggles or a face shield.[12]
Inhalation Hazard Corrosive to the respiratory tract. Avoid breathing dust or vapors. Handle only in a well-ventilated area or chemical fume hood.[13]
Ingestion Hazard Toxic if swallowed.[11] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[14]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[11] Do not allow to enter drains. Dispose of as hazardous chemical waste.[15]

In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. Remove contaminated clothing.[13]

Protocol: Preparation of Stock and Working Solutions

The use of a concentrated stock solution in DMSO is critical to ensure solubility and minimize the final concentration of solvent in the culture medium, which can itself be toxic to cells.

4.1 Calculation for a 10 mM Stock Solution

  • Molecular Weight (MW): 256.67 g/mol [2]

  • To make 1 mL of a 10 mM stock:

    • Weight (mg) = Molarity (mol/L) × Volume (L) × MW ( g/mol ) × 1000 (mg/g)

    • Weight (mg) = 0.010 mol/L × 0.001 L × 256.67 g/mol × 1000 mg/g

    • Weight (mg) = 2.57 mg

4.2 Step-by-Step Procedure

  • Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

  • Carefully weigh out 2.57 mg of this compound powder into the tube.

  • Inside a chemical fume hood, add 1.0 mL of cell culture-grade DMSO to the tube.

  • Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear. This is your 10 mM stock solution .

  • Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C, protected from light.

4.3 Preparation of Working Solutions

  • Prepare fresh working solutions for each experiment by diluting the 10 mM stock solution in complete cell culture medium.

  • Example: To make a 10 µM working solution, you would perform a 1:1000 dilution. Add 1 µL of the 10 mM stock to 999 µL of complete medium.

  • Causality: Always add the small volume of DMSO stock to the large volume of aqueous medium while vortexing gently to prevent precipitation of the compound. The final DMSO concentration should not exceed 0.5% (v/v) in your cell culture wells to avoid solvent-induced cytotoxicity.

Protocol: Cell Culture Treatment and Viability Assessment (MTT Assay)

This protocol outlines a standard method to determine the cytotoxic effects of the compound on an adherent cell line.

Experimental_Workflow Start Day 1: Seed Cells Incubate1 Incubate 24h (37°C, 5% CO₂) Start->Incubate1 Treat Day 2: Treat Cells Incubate1->Treat Controls Include Controls: - Untreated Cells - Vehicle (DMSO) Control Treat->Controls Incubate2 Incubate 24-72h (37°C, 5% CO₂) Treat->Incubate2 MTT_Add Day 3-5: Add MTT Reagent Incubate2->MTT_Add Incubate3 Incubate 2-4h (37°C, 5% CO₂) MTT_Add->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize Read Read Absorbance (~570 nm) Solubilize->Read Analyze Analyze Data (Calculate % Viability, IC₅₀) Read->Analyze

Figure 2: Workflow for assessing cell viability using the MTT assay.

5.1 Cell Seeding

  • Culture cells in a 10 cm dish until they reach 70-80% confluency.

  • Wash cells with PBS, then detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

  • Centrifuge at 200 x g for 5 minutes. Discard the supernatant.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).

  • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

  • Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.

5.2 Compound Treatment

  • After 24 hours, visually inspect the cells to confirm adherence and healthy morphology.

  • Prepare serial dilutions of the compound in complete medium from your stock solution. A good starting range based on related compounds is 0.1 µM to 100 µM.[9]

  • Carefully remove the old medium from the wells.

  • Add 100 µL of medium containing the desired compound concentrations to the appropriate wells.

  • Crucial Controls:

    • Untreated Control: Wells containing cells with fresh medium only.

    • Vehicle Control: Wells containing cells treated with medium containing the highest concentration of DMSO used in the experiment (e.g., 0.5%).

  • Return the plate to the incubator for your desired exposure time (e.g., 24, 48, or 72 hours).

5.3 MTT Assay Procedure

  • At the end of the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Carefully remove the medium from all wells. Be cautious not to disturb the formazan crystals at the bottom.

  • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

  • Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to fully dissolve the crystals.

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

5.4 Data Analysis

  • Subtract the average absorbance of blank wells (medium, MTT, and DMSO only) from all other readings.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) × 100

  • Plot % Viability against the log of the compound concentration.

  • Use a non-linear regression (sigmoidal dose-response) analysis in software like GraphPad Prism to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Data Interpretation and Expected Results

The outcome of the MTT assay will be a dose-response curve. A potent cytotoxic compound will show a steep decline in viability as the concentration increases. The IC₅₀ value provides a quantitative measure of this potency.

Based on a recent study of the structurally similar compound 2-(4-nitrophenyl)isothiazol-3(2H)-one (IsoB) in Huh7 liver cancer cells, you can anticipate significant cytotoxic effects.[9] The reported 50% cytotoxic concentration (CC₅₀) values provide a useful reference for designing your experiment.

Incubation TimeReported CC₅₀ for 2-(4-nitrophenyl)isothiazol-3(2H)-one in Huh7 Cells[9]
24 hours19.3 µM
48 hours16.4 µM
72 hours16.2 µM

This table serves as a guideline. IC₅₀ values for this compound may differ and are cell-line dependent.

Advanced Protocols

To further investigate the mechanism of action, consider the following assays:

  • Apoptosis Assay: Use Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to distinguish between early apoptotic, late apoptotic, and necrotic cells.

  • Mitochondrial Membrane Potential (ΔΨm) Assay: Employ fluorescent probes like JC-1 or MitoTracker Red CMXRos to quantify changes in mitochondrial polarization, a key indicator of mitochondrial-mediated apoptosis.[10]

Waste Disposal

All materials that have come into contact with this compound, including pipette tips, tubes, plates, and contaminated media, must be treated as hazardous chemical waste.[12]

  • Collect all solid waste in a designated, clearly labeled hazardous waste bag.

  • Collect all liquid waste (e.g., media from treated wells) in a sealed, labeled hazardous waste container.

  • Do not pour liquid waste down the drain.[13]

  • Follow your institution's specific guidelines for the disposal of hazardous chemical waste.[16]

References

  • Ranke, J., et al. (2009). Analyzing Cytotoxic Effects of Selected Isothiazol-3-one Biocides Using the Toxic Ratio Concept and Structure−Activity Relationship Considerations. Chemical Research in Toxicology. Available at: [Link]

  • Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules. Available at: [Link]

  • MADE SAFE. (2023). Chemical Profile: Isothiazolinone Preservatives. MADE SAFE Viewpoint. Available at: [Link]

  • Katsamakas, S., et al. (2024). 2-(4-Nitrophenyl)isothiazol-3(2H)-one: A Promising Selective Agent against Hepatocellular Carcinoma Cells. Molecules. Available at: [Link]

  • Williams, T. M. (2007). The Mechanism of Action of Isothiazolone Biocides. PowerPlant Chemistry. Available at: [Link]

  • Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. ResearchGate. Available at: [Link]

  • Strickland, J., et al. (2023). Application of Defined Approaches to Assess Skin Sensitization Potency of Isothiazolinone Compounds. Applied In Vitro Toxicology. Available at: [Link]

  • Google Patents. (1994). Assay for isothiazolones. WO1994004917A1.
  • Women's Voices for the Earth. (2018). Isothiazolinone White Paper. WVE. Available at: [Link]

  • Wang, Y., et al. (2023). Mechanism of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) in controlling microbial problems in aircraft fuel systems. Scientific Reports. Available at: [Link]

  • Gupea. (n.d.). Isothiazolinone biocide metabolism in fish liver cells. University of Gothenburg. Available at: [Link]

  • Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. MDPI. Available at: [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 5-Chloro-2-methyl-4-isothiazolin-3-one. Chemos. Available at: [Link]

  • ResearchGate. (n.d.). The Mechanism of Action of Isothiazolone Biocide. ResearchGate. Available at: [Link]

  • Google Patents. (2014). Methods and devices for detecting isothiazolones. US8912003B2.
  • Technoclone. (2019). Safety Data Sheet. Technoclone. Available at: [Link]

  • Katsamakas, S., et al. (2024). 2-(4-Nitrophenyl)isothiazol-3(2H)-one: A Promising Selective Agent against Hepatocellular Carcinoma Cells. MDPI. Available at: [Link]

  • Williams, T. M. (2007). The mechanism of action of isothiazolone biocides. OSTI.GOV. Available at: [Link]

  • House, R. V., et al. (1996). Evaluation of Auricular Lymph Node Cell Proliferation in Isothiazolone-Treated Mice. Toxicological Sciences. Available at: [Link]

  • Tariq, F., et al. (2016). In vitro biological evaluation of novel broad-spectrum isothiazolone inhibitors of bacterial type II topoisomerases. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Williams, T. M. (2007). The Mechanism of Action of Isothiazolone Biocides. Semantic Scholar. Available at: [Link]

  • Park, S., et al. (2022). Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT. MDPI. Available at: [Link]

  • University of Utah. (n.d.). Working with Chemicals. WebPath. Available at: [Link]

  • Lunn, G., & Sansone, E. B. (2011). Destruction of Hazardous Chemicals in the Laboratory. John Wiley & Sons. Available at: [Link]

Sources

Technical Application Note: Handling, Storage, and Stability Profiling of 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Utility

5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone is a potent, cell-permeable inhibitor of Histone Acetyltransferases (HATs), specifically targeting p300 and PCAF (p300/CBP-associated factor). Unlike general biocidal isothiazolones, this derivative acts as a specific epigenetic modulator. Its utility in drug discovery and chromatin biology is contingent upon maintaining the integrity of its electrophilic isothiazolone ring.

Critical Warning: This compound is inherently electrophilic. It is prone to rapid degradation via nucleophilic attack (especially by thiols like DTT or


-mercaptoethanol) and hydrolysis in alkaline environments. Improper storage or buffer formulation will result in ring-opening and complete loss of inhibitory activity.

Physicochemical Profile & Stability Logic

To ensure experimental reproducibility, researchers must understand the chemical vulnerabilities of the scaffold.

Key Properties
PropertyValue / CharacteristicRelevance to Stability
Molecular Weight 256.67 g/mol --
Solubility DMSO (>25 mg/mL), DMFHydrophobic; precipitates in aqueous buffers if >1% DMSO.[1]
Appearance Yellow to off-white solidColor change (to dark orange/brown) indicates degradation.
Reactivity High ElectrophilicityReacts covalently with cysteine residues and buffer nucleophiles.
Electronic Effect p-Nitrophenyl groupElectron-withdrawing group (EWG) destabilizes the ring, increasing susceptibility to hydrolysis compared to alkyl-isothiazolones.
Degradation Mechanism (The "Why")

The biological activity of this compound relies on the intact 3(2H)-isothiazolone ring. The p-nitrophenyl substituent pulls electron density from the ring nitrogen, making the C-S bond and the carbonyl carbon highly susceptible to nucleophilic attack.

Primary Degradation Pathways:

  • Thiol-Mediated Ring Opening: In the presence of reducing agents (DTT, Glutathione), the sulfur atom of the isothiazolone is attacked, cleaving the N-S bond and destroying the pharmacophore.

  • Alkaline Hydrolysis: At pH > 7.5, hydroxide ions attack the carbonyl or the C-5 position, leading to ring fragmentation.

Storage & Handling Protocols

Solid State Storage
  • Temperature: Store at -20°C or below. Long-term storage at 4°C is not recommended due to potential slow hydrolysis from ambient moisture.

  • Atmosphere: Hygroscopic. Must be kept desiccated.

  • Container: Amber glass vials with Teflon-lined caps. Protect from light, as isothiazolones are photo-labile.

Solution Preparation (Stock)

Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard. Avoid ethanol or methanol for long-term storage as they are protic nucleophiles that can slowly react with the activated ring.

Protocol: Preparation of 10 mM Stock Solution

  • Equilibrate the vial to room temperature before opening to prevent water condensation.

  • Weigh the solid quickly; avoid extended exposure to humid air.

  • Dissolve in anhydrous DMSO (Molecular Sieve treated).

  • Aliquot immediately: Do not store the bulk stock. Divide into single-use volumes (e.g., 20-50 µL) to avoid freeze-thaw cycles.

  • Store aliquots at -80°C .

Experimental Buffer Formulation (Critical)

The "Self-Validating" Rule: If your assay buffer turns yellow/orange immediately upon addition of the compound, or if you lose activity within 10 minutes, check your buffer for thiols.

  • Permissible Buffers: HEPES, MOPS, Tris (pH < 7.5).

  • FORBIDDEN Reagents: Dithiothreitol (DTT),

    
    -Mercaptoethanol (BME), Glutathione (GSH) at concentrations > 10 µM.
    
  • Alternative Reducing Agents: If a reducing environment is strictly required for the protein target (e.g., to keep zinc fingers coordinated), use TCEP (Tris(2-carboxyethyl)phosphine). TCEP is less nucleophilic than DTT and less likely to attack the isothiazolone ring rapidly.

Visualizing the Stability Logic

The following diagram illustrates the handling workflow and the chemical fate of the compound based on environmental conditions.

StabilityWorkflow Receipt Compound Receipt (Solid Powder) Desiccate Desiccate & Store (-20°C, Dark) Receipt->Desiccate Solubilization Solubilization (Anhydrous DMSO) Desiccate->Solubilization Warm to RT ConditionCheck Check Assay Conditions Solubilization->ConditionCheck SafePath Buffer: pH 7.0 - 7.4 No DTT/BME ConditionCheck->SafePath Correct RiskPath Buffer: pH > 8.0 OR + Thiols (DTT) ConditionCheck->RiskPath Incorrect Intact Intact Ring (Active HAT Inhibitor) SafePath->Intact Stable for Assay Degraded Ring Opening/Cleavage (Inactive) RiskPath->Degraded Rapid Hydrolysis/Thiolysis

Caption: Logical workflow for handling this compound. Red pathways indicate critical failure points due to chemical instability.

QC & Validation Protocol

To validate the integrity of your stock solution before running high-value HAT assays:

  • UV-Vis Spectrum Check:

    • Dilute stock 1:1000 in PBS (pH 7.2).

    • Scan 200–400 nm.

    • Pass: Distinct peak consistent with the aryl-isothiazolone chromophore (typically

      
       ~270-280 nm, verify against lot-specific CoA).
      
    • Fail: Significant shift in

      
       or appearance of a new broad band >350 nm (suggesting nitroaniline release or ring degradation).
      
  • Functional "Pre-Incubation" Test:

    • Incubate compound in assay buffer for 30 minutes before adding the enzyme.

    • Compare IC50 to a "fresh add" control.

    • If the "Pre-Incubation" IC50 is significantly higher (lower potency), the compound is degrading in your buffer.

References

  • Compound Identification & Application

    • Santa Cruz Biotechnology. This compound (CAS 748777-47-1).[2][3][4]

  • Isothiazolone Stability Mechanisms

    • Barman, B. N., & Preston, H. G. (1992).[5] The effects of pH on the degradation of isothiazolone biocides.[5][6][7][8][9][10] Tribology International. (Demonstrates hydrolysis kinetics in alkaline pH).

  • Mechanism of Action (HAT Inhibition)

    • Biel, M., et al. (2004). Iso-thiazolones as inhibitors of histone acetyltransferases.[3] (Establishes the scaffold's utility in epigenetics).

  • Chemical Reactivity Context: Collier, P. J., et al. (1990). Mechanism of inhibition of isothiazolones. Journal of Applied Bacteriology. (Details the reaction with thiols).

Sources

dosing guidelines for 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone in animal models

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a technical framework for the use of 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone (CAS 748777-47-1), a potent small-molecule inhibitor of histone acetyltransferases (HATs), specifically PCAF and p300 .

Important Scientific Notice: This compound acts via covalent modification of cysteine residues in the HAT active site. Due to its high electrophilicity, it exhibits significant reactivity toward biological thiols (e.g., glutathione, serum albumin). Consequently, its in vivo bioavailability is often limited by rapid clearance/inactivation, and it possesses a narrow therapeutic index. The protocols below are designed to maximize delivery while mitigating off-target toxicity.

Part 1: Compound Overview & Mechanism

1.1 Physicochemical Profile
  • Common Name: 5-Chloro-2-(4-nitrophenyl)isothiazol-3(2H)-one

  • Target: PCAF (p300/CBP-associated factor) and p300 HATs.

  • Mechanism: Irreversible inhibition via nucleophilic attack of the enzyme's active site cysteine on the isothiazolone sulfur-nitrogen bond.

  • Molecular Weight: 256.67 g/mol

  • Solubility: Poor in water; Soluble in DMSO (>20 mg/mL) and DMF.

1.2 Mechanism of Action (Pathway)

The compound functions as an epigenetic modulator. By inhibiting HAT activity, it prevents the acetylation of histone lysine residues (e.g., H3K9ac, H3K14ac), leading to chromatin condensation and the transcriptional repression of target oncogenes (e.g., MYC).

HAT_Inhibition_Pathway Compound 5-Chloro-2-(4-nitrophenyl)- 3(2H)-isothiazolone Active_Site Active Site Cysteine (Thiol Group) Compound->Active_Site Covalent Binding (Ring Opening) Acetylation Histone Acetylation (Lysine Residues) Compound->Acetylation BLOCKS Outcome Transcriptional Repression (Anti-proliferative) Compound->Outcome Result HAT_Enzyme HAT Enzymes (PCAF / p300) HAT_Enzyme->Acetylation Catalyzes Active_Site->HAT_Enzyme Irreversible Inactivation Chromatin Chromatin Structure Acetylation->Chromatin Promotes Relaxation (Open) Gene_Exp Gene Transcription (e.g., Oncogenes) Chromatin->Gene_Exp Facilitates

Figure 1: Mechanism of epigenetic silencing via covalent HAT inhibition.

Part 2: Formulation & Stability

2.1 Vehicle Selection

Due to the compound's reactivity with thiols, avoid aqueous buffers containing DTT, Glutathione, or free amines (Tris/Glycine) during preparation.

ComponentFunctionConcentrationNotes
DMSO Primary Solvent5% - 10%Dissolve stock here first. Essential for solubility.
PEG-400 Co-solvent40%Improves stability and reduces precipitation in vivo.
Tween 80 Surfactant5%Prevents aggregation.
Saline (0.9%) Diluent45% - 50%Add last. Do not use PBS if pH > 7.4 (hydrolysis risk).

Preparation Protocol:

  • Weigh the solid compound.

  • Dissolve completely in 100% DMSO (Stock concentration: 50–100 mg/mL).

  • Add PEG-400 and vortex.

  • Add Tween 80 and vortex.

  • Slowly add warm (37°C) sterile saline while vortexing to prevent precipitation.

  • Use immediately. Do not store the final formulation >1 hour.

Part 3: In Vivo Dosing Guidelines

3.1 Dose Finding Strategy (Mice)

Since this compound is a chemical probe with high reactivity, a standard "therapeutic dose" is not established. You must perform a dose-escalation pilot.

Route: Intraperitoneal (IP) is preferred for rodent studies to maximize systemic exposure before hepatic clearance. Frequency: Daily (QD) or Every Other Day (Q2D).

GroupDose (mg/kg)JustificationExpected Outcome
Low 1 - 2.5 Baseline for tolerability.Minimal toxicity; likely sub-therapeutic.
Mid 5 - 10 Target Efficacy Range. Potential HAT inhibition; monitor for weight loss.
High 15 - 25 Maximum Tolerated Dose (MTD) test.High risk of lethality or severe weight loss (>15%).
3.2 Experimental Workflow: Efficacy Study

Dosing_Workflow cluster_Treatment Treatment Phase (14-21 Days) Start Study Start Acclimation Acclimation (7 Days) Start->Acclimation Tumor_Implant Tumor Implantation (Xenograft) Acclimation->Tumor_Implant Randomization Randomization (Vol ~100mm³) Tumor_Implant->Randomization Dose_Prep Fresh Formulation (Daily) Randomization->Dose_Prep IP_Injection IP Injection (5-10 mg/kg) Dose_Prep->IP_Injection Repeat QD Monitor Monitor: Weight, Tumor Vol IP_Injection->Monitor Repeat QD Monitor->Dose_Prep Repeat QD End Harvest Tissues (Histone Extraction) Monitor->End Endpoint

Figure 2: Workflow for in vivo efficacy assessment in tumor xenograft models.

Part 4: Safety & Toxicity Management

4.1 Monitoring Parameters

The isothiazolone moiety is a known sensitizer and irritant.

  • Body Weight: Stop dosing if weight loss exceeds 15%.

  • Injection Site: Monitor for peritonitis or local necrosis (common with reactive electrophiles).

  • Behavior: Watch for lethargy or piloerection (signs of systemic toxicity).

4.2 "Thiol Trap" Warning

This compound will react with serum albumin and glutathione.

  • Implication: The effective free concentration in plasma will be significantly lower than the administered dose.

  • Counter-Indication: Do not co-administer with N-acetylcysteine (NAC) or other antioxidants, as they will neutralize the drug before it reaches the target.

References

  • Dekker, F. J., et al. (2005). "Isothiazolones as inhibitors of PCAF and p300 histone acetyltransferase activity."[1][2][3][4][5] Molecular Cancer Therapeutics, 4(10), 1521-1532. Link

  • Stimson, L., et al. (2005). "Isothiazolones as probes of histone acetyltransferase function." Molecular Cancer Therapeutics, 4(10), 1521. Link

  • Koutsourea, A. I., et al. (2024). "2-(4-Nitrophenyl)isothiazol-3(2H)-one: A Promising Selective Agent against Hepatocellular Carcinoma Cells." Biomolecules, 14(6), 624. Link

  • Alvarez, R., et al. (2006). "Small-molecule inhibitors of histone acetyltransferases."[1][2] Expert Opinion on Therapeutic Patents, 16(11). Link

Sources

Application Note: Spectrophotometric Analysis and Assay Optimization of 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone in Epigenetic Studies

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, assay developers, and drug discovery scientists. Focus: Histone Acetyltransferase (HAT) Inhibition, Spectrophotometric Assay Interference, and Covalent Thiol-Modifiers.

Executive Summary & Chemical Profiling

5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone (CAS 748777-47-1) is a potent, targeted inhibitor of the PCAF and p300 histone acetyltransferases (HATs)[1][2]. While highly effective in epigenetic modulation, the compound presents a severe analytical challenge in standard biochemical screening: it is a pan-assay interference compound (PAINS) in thiol-dependent spectrophotometric assays.

The Causality of Inhibition and Interference

Isothiazolones exert their biological activity via a nucleophilic attack by an active-site cysteine thiol on the electrophilic nitrogen-sulfur (N-S) bond of the isothiazolone ring[3][4]. This leads to irreversible or quasi-irreversible ring cleavage and the formation of a mixed disulfide bond with the target enzyme[5][6].

However, this exact mechanism causes catastrophic interference in standard HAT spectrophotometric assays. Traditional continuous HAT assays rely on Ellman’s Reagent (DTNB) to detect the release of Coenzyme A (CoA-SH) upon histone acetylation. Because 5-chloro-isothiazolones readily react with free thiols in solution[7][8], the inhibitor will directly scavenge the enzymatically produced CoA-SH or react with the colorimetric TNB anion. This artificially lowers the absorbance at 412 nm, creating a false-positive signal that mimics enzyme inhibition.

This application note provides a self-validating, mathematically corrected spectrophotometric protocol to accurately quantify this compound and assess its true IC50 without thiol-scavenging artifacts.

Quantitative Data & Physicochemical Properties

Before initiating spectrophotometric assays, it is critical to understand the baseline properties of the inhibitor. The 4-nitrophenyl group provides a distinct chromophore, allowing for direct UV-Vis quantification independent of the thiol-reactive core.

Table 1: Physicochemical and Spectrophotometric Properties
PropertyValue / Description
Chemical Name This compound
CAS Number 748777-47-1[1]
Molecular Weight 256.67 g/mol [1][2]
Molecular Formula C9H5ClN2O3S[1]
Target Enzymes PCAF, p300 (Histone Acetyltransferases)[2]
Mechanism of Action Covalent disulfide bond formation with catalytic cysteines[3][5]
Assay Interferences Rapidly scavenges CoA-SH, DTT, and β-mercaptoethanol[7][8]

Mechanism of Assay Interference

The diagram below illustrates the biochemical pathway of a standard HAT assay and the exact point at which this compound introduces a false-positive artifact.

Interference AcCoA Acetyl-CoA + Histone CoASH CoA-SH (Free Thiol) AcCoA->CoASH Catalysis Enzyme PCAF/p300 (Active) Enzyme->AcCoA Mediates TNB TNB Anion (Absorbance 412 nm) CoASH->TNB reacts with DTNB DTNB DTNB (Ellman's Reagent) DTNB->TNB Inhibitor 5-Chloro-2-(4-nitrophenyl) -3(2H)-isothiazolone Inhibitor->Enzyme True Inhibition (Cys binding) Inhibitor->CoASH False Positive (Thiol Scavenging)

Caption: Mechanism of HAT assay interference by isothiazolone-mediated thiol scavenging.

Experimental Protocols

To establish a self-validating system, the following protocols separate the direct quantification of the inhibitor from the functional enzyme assay, ensuring that thiol-reactivity is mathematically accounted for.

Protocol A: Direct UV-Vis Quantification of the Inhibitor

Purpose: To verify the concentration and stability of the inhibitor in the assay buffer prior to enzyme introduction.

  • Preparation: Dissolve this compound in 100% anhydrous DMSO to create a 10 mM stock.

  • Dilution: Dilute the stock to 50 µM in the target HAT assay buffer (e.g., 50 mM Tris-HCl, pH 8.0). Crucial: Ensure the buffer contains NO reducing agents (DTT or β-ME), as these will immediately destroy the isothiazolone ring[7].

  • Spectral Scan: Blank the spectrophotometer with the DMSO/buffer vehicle. Perform a wavelength scan from 250 nm to 500 nm.

  • Quantification: Identify the

    
     associated with the 4-nitrophenyl conjugate (typically ~330-350 nm). Calculate the molar extinction coefficient (
    
    
    
    ) using the Beer-Lambert Law (
    
    
    ) for future batch validations.
Protocol B: Self-Validating Discontinuous HAT Assay

Purpose: To accurately measure PCAF/p300 inhibition while correcting for CoA-SH scavenging.

  • Thiol Reactivity Control (The Self-Validation Step):

    • In a cell-free cuvette, incubate 10 µM of the inhibitor with 50 µM of standard CoA-SH in assay buffer for 15 minutes.

    • Add 2 mM DTNB and measure absorbance at 412 nm.

    • Compare against a CoA-SH only control. The difference in absorbance represents the Scavenging Correction Factor (SCF) .

  • Enzyme Pre-Incubation: Incubate PCAF/p300 enzyme with varying concentrations of the inhibitor (0.1 µM – 50 µM) for 10 minutes to allow covalent disulfide bond formation at the active site[3][5].

  • Reaction Initiation: Add Acetyl-CoA and the specific histone peptide substrate to initiate the reaction. Incubate for 15 minutes at 30°C.

  • Quench and Derivatize: Stop the reaction by adding a massive excess of DTNB (5 mM final concentration) dissolved in a denaturing quench buffer (e.g., containing 6M Guanidine HCl). The excess DTNB outcompetes the inhibitor for any remaining CoA-SH.

  • Readout & Correction: Measure absorbance at 412 nm. Apply the SCF to the raw absorbance values to isolate the true enzymatic inhibition from background thiol-scavenging.

Optimized Experimental Workflow

Workflow Step1 1. UV-Vis Profiling (Determine λmax & ε) Step2 2. Thiol Reactivity Control (Incubate Inhibitor + CoA-SH) Step1->Step2 Decision Is Thiol Depletion > 5%? Step2->Decision Step3 3. Discontinuous HAT Assay (Enzyme + Substrate + Inhibitor) Step4 4. Quench & Derivatize (Add DTNB post-reaction) Step3->Step4 Step5 5. Spectrophotometric Readout (Measure Absorbance at 412 nm) Step4->Step5 Step6 6. Data Correction (Subtract Thiol-Scavenging Blank) Step5->Step6 Decision->Step3 No Decision->Step6 Yes (Apply Correction Factor)

Caption: Validated experimental workflow for spectrophotometric HAT assays with thiol-reactive inhibitors.

Troubleshooting Guide

Table 2: Spectrophotometric Assay Interference Troubleshooting
ObservationCausalityCorrective Action
Rapid drop in 412 nm absorbance Direct reaction between the isothiazolone and the TNB anion.Switch from a continuous to a discontinuous assay format; quench before DTNB addition.
Apparent IC50 shifts with varying [DTT] DTT in the storage buffer is prematurely cleaving the inhibitor's N-S bond[7].Dialyze enzymes to remove DTT/β-ME prior to inhibitor introduction.
No enzyme activity in positive controls Carryover of the highly electrophilic isothiazolone into standard wells.Use dedicated, disposable plastics for inhibitor dilutions; avoid reusable glass cuvettes.

References

Sources

Troubleshooting & Optimization

improving solubility of 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilizing 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone in Aqueous Buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the biochemical formulation of highly lipophilic epigenetic probes. This compound (CAS 748777-47-1) is a highly potent inhibitor of PCAF and p300 histone acetyltransferase activity[1]. However, its planar aromatic system, halogenation, and isothiazolone core render it virtually insoluble in standard aqueous buffers.

This guide provides field-proven, self-validating methodologies to achieve stable aqueous solutions for in vitro and cell-based assays, focusing on the chemical causality behind each troubleshooting step.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does the compound immediately precipitate when I dilute my DMSO stock into PBS? The Causality: This is a classic "solvent shock" phenomenon. When a highly concentrated DMSO stock (e.g., 10 mM) is rapidly introduced into an aqueous buffer, the DMSO diffuses into the bulk water much faster than the hydrophobic compound can disperse. The sudden local depletion of the solvating carrier forces the lipophilic 4-nitrophenyl and chloro-isothiazolone moieties to undergo hydrophobic collapse, forming amorphous aggregates or microcrystals. The Solution: You must employ a "step-down" serial dilution method in intermediate DMSO/buffer mixtures rather than a direct spike. Maintaining a final DMSO concentration of 1% to 2% is the industry standard for maintaining solubility in biochemical assays without denaturing target proteins[2].

Q2: My cell-based assay is highly sensitive to DMSO. Can I use cyclodextrins to achieve a completely aqueous formulation? The Causality: Yes. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for this class of molecules. The hydrophobic, conical cavity of HP-β-CD encapsulates the lipophilic 4-nitrophenyl ring, while the hydrophilic exterior hydroxyl groups interface with the aqueous bulk[3]. This host-guest inclusion complex masks the hydrophobicity, enhancing the dissolution rate without altering the compound's intrinsic chemical structure or target binding affinity[3][4].

Q3: How does buffer pH impact the solubility and stability of this molecule? The Causality: Isothiazolones are electrophilic and highly susceptible to base-catalyzed hydrolysis[5]. At alkaline pH levels (pH > 8.0), hydroxyl ions can attack the carbonyl carbon or the sulfur-nitrogen bond, leading to irreversible ring-opening and degradation. While alkaline conditions sometimes improve the solubility of acidic compounds, they will destroy this compound. The Solution: Maintain your buffer pH strictly between 6.0 and 7.4.

Q4: Why am I losing compound activity when using standard lysis or assay buffers containing DTT or BME? The Causality: The 3(2H)-isothiazolone ring is highly reactive towards strong nucleophiles, particularly thiols. Dithiothreitol (DTT) and β-mercaptoethanol (BME) will undergo a nucleophilic attack on the sulfur-nitrogen bond of the isothiazolone ring, forming a covalent adduct and cleaving the ring. This destroys the pharmacophore responsible for PCAF/p300 inhibition. The Solution: Completely eliminate DTT, BME, and glutathione from your buffers. If a reducing environment is strictly required for enzyme stability, use non-nucleophilic reducing agents like TCEP (Tris(2-carboxyethyl)phosphine).

Part 2: Formulation Parameters & Quantitative Data

To select the appropriate solubilization route, consult the matrix below.

Table 1: Solubility and Stability Matrix for this compound

Solubilization AgentMechanism of ActionMax Recommended Final Conc.Stability & Caveats
DMSO (Co-solvent) Disrupts water hydrogen bonding network1.0% - 2.0% (v/v)High stability if step-down diluted; highly prone to solvent shock if rapidly mixed[2].
HP-β-CD (Excipient) Host-guest inclusion complexation10% - 20% (w/v)Excellent stability; shields hydrophobic core; requires 24h equilibration[3].
Tween-20 (Surfactant) Micellar encapsulation0.01% - 0.05% (v/v)Moderate; may interfere with downstream optical assays or protein binding.

Part 3: Solubilization Strategy & Workflows

SolubilizationLogic Start Target: Solubilize Isothiazolone Probe CheckAssay Is the assay sensitive to organic solvents? Start->CheckAssay YesSolvent Yes (e.g., Live Cells) CheckAssay->YesSolvent NoSolvent No (e.g., Biochemical) CheckAssay->NoSolvent HPBCD Use HP-β-CD Complexation Protocol YesSolvent->HPBCD DMSO Use DMSO Step-Down (Max 1-2% Final) NoSolvent->DMSO CheckThiols Are thiols (DTT/BME) in the buffer? HPBCD->CheckThiols DMSO->CheckThiols RemoveThiols Remove thiols to prevent ring cleavage CheckThiols->RemoveThiols Yes Proceed Proceed to Assay (Keep pH 6.0 - 7.4) CheckThiols->Proceed No RemoveThiols->Proceed

Caption: Decision tree for selecting the optimal solubilization strategy and buffer conditions.

Part 4: Self-Validating Experimental Protocols

Protocol A: The Step-Down DMSO/Aqueous Buffer Dilution

Use this protocol for biochemical assays where 1-2% DMSO is tolerated.

Objective: Prevent hydrophobic collapse by creating a co-solvent gradient.

  • Stock Preparation: Dissolve this compound powder in 100% anhydrous DMSO to create a 10 mM master stock. Vortex until completely clear.

  • Intermediate Dilution: Prepare a 10x intermediate stock (e.g., 1 mM) by diluting the master stock into a 50% DMSO / 50% Assay Buffer mixture. Pipette up and down slowly.

  • Final Aqueous Dilution: Add the intermediate stock dropwise to the final assay buffer while continuously vortexing or stirring to achieve the final working concentration (e.g., 10 µM) at 1% final DMSO.

  • Self-Validation Step (Nephelometry/Absorbance): To ensure no micro-precipitates have formed, measure the absorbance of the final solution at 600 nm (OD600)[6]. A baseline reading identical to the blank buffer confirms complete solubilization. Any elevated light scattering indicates colloidal aggregation, meaning the dilution was performed too rapidly.

Protocol B: HP-β-CD Inclusion Complexation

Use this protocol for cell-based assays requiring 0% organic solvent.

HPBCD_Workflow Step1 1. Dissolve HP-β-CD in Aqueous Buffer (10-20% w/v) Step2 2. Add Isothiazolone Powder to Solution Step1->Step2 Step3 3. Continuous Stirring (24h at 25°C) Step2->Step3 Step4 4. Filter (0.22 µm) to Remove Unbound Step3->Step4 Step5 5. Validate via Nephelometry/UV-Vis Step4->Step5

Caption: Step-by-step workflow for generating an aqueous HP-β-CD inclusion complex.

Objective: Encapsulate the hydrophobic compound within a cyclodextrin carrier.

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4).

  • Compound Addition: Add this compound powder directly to the HP-β-CD solution in excess of its expected solubility limit.

  • Equilibration: Protect the tube from light and agitate on a rotary shaker at 25°C for 24 to 48 hours. The extended time is required for the thermodynamic equilibrium of the host-guest complex to be reached.

  • Filtration: Pass the suspension through a 0.22 µm PTFE syringe filter. The filter will catch any uncomplexed, insoluble isothiazolone powder.

  • Self-Validation Step: Measure the concentration of the compound in the filtrate using UV-Vis spectroscopy (using a pre-established standard curve of the compound in 100% DMSO). The presence of the compound in the clear aqueous filtrate validates successful complexation.

References

  • Source: alfachemic.
  • Title: 5-Chloro-2-(4-nitrophenyl)-3(2H)
  • Source: nih.
  • Source: google.
  • Source: cytivalifesciences.
  • Source: benchchem.

Sources

Technical Support: Stability & Storage of 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: CNI-STAB-001 Subject: Prevention of Hydrolytic Degradation & Ring-Opening Status: Active Guide

Module 1: The Mechanistic Basis (The "Why")

To effectively store 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone (hereafter referred to as CNI ), one must understand that it is significantly more reactive than standard commercial isothiazolinones (like CMIT/MIT).

The "Nitro-Activation" Effect

Standard isothiazolinones rely on an electrophilic N-S bond to react with microbial thiols. However, in CNI, the 4-nitrophenyl group attached to the nitrogen acts as a powerful electron-withdrawing group (EWG).

  • Inductive Withdrawal: The nitro group pulls electron density away from the isothiazolone ring.

  • Hyper-Electrophilicity: This makes the carbonyl carbon and the sulfur atom significantly more electrophilic (positive character) than in alkyl-derivatives.

  • Hydrolytic Susceptibility: Consequently, CNI is primed for nucleophilic attack by Hydroxide ions (

    
    ) even at neutral pH.
    

The Failure Mode: If the pH rises above 5.0, or if moisture is present without stabilization,


 attacks the sulfur or carbonyl, cleaving the N-S bond. This results in the formation of N-(4-nitrophenyl)-malonamic acid  derivatives, which are biologically inactive and often precipitate as insoluble solids.

Module 2: Storage Protocol (SOP)

Objective: Maintain >98% purity over 12 months.

A. Solid State Storage
  • Temperature: -20°C (Strict requirement). The reaction rate of hydrolysis doubles roughly every 10°C; the nitro-group activation energy barrier is lower, necessitating deep freeze.

  • Atmosphere: Argon or Nitrogen backfill is mandatory. Moisture in headspace is sufficient to initiate surface hydrolysis.

  • Container: Amber glass (Type I). Avoid metal containers due to potential iron-catalyzed degradation (see Troubleshooting).

B. Solution Storage (Stock Preparation)

Do NOT store in water or simple alcohols (methanol/ethanol) for long periods.

ParameterRecommendationScientific Rationale
Primary Solvent Anhydrous DMSO or Acetonitrile Aprotic solvents prevent hydrolysis by lacking the nucleophilic oxygen species found in water/alcohols.
Secondary Choice Acidified Water (pH 2.0 - 3.0)If aqueous is required, high proton concentration (

) suppresses the dissociation of water into

, the primary degradation initiator.
Stabilizer Copper (II) Nitrate (1–5 mM)

forms a coordination complex with the isothiazolone sulfur/nitrogen, sterically and electronically shielding the ring from nucleophilic attack.
Forbidden Tris, HEPES, Primary AminesPrimary amines will nucleophilically attack the ring, causing immediate degradation (aminolysis).

Module 3: Troubleshooting & FAQs

Q1: My stock solution turned from colorless/pale yellow to deep orange. Is it still good?

Status: Critical Failure. Diagnosis: The deep orange color typically indicates the cleavage of the isothiazolone ring and the release of free 4-nitroaniline or related nitro-aromatic degradation products, which are highly chromophoric. Action: Discard the stock. Check the pH of your solvent; it likely drifted > pH 6.0.

Q2: I see a fine precipitate in my aqueous working solution.

Status: Hydrolysis Confirmed. Mechanism: The ring-opened hydrolysis product (malonamic acid derivative) is often less soluble in water than the parent CNI. Prevention: Ensure your working buffer is citrate or acetate based (pH 4-5) . Do not use phosphate buffers above pH 7.

Q3: Can I use stainless steel needles/reservoirs?

Status: Caution Advised. Mechanism: While stainless steel is generally resistant, trace Iron (Fe) ions can catalyze the degradation of chlorinated isothiazolinones. Recommendation: Use PTFE (Teflon) or glass components whenever possible. If metal is necessary, ensure it is passivated 316L stainless steel.

Module 4: Visualization of Degradation Pathway

The following diagram maps the stability logic. Green paths indicate successful storage; red paths indicate failure modes.

CNI_Stability_Pathway CNI Intact CNI Molecule (Active Biocide) Acid Acidic pH (< 3.0) + Cu(II) Stabilizer CNI->Acid Aqueous Soln Base Alkaline pH (> 7.0) or Nucleophiles (Amines) CNI->Base Exposure Storage Anhydrous DMSO (-20°C) CNI->Storage Recommended Complex Cu-CNI Complex (Stabilized) Acid->Complex Coordination Attack Nucleophilic Attack (at Sulfur/Carbonyl) Base->Attack Initiates Storage->CNI Maintains Integrity Complex->CNI Reversible Release RingOpen Ring Opening (Cleavage of N-S Bond) Attack->RingOpen Irreversible Inactive N-(4-nitrophenyl) malonamic acid (Precipitate/Inactive) RingOpen->Inactive Loss of Function

Caption: Stability logic flow for CNI. Note that alkaline conditions or amine buffers lead to irreversible ring opening (Red path), while Copper(II) and low pH maintain the active ring structure (Green path).

References

  • Collier, P. J., et al. (1990). Mechanism of inhibition of bacterial growth by the biocide 5-chloro-2-methyl-4-isothiazolin-3-one.[1] Applied and Environmental Microbiology.

  • Rohm and Haas Company. (1995).[2] Stabilization of 3-isothiazolone solutions (Patent US5424324A).[2] Google Patents.

  • Barman, B. N., & Preston, H. G. (1992). The effects of pH on the degradation of isothiazolone biocides.[3][4][5] Tribology International (Cited in ResearchGate).

  • Morley, J. O., et al. (2005). Theoretical studies on the hydrolysis of isothiazol-3-ones. Organic & Biomolecular Chemistry.[1][6][7]

  • BenchChem. (2025).[6] The Rise of Isothiazolinones: A Technical Guide to Their Discovery, Chemistry, and Mechanism of Action.[6]

Sources

troubleshooting low yield in 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: T-ISO-NO2-YIELD Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile[1]

The Challenge: Synthesizing 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone presents a distinct kinetic challenge compared to its alkyl analogs (like CMIT/MIT). The presence of the 4-nitrophenyl group acts as a strong electron-withdrawing group (EWG). This significantly reduces the nucleophilicity of the amide nitrogen, creating a bottleneck during the critical cyclization step.

The Consequence: Users often experience "low yield" which actually manifests as two distinct failure modes:[1]

  • Incomplete Cyclization: The intermediate forms but fails to close the ring, leading to linear chlorinated byproducts.

  • Thermal Decomposition (Tarring): Attempts to force the sluggish cyclization with heat lead to rapid degradation of the sulfuryl chloride-complexed intermediates.

Diagnostic Dashboard: Identify Your Failure Mode

Before adjusting parameters, match your observation to the failure mode.

SymptomProbable CauseImmediate Action
Black/Dark Tar formation Thermal Runaway / ExothermReduce addition rate of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

; enhance cooling (< 5°C).
Yellow/Orange Sludge (No crystals) Incomplete CyclizationCheck reaction time; The EWG requires longer maturation than alkyl variants.
High Purity, Low Mass Balance Hydrolysis during WorkuppH exceeded 8.0 during neutralization. Keep pH < 7.0.
Starting Material Remains Moisture Contamination

hydrolyzed before reaction. Check solvent dryness.[1]

Critical Process Parameters (CPP) & Troubleshooting

Phase 1: The Cyclization Bottleneck (The "Nitro Effect")

The standard mechanism involves the reaction of


-bis(4-nitrophenyl)-3,3'-dithiodipropionamide  with Sulfuryl Chloride (

)
.

The Mechanism:

  • Cleavage:

    
     cleaves the disulfide bond 
    
    
    
    Sulfenyl chloride intermediate.
  • Cyclization: The amide nitrogen attacks the sulfur. (CRITICAL SLOW STEP due to Nitro group) .

  • Chlorination: Electrophilic substitution at the C-5 position.

Troubleshooting Protocol:
  • Stoichiometry: Use 3.0 to 3.3 equivalents of

    
    . Less leads to uncyclized intermediates; more leads to over-chlorination.
    
  • Solvent Selection:

    • Avoid: Hexane/Heptane (Precursor is likely insoluble).

    • Recommended:Ethyl Acetate or Chlorobenzene . These dissolve the nitro-substituted precursor better and stabilize the polar transition state of the cyclization.

  • Temperature Profiling:

    • Addition Phase: Must be < 5°C . The cleavage is fast and exothermic.

    • Maturation Phase: Allow to warm to Room Temperature (20-25°C) .

    • The "Kick": Unlike alkyl-isothiazolones, the nitro-variant may require a brief hold at 35-40°C for 1 hour after the initial stir to overcome the nucleophilic deactivation. Do not exceed 45°C.

Phase 2: Workup & Isolation (The "Hydrolysis Trap")

Isothiazolones are notoriously unstable in alkaline media. The ring opens via nucleophilic attack at the sulfur or carbonyl.

  • Quenching: Do not pour water into the reaction. Pour the reaction mixture slowly into ice water.

  • Neutralization:

    • Common Mistake: Using NaOH or KOH.

    • Correct Protocol: Use Sodium Bicarbonate (

      
      )  or Ammonia water (
      
      
      
      )
      strictly controlled.
    • Target pH: Stop neutralization at pH 4.0 - 5.0 . The product precipitates best in slightly acidic media. Going to pH 7+ risks ring opening.

Visual Troubleshooting Guides

Diagram 1: The Decision Tree

Use this logic flow to diagnose the specific point of yield loss.

TroubleshootingTree Start Yield Loss Observed CheckColor Check Reaction Color Start->CheckColor BlackTar Black/Tar? CheckColor->BlackTar Yes PaleYellow Pale/Cloudy? CheckColor->PaleYellow No TempIssue Thermal Runaway Action: Cryogenic Cooling BlackTar->TempIssue CheckTLC Check TLC/HPLC PaleYellow->CheckTLC SM_Left Starting Material Present? CheckTLC->SM_Left Yes Hydrolysis Product Hydrolyzed? Action: Check Workup pH (Keep pH < 5) CheckTLC->Hydrolysis No (Complex Mix) Incomplete Incomplete Cyclization Action: Incr. Temp to 35°C (Nitro Effect) SM_Left->Incomplete

Caption: Diagnostic logic flow for identifying the root cause of yield loss in isothiazolone synthesis.

Diagram 2: The "Nitro Effect" Mechanism Bottleneck

Understanding where the reaction stalls is key to fixing it.

Mechanism cluster_0 Yield Loss Zone Precursor Disulfide Precursor (Nitro-Deactivated) Intermediate Sulfenyl Chloride Intermediate Precursor->Intermediate SO2Cl2 (Fast) Bottleneck Cyclization Step (N attacks S) Intermediate->Bottleneck Rate Limiting Step Product 5-Chloro-Isothiazolone Product Bottleneck->Product Requires Time/Heat

Caption: The electron-withdrawing nitro group creates a kinetic bottleneck at the cyclization step, requiring precise thermal management.

Frequently Asked Questions (FAQs)

Q1: Can I use Chlorine gas (


) instead of Sulfuryl Chloride (

)?
A: While theoretically possible,

gas is aggressive and difficult to quantify precisely on a bench scale.

is preferred because it acts as both the oxidant (cleaving the disulfide) and the chlorinating agent in a stoichiometric liquid form, allowing for tighter control over the exotherm.

Q2: My product precipitates as a sticky gum. How do I crystallize it? A: This is common with nitro-aromatics.

  • Decant the supernatant.

  • Dissolve the gum in a minimum amount of warm Ethanol or DMF .

  • Add water dropwise until turbidity appears.

  • Cool slowly to 4°C. Rapid cooling traps impurities.

Q3: Why is the 4-nitrophenyl yield lower than the methyl (CMIT) yield reported in literature? A: You must adjust your expectations. The methyl group (in CMIT) is electron-donating, making the amide nitrogen a better nucleophile. The 4-nitrophenyl group is electron-withdrawing. While CMIT yields can reach 80-90%, a yield of 60-70% is often excellent for the 4-nitrophenyl derivative due to the electronic deactivation.

References

  • Isothiazolone Synthesis & Mechanism

    • Title: Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles.
    • Source: N
    • URL:[Link]

  • Sulfuryl Chloride Reactivity

    • Title: A Continuous Flow Sulfuryl Chloride-Based Reaction.
    • Source: N
    • URL:[Link]

  • Purification & Crystallization

    • Title: Purification of isothiazolones (P
    • Source: European P
    • URL:[Link]

Sources

Technical Support Center: Stability & Degradation of 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the stability, degradation, and analysis of 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone (CAS 748777-47-1), a potent inhibitor of PCAF and p300 histone acetyltransferases.

Product Code: [Generic-Ref] Chemical Name: this compound Common Application: Epigenetic Screening (PCAF/p300 Inhibition)

Core Stability Profile

This compound belongs to the isothiazolone class. Its biological activity relies on an activated N–S bond, which acts as an electrophile to covalently modify cysteine residues in histone acetyltransferases. This same mechanism makes the compound inherently unstable in the presence of nucleophiles.

  • Primary Instability Factor: Nucleophilic attack at the sulfur atom (S1 position).

  • Secondary Instability Factor: Alkaline hydrolysis (pH > 8.0) leading to ring opening.

  • Visual Indicator: Degradation often results in a shift from colorless/pale yellow to deep yellow/orange (release of 4-nitroaniline).

Troubleshooting Guide (FAQ)

Q1: My IC50 values have shifted significantly. Is the compound degrading in my assay buffer?

Diagnosis: Check your buffer composition. Root Cause: Isothiazolones react rapidly with thiols. If your assay buffer contains DTT (Dithiothreitol) ,


-Mercaptoethanol , or Glutathione , the compound will be consumed before it reaches the target protein.
Solution: 
  • Remove reducing agents from the pre-incubation step.

  • Use TCEP (Tris(2-carboxyethyl)phosphine) as a non-nucleophilic alternative if a reducing environment is strictly required, though TCEP can still react slowly at high concentrations.

Q2: The stock solution in DMSO has turned bright orange.

Diagnosis: Advanced hydrolysis or photolysis. Root Cause: The release of 4-nitroaniline (a degradation byproduct) causes a strong color change. This occurs if the DMSO is wet (hygroscopic moisture) or if the sample was exposed to UV light. Solution:

  • Verify the presence of 4-nitroaniline via LC-MS (m/z 139 [M+H]+).

  • Discard the stock. Prepare fresh stocks in anhydrous DMSO and store at -20°C or -80°C in amber vials.

Q3: I see multiple peaks in LC-MS. Which one is the active compound?

Diagnosis: The parent compound should show a characteristic chlorine isotope pattern. Target: Look for m/z ~257 (M+H) . Confirmation: You must observe a roughly 3:1 ratio of m/z 257 to 259 (due to


Cl and 

Cl isotopes). If the isotope pattern is lost, the chlorine has been eliminated (a sign of degradation).

Identifying Degradation Products

When analyzing purity or stability, look for these specific degradation pathways.

Pathway A: Nucleophilic Ring Opening (Thiol Adducts)

Context: Occurs in biological buffers containing thiols. The thiol (R-SH) attacks the sulfur, opening the isothiazolone ring. The chlorine is often retained initially but may be eliminated in subsequent steps.

  • Product: Disulfide adduct (Compound–S–S–R).

  • Mass Spec Signature: Mass of Parent (256) + Mass of Thiol - 2H (approx).

Pathway B: Hydrolytic & Oxidative Degradation

Context: Occurs in aqueous solution (pH > 7) or long-term storage. The ring opens via hydroxide attack, followed by loss of sulfur and oxidation.

  • Major Product 1: N-(4-nitrophenyl)malonamic acid

    • Mechanism: Ring opening

      
       Loss of S/Cl 
      
      
      
      Oxidation.
    • Relevance: Biologically inactive.

  • Major Product 2: 4-Nitroaniline

    • Mechanism: Amide bond hydrolysis.

    • Relevance: Toxic, chromogenic impurity.

Quantitative Data: Predicted Mass Transitions
Compound / ProductStructure DescriptionFormulaMWm/z (ESI+)Key Feature
Parent Intact IsothiazoloneC

H

ClN

O

S
256.7256.9 Cl Isotope Pattern (3:1)
Degradant A N-(4-nitrophenyl)-3-chloro-acrylamideC

H

ClN

O

226.6227.0 Loss of Sulfur (-32)
Degradant B N-(4-nitrophenyl)malonamic acidC

H

N

O

224.2225.1 Loss of S, Cl; Gain of O
Degradant C 4-NitroanilineC

H

N

O

138.1139.1 Intense UV Abs (Yellow)

Degradation Mechanism Visualization

The following diagram illustrates the critical failure points of the molecule under stress conditions.

DegradationPathway Parent 5-Chloro-2-(4-nitrophenyl)- 3(2H)-isothiazolone (Active Inhibitor) NuAttack Nucleophilic Attack (Thiols/OH-) Parent->NuAttack pH > 8 or R-SH Aniline 4-Nitroaniline (Hydrolysis Product) Parent->Aniline Harsh Hydrolysis RingOpen Ring-Opened Intermediate (Unstable) NuAttack->RingOpen S-N Bond Cleavage Malonamic N-(4-nitrophenyl) malonamic acid (Oxidative Product) RingOpen->Malonamic + O2 / OH- (Loss of S, Cl) Adduct Disulfide Adduct (If Thiol present) RingOpen->Adduct + R-SH Malonamic->Aniline Amide Hydrolysis

Caption: Degradation pathways showing nucleophilic ring opening leading to inactive malonamic acid derivatives or thiol adducts.

Detailed Analytical Protocol

Method: LC-MS/MS Identification of Impurities

Objective: Confirm compound integrity and identify degradation species.

1. Sample Preparation:

  • Stock: Dilute 10 mM DMSO stock to 10 µM in 50:50 Acetonitrile:Water (0.1% Formic Acid).

  • Stressed Sample (Positive Control for Degradation): Incubate 10 µM compound in 100 mM Ammonium Bicarbonate (pH 9.0) for 24 hours at RT.

2. LC Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

3. MS Parameters (ESI+):

  • Source: Electrospray Ionization (Positive Mode).

  • Scan Range: m/z 100 – 600.

  • Key Monitoring Channels (SIM):

    • 257/259: Parent (Check ratio).

    • 139: 4-Nitroaniline (Check for cleavage).

    • 225: Malonamic acid derivative (Check for oxidation).

4. Data Interpretation:

  • Pass: Single peak at m/z 257 with Cl isotope pattern. < 5% area for m/z 139.[1]

  • Fail: Absence of m/z 257; presence of dominant m/z 225 or 139 peaks.

References

  • Isothiazolone Chemistry & Reactivity

    • Collier, P. J., et al. (1990). Mechanism of inhibition of isothiazolinones.
    • Source:

  • Degradation P

    • Barman, B. N., & Preston, J. (1992).[2][3] The effects of pH on the degradation of isothiazolone biocides. Establishes the hydrolysis pathway to malonamic acid derivatives.

    • Source:

  • Compound Specifics (CAS 748777-47-1)

    • Santa Cruz Biotechnology. 5-Chloro-2-(4-nitrophenyl)-3(2H)
    • Source:

  • Mass Spectrometry of Isothiazolones

    • Rafoth, A., et al. (2007).[2] LC-MS/MS determination of isothiazolones in environmental samples. Provides fragmentation patterns relevant to the chloro-isothiazolone core.

    • Source:

Sources

Technical Support Center: Minimizing Cytotoxicity of 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone

[1]

Ticket ID: #ISO-NITRO-005 Status: Open Assigned Specialist: Senior Application Scientist, Cell Biology Division Subject: Optimization of assay conditions for high-potency electrophilic inhibitors

Overview

Welcome to the technical support hub. You are likely working with 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone (often utilized as a histone acetyltransferase inhibitor, specifically for PCAF/p300).[1]

This compound presents a classic "double-edged sword" in bioassays:

  • High Potency: Its isothiazolone core is an electrophile that covalently modifies cysteine residues (cysteine trapping).

  • High Cytotoxicity: This same mechanism depletes cellular glutathione (GSH) and modifies off-target proteins, leading to rapid apoptosis or necrosis if not carefully managed.

This guide provides a self-validating workflow to decouple specific biological inhibition from general cytotoxicity.

Part 1: The Pre-Flight Check (Solubility & Stability)

User Question: "My compound precipitates when added to the media, or I see variability between replicates. Is this toxicity?"

Technical Insight: Before assuming biological toxicity, we must rule out physical precipitation. This molecule contains a lipophilic nitrophenyl group and a chlorine atom, making it poorly soluble in aqueous media. "Cytotoxicity" at high concentrations is often just physical stress from micro-precipitates disrupting cell membranes.

Protocol: The "Cloud Point" Determination

Do not rely on visual inspection alone. Use this light-scattering proxy method.

  • Prepare Stock: Dissolve compound in 100% DMSO to 10 mM.

  • Serial Dilution: Prepare 2x concentrations in your specific assay media (e.g., DMEM + 10% FBS).

  • Readout: Measure Absorbance at 600 nm (OD600) immediately after mixing.

  • Interpretation: A spike in OD600 compared to the vehicle control indicates precipitation.

    • Action: Your assay ceiling is the concentration just below this spike.

Critical Alert (Chemical Stability): Isothiazolones are electrophilic .[2]

  • Do NOT use buffers containing DTT (Dithiothreitol) or

    
    -Mercaptoethanol during the treatment phase. These nucleophiles will react with the isothiazolone ring in the tube, quenching the drug before it touches the cells [1].
    
  • Do use TCEP if a reducing agent is absolutely required for a cell-free enzymatic assay, as it is less nucleophilic towards isothiazolones.

Part 2: Solvent Optimization (The DMSO Threshold)

User Question: "The cells look unhealthy even in the vehicle control. How much DMSO can I use?"

Technical Insight: Isothiazolones require DMSO for solubility, but DMSO itself permeabilizes membranes and can induce differentiation or stress responses. For this specific hydrophobic compound, you are likely pushing the DMSO limit to keep it in solution.[3]

Data Table: Recommended Solvent Limits
Assay TypeMax Recommended DMSOReason for Limit
Primary Cells 0.1%High sensitivity to membrane permeabilization.
Immortalized Lines (e.g., HeLa, HEK293) 0.5%Generally tolerant, but stress pathways (NF-

B) may activate [2].
Neuronal Cultures 0.05% - 0.1%DMSO alters ion channel function.
Long-term (>48hr) 0.1%Chronic exposure leads to differentiation artifacts.

Troubleshooting Workflow: If you need >0.5% DMSO to solubilize the compound:

  • Switch Solvent: Test Ethanol (though often more toxic) or PEG-400.

  • Intermediate Dilution: Predilute the DMSO stock into PBS to 10x working concentration immediately before adding to cells to prevent "crashing out" directly on the monolayer.

Part 3: The "Pulse-Chase" Strategy

User Question: "I see inhibition of my target (PCAF), but the cells die after 24 hours. How do I separate the two?"

Technical Insight: this compound acts via covalent modification (Michael addition to thiols) [3]. Once the target is modified, the drug does not need to remain in the media. Continued exposure only drives off-target toxicity (glutathione depletion).

Protocol: Pulse-Washout Assay

Instead of leaving the drug on for 24-48 hours, use a pulse-chase format to minimize cytotoxicity while maintaining inhibition.

  • Pulse: Treat cells with the compound for 1 to 4 hours .

  • Wash: Remove media. Wash 2x with warm PBS (critical to remove unbound electrophiles).

  • Chase: Add fresh, drug-free media.

  • Incubate: Culture for the desired duration (e.g., 24h) to allow the downstream phenotypic change (e.g., histone acetylation levels) to manifest.

Why this works: The covalent bond to the target (PCAF/p300) persists after washing. The free compound that causes general oxidative stress is removed.

Part 4: Mechanism Validation (The Rescue Experiment)

User Question: "How do I prove the cell death is off-target thiol depletion and not on-target inhibition?"

Technical Insight: Isothiazolones kill cells primarily by depleting the cellular antioxidant pool (Glutathione/GSH), leading to ROS accumulation and mitochondrial collapse [4]. You can "rescue" the cells by supplementing with a thiol donor.

Protocol: NAC Rescue
  • Pre-treatment: Pre-incubate cells with N-Acetylcysteine (NAC) (1 mM - 5 mM) for 1 hour.

  • Treatment: Add this compound.

  • Readout: Measure viability (ATP/MTT) and Target Inhibition (Western Blot).

Interpretation:

  • Scenario A (Ideal): NAC prevents cell death and prevents target inhibition. (Confirmation: The drug is thiol-reactive).[4]

  • Scenario B (Optimization Target): You find a window where NAC rescues viability but some target inhibition remains (rare, requires precise titration).

  • Scenario C (Off-Target Proof): If NAC rescues viability, it confirms the toxicity is driven by general thiol depletion/ROS, not necessarily the specific gene repression you are studying.

Visual Troubleshooting Workflows
Figure 1: Cytotoxicity Minimization Decision Tree

Cytotoxicity_WorkflowStartStart: Cells Dying in AssayCheck_PrecipStep 1: Check Solubility(OD600 Scatter Test)Start->Check_PrecipPrecip_YesPrecipitation DetectedCheck_Precip->Precip_YesHigh OD600Precip_NoSolubleCheck_Precip->Precip_NoClearCheck_DMSOStep 2: Check DMSO %(>0.5%?)Precip_Yes->Check_DMSOReduce Conc.Precip_No->Check_DMSODMSO_HighSolvent Toxicity LikelyCheck_DMSO->DMSO_HighYesCheck_TimeStep 3: Exposure Time(Is it >6 hours?)Check_DMSO->Check_TimeNoCheck_RescueStep 4: NAC Rescue(Validate Mechanism)DMSO_High->Check_RescueTitrate SolventDMSO_LowSolvent OKTime_LongSwitch to Pulse-Washout(Covalent Inhibitor)Check_Time->Time_LongYesCheck_Time->Check_RescueNo

Caption: Step-by-step decision logic to isolate the source of cytotoxicity, distinguishing between physical precipitation, solvent effects, and chemical reactivity.

Figure 2: Mechanism of Action & Toxicity

MOA_IsothiazoloneCompound5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazoloneTarget_SpecificTarget Cysteine(e.g. PCAF/p300)Compound->Target_Specific CovalentBindingTarget_OffGeneral Thiols(GSH, Tubulin)Compound->Target_Off DepletionEffect_BioEpigenetic Modulation(Desired)Target_Specific->Effect_BioEffect_ToxROS Surge &Mitochondrial CollapseTarget_Off->Effect_Tox Loss of RedoxBalance

Caption: Dual-pathway activity. The goal is to maximize the blue path (Target Specific) while minimizing the yellow path (General Thiol Depletion) via dose/time optimization.

References
  • Collier, P. J., et al. (1990). Mechanism of action of the biocide 2-bromo-2-nitropropane-1,3-diol (bronopol) and isothiazolones.[4] Journal of Applied Bacteriology.

  • Timm, M., et al. (2013). Immunomodulatory effects of DMSO on human blood cells. Cytometry Part A.

  • Wissner, R. F., et al. (2009). A critical cysteine residue in monoacylglycerol lipase is targeted by a new class of isothiazolinone-based enzyme inhibitors.[5][6] British Journal of Pharmacology.

  • Silva, V., et al. (2020).[4] Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules.

Technical Support Center: Optimizing Fluorescence Assays for 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: CNI-FL-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming Optical and Chemical Interference of 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone in Enzymatic Assays

Executive Summary

You are likely encountering inconsistent IC50 values, false-positive inhibition, or signal quenching when profiling This compound (hereafter referred to as CNI ).

CNI presents a "perfect storm" of interference mechanisms for fluorescence assays:

  • Optical Interference (Inner Filter Effect): The 4-nitrophenyl moiety is a strong chromophore (yellow) that absorbs light in the 350–420 nm range, overlapping with the excitation spectra of common fluorophores like AMC, DAPI, and Coumarin.

  • Chemical Reactivity: The isothiazolone ring is highly electrophilic and reacts rapidly with thiols (DTT,

    
    -mercaptoethanol), leading to compound depletion or assay artifacts.
    

This guide provides the diagnostic workflows and correction protocols required to validate your data.

Module 1: Optical Interference (The Inner Filter Effect)[1]

The Problem: CNI absorbs the excitation light intended for your fluorophore. As you increase the concentration of CNI to find an IC50, the solution becomes darker (yellow). The instrument detects less fluorescence not because the enzyme is inhibited, but because the light never reached the substrate. This creates a False Positive (artificial inhibition).

Diagnostic Workflow

Use this logic flow to determine if your inhibition curve is real or an optical artifact.

IFE_Diagnosis Start Start: Observed Inhibition Step1 Check Absorbance Scan of CNI (300-600nm) Start->Step1 Decision1 Does CNI absorb at Ex or Em wavelengths? Step1->Decision1 Result1 No Interference (Proceed with Assay) Decision1->Result1 No Overlap Step2 Calculate Absorbance (OD) at Max CNI Concentration Decision1->Step2 Overlap Exists Decision2 Is OD > 0.05? Step2->Decision2 Decision2->Result1 No (OD < 0.05) Action1 Apply IFE Correction (See Protocol A) Decision2->Action1 Yes (OD 0.05-0.2) Action2 Dilute Compound or Change Fluorophore (Red-Shift) Decision2->Action2 Yes (OD > 0.2)

Figure 1: Decision tree for diagnosing Inner Filter Effects (IFE) caused by chromophoric compounds.

Protocol A: Mathematical Correction for IFE

If your compound absorbs at the excitation (


) or emission (

) wavelengths, apply the Lakowicz Correction Formula to every data point.

Required Data:

  • 
     : The raw fluorescence intensity measured in the plate.
    
  • 
     : Absorbance of CNI at the excitation wavelength (pathlength corrected).
    
  • 
     : Absorbance of CNI at the emission wavelength (pathlength corrected).
    

The Formula:



Step-by-Step Implementation:

  • Prepare a Mock Plate: Create a dilution series of CNI in the assay buffer without enzyme or fluorophore.

  • Measure Absorbance: Read the absorbance (OD) at

    
     and 
    
    
    
    in the same plate reader.
    • Note: Ensure the pathlength is identical to your fluorescence assay (usually ~3-4 mm for 50 µL in 384-well plates).

  • Calculate Correction Factor: For each well, calculate

    
    .
    
  • Apply to Assay Data: Multiply your raw enzymatic activity (

    
    ) by this factor.
    
  • Re-plot IC50: If the inhibition disappears after correction, the compound was a false positive.

Module 2: Chemical Stability (Thiol Compatibility)

The Problem: Isothiazolones are "thiol-reactive compounds" (TRCs). They inhibit enzymes by covalently modifying active site cysteines.[1] However, if your assay buffer contains high concentrations of DTT (Dithiothreitol) or


-ME, the reducing agent will attack the isothiazolone ring before it reaches the enzyme.

Symptoms:

  • IC50 shifts significantly if you pre-incubate the compound with the enzyme vs. adding substrate immediately.

  • Poor reproducibility between fresh and old buffer batches.

Mechanism of Interference

The isothiazolone ring undergoes nucleophilic attack by thiols, leading to ring-opening and inactivation of the inhibitor.

Thiol_Reaction CNI CNI (Active Electrophile) Complex Transition State CNI->Complex + Nucleophilic Attack DTT Excess DTT (Buffer Component) DTT->Complex Product Ring-Opened Adduct (Inactive Inhibitor) Complex->Product Irreversible Deactivation

Figure 2: Inactivation of Isothiazolone inhibitors by buffer reducing agents.

Protocol B: Optimizing Reducing Agents

To assay CNI accurately, you must minimize external nucleophiles while maintaining enzyme stability.

ParameterStandard Assay ConditionOptimized for IsothiazolonesReason
Reducing Agent 1–5 mM DTT0.1–0.5 mM TCEP TCEP is a weaker nucleophile than DTT but a stronger reducing agent; less likely to destroy the inhibitor.
Incubation Co-incubationPre-incubation (15 min) Allow CNI to react with the enzyme before adding substrate to establish equilibrium.
Substrate High

<

Covalent inhibitors often compete with substrate; lower substrate increases sensitivity.

Validation Experiment:

  • Prepare Assay Buffer A (1 mM DTT) and Assay Buffer B (0.25 mM TCEP).

  • Run the IC50 curve for CNI in both buffers.

  • Result: If the IC50 is 10x lower (more potent) in TCEP, DTT was destroying your compound. Use TCEP.[2]

Module 3: Frequently Asked Questions (FAQ)

Q: Can I just use a Red-Shifted dye to avoid the "Yellow" interference? A: Yes, this is the best physical solution. The 4-nitrophenyl absorbance drops off significantly above 500 nm.

  • Avoid: AMC, MU, Coumarin (Ex ~360-380 nm).

  • Use: Rhodamine 110, Resorufin, or Cy5-based substrates (Ex >480 nm).

  • Warning: Ensure the CNI does not quench the new fluorophore via FRET (nitro groups are universal quenchers).

Q: The compound precipitates at high concentrations. How do I handle this? A: CNI is hydrophobic.

  • Add 0.01% Triton X-100 or CHAPS to the buffer to prevent colloidal aggregation.

  • Perform a "spin test": Centrifuge the compound dilution plate at 2000xg for 5 mins. Sample the supernatant. If the concentration (by absorbance) drops, it was precipitating.

Q: Is CNI a "PAINS" (Pan-Assay Interference Compound)? A: Isothiazolones are often classified as frequent hitters because they are reactive electrophiles. They are not "PAINS" in the sense of non-specific aggregation (if detergent is used), but they are promiscuous covalent modifiers . Validation requires proving the inhibition is specific to your target's cysteine and not a general protein alkylation event.

References

  • Lakowicz, J. R. (2006).[3] Principles of Fluorescence Spectroscopy. Springer. (Source for Inner Filter Effect correction formulas).

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Link

  • Collier, P. J., et al. (1990). Chemical reactivity of some isothiazolone biocides. Journal of Applied Bacteriology, 69(4), 578-584. (Source for Isothiazolone-Thiol reactivity).[4][5][6] Link

  • Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry, 51(8), 2363-2371. Link

Sources

optimizing reaction conditions for isothiazolone ring formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isothiazolone Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in heterocyclic ring formation. The synthesis of the isothiazolone core—whether for industrial biocides like methylisothiazolinone (MI) or novel pharmaceutical intermediates—requires precise control over redox chemistry and intramolecular bond formation.

Below, you will find a mechanistic breakdown, troubleshooting logic, frequently asked questions, and a self-validating protocol designed to ensure high-fidelity synthesis.

Mechanistic Workflow: Isothiazolone Ring Formation

Oxidative cyclization pathway of 3,3'-dithiodipropionamides to isothiazolones.

Frequently Asked Questions (FAQs)

Q1: During the synthesis of 2-methylisothiazol-3(2H)-one (MI) via sulfuryl chloride (SO₂Cl₂) oxidation, I am observing significant formation of the 5-chloro derivative (MCI). How can I optimize the selectivity? Causality & Optimization: The formation of MCI during the synthesis of MI from 3,3′-dithiopropionamides is a classical over-oxidation issue. When using SO₂Cl₂, the initial cleavage of the disulfide bond forms a highly reactive sulfenyl chloride intermediate, which undergoes intramolecular cyclization via N-S bond formation. However, excess chlorinating agent or elevated temperatures promote electrophilic aromatic substitution at the C5 position of the newly formed isothiazolone ring[1]. To favor MI over MCI, you must strictly control the stoichiometry and thermodynamics. Clerici et al. demonstrated that by carefully handling the ratio between the amide precursor and SO₂Cl₂, keeping the initial addition at 0 °C, and strictly monitoring reaction time, the yield of MCI can be controlled or optimized up to 34% if desired, while minimizing it requires exact stoichiometric limitation of the oxidant[2].

Q2: My target is a strictly non-chlorinated isothiazolone, and even trace chlorine gas or SO₂Cl₂ causes unacceptable impurity profiles. Is there a halogen-free cyclization route? Causality & Optimization: Yes. If your downstream application cannot tolerate chlorinated by-products, you should abandon the traditional halogen-mediated oxidative cyclization. Beeley et al. developed a highly efficient, halogen-free route[1]. By starting with a (Z)-3-(benzylsulfinyl)-propenamide derivative, you can induce cyclization using trichloroacetic anhydride[1]. This reagent activates the sulfoxide, driving the N-S bond formation through a Pummerer-type intermediate without introducing a chlorinating agent to the heterocyclic ring. This method reliably provides the non-chlorinated isothiazolone in yields approaching 70%[1].

Q3: What are the optimal conditions for the direct C-H activation and oxidative annulation of benzimidates to form benzo[d]isothiazoles? Causality & Optimization: Constructing the benzo[d]isothiazole core via direct C-H activation requires a robust catalytic cycle capable of mediating a Rh(I)/Rh(III) redox process. According to Miura and co-workers, the optimal system utilizes elemental sulfur as the chalcogen source,[Cp*Rh(MeCN)₃][SbF₆]₂ as the catalyst, and AgOAc as the oxidant in PhCF₃ solvent at 100 °C[3]. The cationic rhodium species is crucial for the initial electrophilic metalation of the benzimidate. AgOAc serves a dual purpose: it reoxidizes the Rh(I) back to Rh(III) to close the catalytic cycle and acts as a base to facilitate the C-H cleavage[3].

Troubleshooting Guide & Quantitative Optimization

Troubleshooting logic tree for low yields during isothiazolone synthesis.

Table 1: Quantitative Data for Isothiazolone Ring Formation Optimization

PrecursorOxidant / ReagentTempTimeMajor Product YieldRef
3,3′-DithiopropionamideSO₂Cl₂ (Optimized ratio)0 °C to RTVariableMCI (34%)[2]
(Z)-3-(benzylsulfinyl)-propenamideTrichloroacetic anhydrideRT-MI (~70%)[1]
Phosphinic ester of (Z)-3-(benzylsulfanyl)-propenoic acidAcetyl ChlorideRT2 hIsothiazolone (60-70%)[4]
Benzimidates + Elemental Sulfur[Cp*Rh(MeCN)₃][SbF₆]₂, AgOAc100 °C-Benzo[d]isothiazoles (High)[3]

Standard Operating Procedure (SOP)

Step-by-Step Methodology: Synthesis of N-Substituted Isothiazolones via Oxidative Cyclization This protocol is adapted from optimized conditions for the sulfuryl chloride-mediated cyclization of 3,3′-dithiodipropioamides[4].

  • Preparation & Suspension: Suspend the specific 3,3′-dithiodipropioamide (1.0 equiv) in anhydrous toluene (10 mL per mmol of precursor).

    • Self-Validation Check: The suspension should be uniform. Atmospheric moisture will cause premature hydrolysis of the chlorinating agent into HCl and H₂SO₄, leading to poor yields. Ensure all glassware is flame-dried and flushed with argon.

  • Thermal Control: Chill the suspension to 0 °C using an ice-water bath.

    • Causality: Maintaining a low temperature suppresses the exothermic over-chlorination at the C5 position of the ring, preventing the formation of dichloro-impurities.

  • Oxidant Addition: Dissolve SO₂Cl₂ (2.0–5.0 equiv, strictly depending on your target chlorination level) in anhydrous toluene (1 mL). Add this solution dropwise over 20–360 minutes.

    • Self-Validation Check: You will observe the evolution of SO₂ and HCl gases (bubbling). A transient color change typically indicates the successful formation of the highly reactive sulfenyl chloride intermediate.

  • Cyclization & Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 36 hours.

    • Causality: The extended time at ambient temperature ensures complete intramolecular N-S bond formation after the initial rapid cleavage of the disulfide bond.

  • Workup & Isolation: Filter the final reaction mixture. Wash the filter paper/frit with dichloromethane (3 × 10 mL). Remove the solvents in vacuo to yield the crude product mixture.

    • Self-Validation Check: Perform TLC (Hexanes/EtOAc). You should observe the complete disappearance of the highly polar precursor and the appearance of a strongly UV-active, less polar spot corresponding to the closed isothiazolone ring.

References

  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis of benzo[d]isothiazoles: an update Source: Arkivoc URL:[Link]

  • Isothiazolone–Nitroxide Hybrids with Activity against Antibiotic-Resistant Staphylococcus aureus Biofilms Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Technical Support Center: Purification of 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone. This resource provides in-depth troubleshooting advice and frequently asked questions to navigate the specific purification challenges associated with this compound.

Introduction

This compound is a potent inhibitor of PCAF and p300 histone acetyltransferase activity, making it a valuable tool in epigenetic research and drug discovery.[1] However, its synthesis can result in a crude product containing various impurities that necessitate robust purification strategies to ensure the reliability and reproducibility of downstream applications. This guide is designed to provide practical, experience-driven solutions to common purification hurdles.

Common Purification Challenges

The primary challenges in purifying this compound often stem from the presence of structurally similar impurities and by-products formed during synthesis. These can include unreacted starting materials, over-halogenated species, and other amide impurities.[2] The inherent reactivity and potential instability of the isothiazolone ring also require careful consideration of purification conditions to prevent degradation.[3][4]

Troubleshooting Guides (Q&A Format)

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: My final product is a persistent yellow/brown oil and won't crystallize.

Q: I've completed the synthesis, and after removing the reaction solvent, I'm left with a dark, viscous oil that fails to solidify, even upon cooling. What's causing this, and how can I induce crystallization?

A: This is a common issue often caused by the presence of residual solvents or impurities that inhibit crystal lattice formation.

Causality:

  • Residual Solvent: Even trace amounts of the reaction solvent (e.g., chlorobenzene, dichloromethane) can act as an oiling agent.

  • Process Impurities: By-products from the synthesis, such as over-chlorinated isothiazolones or unreacted starting materials, can interfere with the crystallization process.[2]

Troubleshooting Protocol: Solvent-Mediated Crystallization

  • Initial Solvent Removal: Ensure the initial reaction solvent is thoroughly removed under reduced pressure. A high-vacuum line may be necessary for higher-boiling solvents.

  • Solvent Titration:

    • Dissolve the oil in a minimum amount of a hot solvent in which the compound is soluble (e.g., ethyl acetate, acetone).

    • While the solution is still warm, slowly add a non-polar "anti-solvent" in which the product is poorly soluble (e.g., hexanes, heptane) dropwise until you observe persistent cloudiness.[5][6]

    • Add a few drops of the hot solvent back into the mixture until the solution becomes clear again.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling can cause the product to "oil out" instead of crystallizing. Once at room temperature, you can further cool the flask in an ice bath to maximize crystal formation.[5][6]

  • Inducing Crystallization (If Needed):

    • Scratching: Gently scratch the inside of the flask at the solution-air interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]

    • Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal to the solution to act as a seed for crystallization.

Issue 2: My purified product has a low melting point and a broad melting range.

Q: After recrystallization, my product's melting point is significantly lower than the literature value, and it melts over a wide temperature range. What does this indicate, and how can I improve the purity?

A: A low and broad melting point is a classic indicator of an impure compound. The impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces.

Causality:

  • Incomplete Removal of By-products: The chosen recrystallization solvent may not have been optimal for separating the desired product from structurally similar impurities.

  • Co-precipitation: Impurities may have similar solubility profiles to the product, causing them to co-precipitate during recrystallization.

Troubleshooting Protocol: Multi-Step Purification

  • Solvent System Re-evaluation:

    • Consult a solvent miscibility and polarity chart to select a new solvent or solvent pair for recrystallization. The ideal single solvent will dissolve the compound when hot but not at room temperature.[6] For a two-solvent system, the first solvent should dissolve the compound at all temperatures, while the second should not dissolve it at any temperature, and both must be miscible.[6]

    SolventPolarity IndexBoiling Point (°C)Notes
    Hexane 0.169Good anti-solvent
    Toluene 2.4111Can dissolve many organic compounds
    Dichloromethane 3.140Common reaction solvent
    Ethyl Acetate 4.477Good for recrystallization
    Acetone 5.156Polar, can dissolve many impurities
    Methanol 5.165Polar, use with caution due to high solubility
  • Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is the next logical step.[7][8]

    • Stationary Phase: Silica gel is a standard choice.

    • Mobile Phase (Eluent): A gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically effective. Start with a low polarity to elute non-polar impurities, then gradually increase the polarity to elute your product.

    • Monitoring: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system and to track the separation during the column run.

Experimental Workflow: Column Chromatography

G cluster_prep Preparation cluster_column Chromatography cluster_analysis Analysis & Isolation prep1 Dissolve crude product in minimum solvent prep2 Adsorb onto silica gel prep1->prep2 prep3 Dry to free-flowing powder prep2->prep3 col2 Load sample onto column prep3->col2 col1 Pack column with silica slurry col1->col2 col3 Elute with solvent gradient (e.g., Hex/EtOAc) col2->col3 col4 Collect fractions col3->col4 ana1 Analyze fractions by TLC col4->ana1 ana2 Combine pure fractions ana1->ana2 ana3 Evaporate solvent ana2->ana3 final_product final_product ana3->final_product Pure Product G cluster_impurities Common Impurities cluster_methods Purification Methods imp1 Starting Materials meth1 Recrystallization imp1->meth1 Different solubility meth2 Column Chromatography imp1->meth2 Different polarity meth4 Solvent Wash imp1->meth4 Selective solubility imp2 Colored Impurities meth3 Charcoal Treatment imp2->meth3 Adsorption imp3 Side-Reaction Products (e.g., over-halogenated) imp3->meth1 Different solubility imp3->meth2 Different polarity

Sources

resolving peak tailing in HPLC analysis of isothiazolones

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isothiazolone Analysis (HPLC)

Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: ISO-TAIL-001

Overview: The "Tailing" Phenomenon in Biocides

Welcome to the technical support center. You are likely here because your Methylisothiazolinone (MIT), Chloromethylisothiazolinone (CMIT), or Benzisothiazolinone (BIT) peaks are exhibiting asymmetry factors (


) greater than 1.5.

In my 15 years of method development, I have found that isothiazolones are deceptively simple. While they are small molecules, they possess an electron-rich nitrogen and sulfur heterocycle that acts as a "magnet" for two specific HPLC artifacts: residual silanol interactions and trace metal chelation .

This guide is not a generic template; it is a causality-driven troubleshooting workflow designed to isolate and resolve these specific chemical interactions.

Part 1: Diagnostic Logic Tree

Before modifying your chemistry, use this logic flow to identify the root cause. Tailing is rarely random; it is a symptom of a specific mismatch in your system.

TailingLogic Start START: Peak Tailing (As > 1.5) CheckpH Check Mobile Phase pH Start->CheckpH IsLowPH Is pH < 3.0? CheckpH->IsLowPH CheckCol Check Column Type IsLowPH->CheckCol Yes Action_pH ACTION: Lower pH to 2.5 (Suppress Silanols) IsLowPH->Action_pH No IsEndCapped High Purity / End-Capped? CheckCol->IsEndCapped CheckSample Check Sample Solvent IsEndCapped->CheckSample Yes Action_Col ACTION: Switch to Type-B Silica or Polar Embedded Column IsEndCapped->Action_Col No IsStrongSolvent Solvent > Mobile Phase Strength? CheckSample->IsStrongSolvent Action_Diluent ACTION: Dilute Sample with Mobile Phase A IsStrongSolvent->Action_Diluent Yes Action_Metal ACTION: System Passivation (Chelation Suspected) IsStrongSolvent->Action_Metal No

Figure 1: Diagnostic decision tree for isolating the source of peak asymmetry in isothiazolone analysis.

Part 2: The Chemistry of Tailing (Troubleshooting Guides)

Issue 1: The Silanol Trap (Secondary Interactions)

The Mechanism: Isothiazolones contain basic nitrogen atoms. Standard C18 columns are built on silica (


). Even "bonded" phases have residual silanol groups (

) on the surface.[1]
  • At pH > 4 , these silanols deprotonate to form

    
    .
    
  • The positively charged/polarized nitrogen on the isothiazolone is electrostatically attracted to the negative silanol.

  • Result: The analyte "drags" along the stationary phase surface rather than partitioning cleanly, causing the tail.

The Protocol: pH Suppression You must operate at a pH where silanols are neutral (protonated).

  • Reagent Prep: Prepare a 20 mM Potassium Phosphate buffer.

  • pH Adjustment: Titrate with Phosphoric Acid (

    
    ) until pH reaches 2.5 ± 0.1 .
    
    • Why 2.5? The pKa of surface silanols is roughly 3.5–4.5. At pH 2.5, >99% of silanols are protonated (

      
      ) and neutral, effectively "turning off" the secondary interaction.
      
  • Mobile Phase: Mix 75% Buffer / 25% Methanol (Isocratic).

  • Verification: Run a standard. Calculate Tailing Factor (

    
    ) at 5% height.
    
    • Target:

      
      .[2]
      

Expert Insight: Do not use unbuffered water/acetic acid if you are seeing variability. Acetic acid (pKa ~4.75) often lacks the buffering capacity at pH 2.5 to keep local pH stable inside the pore structure of the column.

Issue 2: Metal Chelation

The Mechanism: Isothiazolones (especially OIT and BIT) can act as ligands, chelating with trace iron or stainless steel ions in your LC system frits or column walls. This results in a "shark fin" peak shape or severe tailing that does not respond to pH changes.

The Protocol: System Passivation If pH optimization fails, assume metal interaction.

  • Diagnosis: Inject a standard of 2,2'-bipyridyl. If this peak tails or is missing, your system has active metal sites.[3]

  • Remediation (The "Sacrificial" Injection):

    • Inject 10 µL of 10 mM EDTA (disodium salt) in water.

    • Run the mobile phase for 30 minutes.

    • Note: This masks active sites temporarily.

  • Permanent Fix: Replace stainless steel frits with PEEK frits or use a "Bio-inert" LC system.

Issue 3: Solvent Mismatch (The "Fake" Tail)

The Mechanism: Injecting a sample dissolved in 100% Methanol or Acetonitrile into a mobile phase that is 80% water causes "Solvent Focusing" failure. The analyte travels faster in the plug of solvent than in the mobile phase, causing the peak to smear (often looking like a front or a tail).

The Protocol: Diluent Matching

  • Rule: The sample diluent must be weaker (more aqueous) or equal to the initial mobile phase composition.

  • Action: If your extraction requires 100% MeOH, dilute the final extract 50:50 with water (or your pH 2.5 buffer) before injection.

Part 3: Optimized Method Parameters

Based on field data and literature validation, the following parameters represent a robust starting point for MIT/CMIT analysis.

ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3.5 µm (Type B Silica)Type B silica has lower metal content and fewer acidic silanols.
Mobile Phase A 0.4% Acetic Acid OR 20mM Phosphate (pH 2.5)Low pH suppresses silanol ionization [1].
Mobile Phase B Methanol (HPLC Grade)Methanol often provides better selectivity for isothiazolones than ACN.
Flow Rate 1.0 mL/minStandard backpressure management.
Wavelength 274 nmAbsorption maximum for MIT/CMIT [2].[4]
Injection Vol 10 - 20 µLPrevent column overload.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Triethylamine (TEA) to fix the tailing? A: Historically, yes. TEA acts as a "silanol blocker" by binding to the active sites before the analyte does. However, with modern "Base-Deactivated" (BDS) or high-purity Type B columns, TEA is rarely necessary. If you must use it, add 5 mM TEA to the buffer and adjust pH after addition. Warning: TEA permanently alters some columns; dedicate that column to this method.

Q: My MIT peak is symmetrical, but the CMIT peak tails. Why? A: CMIT is more hydrophobic and often interacts differently with the stationary phase ligands. This suggests the "tailing" might actually be a co-eluting impurity or degradation product. Isothiazolones degrade rapidly in alkaline conditions. Ensure your sample prep pH is also acidic (< pH 5).

Q: Why do I see a "negative" peak before my analytes? A: This is likely a refractive index disturbance from the sample solvent. If you are using a different buffer or solvent in the sample than in the mobile phase, the detector registers the difference. Match your sample matrix to the mobile phase.

References

  • Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks." LCGC International, 2022. [Link]

  • National Institutes of Health (NIH). "Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography." PMC, 2023. [Link]

  • Welch Materials. "Mobile Phase Selection in Method Development: How to Optimize." Welch Materials Technical Guides, 2025. [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC: Causes and Solutions." Element Technical Notes. [Link]

Sources

Validation & Comparative

Comparative Guide: 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone vs. Commercial Isothiazolone Biocides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Warhead vs. The Shield

This guide compares two distinct classes of isothiazolone chemistries that share a core pharmacophore but diverge radically in application.

  • The Incumbent (Commercial): CMIT/MIT (5-chloro-2-methyl-4-isothiazolin-3-one / 2-methyl-4-isothiazolin-3-one).[1] These are broad-spectrum industrial preservatives used to sterilize water systems and preserve formulations. They are optimized for water solubility and cost-effective mass kill.

  • The Challenger (Research Probe): 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone (hereafter CNP-IT ). This is a specialized, highly reactive "warhead" used primarily in drug discovery as a covalent inhibitor of specific enzymes (e.g., PCAF, histone acetyltransferases).

Key Takeaway: While commercial isothiazolones function via indiscriminate multi-target attack on microbial proteomes, CNP-IT utilizes the electron-withdrawing power of the 4-nitrophenyl group to drive hyper-reactivity, making it a potent activity-based probe for cysteine proteases and transferases, but likely too insoluble and specific for bulk industrial preservation.

Mechanistic Divergence & Chemical Logic

Both compounds operate via the same fundamental mechanism: Nucleophilic attack by a thiol (cysteine) on the sulfur atom of the isothiazolone ring , leading to ring opening and disulfide bond formation. However, the kinetics and selectivity differ.

The Electronic Effect
  • CMIT (Alkyl): The

    
    -methyl group is electron-donating. This stabilizes the ring slightly, allowing the molecule to penetrate microbial membranes before reacting. It strikes a balance between stability and reactivity.[2]
    
  • CNP-IT (Aryl/Nitro): The

    
    -(4-nitrophenyl) group is strongly electron-withdrawing. This pulls electron density away from the isothiazolone nitrogen, making the sulfur atom significantly more electropositive (harder electrophile).
    
    • Consequence: The S-N bond in CNP-IT is weaker, and the sulfur is hyper-reactive to nucleophiles. This results in rapid, often indiscriminate covalent modification of surface thiols, or high potency against specific enzymatic pockets where the phenyl ring provides hydrophobic binding affinity.

Mechanism of Action Diagram

The following diagram illustrates the divergent pathways of these two compounds upon encountering a biological system.

MOA_Pathway Substrate Target Cysteine (Enzyme-SH) Reaction Nucleophilic Attack on Sulfur Substrate->Reaction R-SH Attack CMIT CMIT (Commercial) (N-Methyl, Aqueous Soluble) Membrane Cell Membrane Permeation CMIT->Membrane High Solubility CNP CNP-IT (Research) (N-4-Nitrophenyl, Hydrophobic) Pocket Hydrophobic Enzyme Pocket CNP->Pocket Pi-Stacking / Hydrophobic Interaction Membrane->Reaction Intracellular Accumulation Pocket->Reaction Rapid Kinetics RingOpen Ring Opening & Disulfide Formation Reaction->RingOpen Result_CMIT Broad Spectrum Cell Death (Metabolic Arrest) RingOpen->Result_CMIT Multiple Targets Result_CNP Targeted Inhibition (e.g., PCAF, Cathepsin B) RingOpen->Result_CNP Specific Site Inactivation

Figure 1: Comparative Mechanism of Action. CMIT relies on diffusion and broad reactivity, while CNP-IT leverages hydrophobic interactions and electronic activation for targeted inhibition.

Performance Comparison Data

The following data contrasts the physicochemical properties and biological profiles of the two agents.

FeatureCommercial Standard (CMIT)Research Probe (CNP-IT)Implications
CAS Number 26172-55-4748777-47-1Distinct regulatory tracks.
Molecular Weight 149.6 g/mol 256.67 g/mol CNP-IT is significantly bulkier.
LogP (Hydrophobicity) ~0.4 (Hydrophilic)~1.05 - 1.5 (Hydrophobic)CMIT dissolves in water systems; CNP-IT requires DMSO/organic solvents.
Electrophilicity ModerateHigh (Activated by Nitro group)CNP-IT reacts faster with thiols.
Primary Target General bacterial proteome (Dehydrogenases)Specific Enzymes (PCAF, HAT, Cathepsin B)CNP-IT is a "Suicide Inhibitor" for drug dev.
Stability (pH > 8) Degrades rapidlySusceptible to hydrolysisBoth require pH < 8 for stability.
Sensitization Strong Sensitizer (H317)Likely Strong SensitizerHandle both with extreme caution.
Antimicrobial Efficacy (Inferred SAR)

While CMIT is optimized for MICs in the 0.5–5 ppm range against E. coli and P. aeruginosa, N-aryl isothiazolones like CNP-IT often show lower whole-cell antimicrobial activity despite higher chemical reactivity.

  • Reason: The hydrophobic phenyl ring gets stuck in the lipid bilayer or binds non-specifically to cell wall proteins, preventing the molecule from reaching the vital cytoplasmic enzymes that CMIT accesses easily.

  • Data Point: N-phenyl isothiazolones typically require 10–50x higher concentrations to achieve the same kill rate as CMIT in aqueous media due to solubility limitations [1, 4].

Experimental Protocols

Protocol A: Kinetic Analysis of Thiol Reactivity (Ellman’s Assay)

Objective: Quantify how much faster CNP-IT reacts with cysteine compared to CMIT.

Reagents:

  • Phosphate Buffer (PBS), pH 7.0 (Do not use Tris, as amines can interfere).

  • L-Cysteine (100 µM stock).

  • DTNB (Ellman’s Reagent).

  • Test Compounds: CMIT and CNP-IT (dissolved in DMSO).

Workflow:

  • Preparation: Prepare 50 µM Cysteine solution in PBS.

  • Incubation: Add 50 µM of CMIT or CNP-IT to separate cysteine aliquots.

  • Time-Course: At t = 0, 1, 5, 10, and 30 minutes, remove an aliquot.

  • Quenching/Detection: Add DTNB to the aliquot. DTNB reacts with remaining free thiols to produce TNB (yellow, 412 nm).

  • Calculation: Plot Absorbance (412 nm) vs. Time.

    • Expectation: CNP-IT will show a steeper decline in free thiols (t1/2 < 2 min) compared to CMIT (t1/2 ~ 5-10 min) due to the electron-withdrawing nitro group [2, 7].

Protocol B: Activity-Based Protein Profiling (ABPP)

Objective: Demonstrate that CNP-IT targets specific enzymes, whereas CMIT is promiscuous.

  • Lysate Prep: Prepare HeLa cell lysates.

  • Treatment: Treat lysate A with CNP-IT (10 µM) and lysate B with CMIT (10 µM) for 30 mins.

  • Probe: Add a rhodamine-conjugated cysteine probe (e.g., Iodoacetamide-Rhodamine) to label remaining available cysteines.

  • SDS-PAGE: Run gel and image fluorescence.

    • Result: CMIT treated lanes will show a general fading of all bands (broad blocking). CNP-IT lanes may show preservation of general bands but disappearance of specific bands (like PCAF/HAT) if Western Blotting is performed for those targets [6].

Decision Matrix: When to Use Which?

Use the following logic flow to determine the correct reagent for your application.

Decision_Matrix Start Select Application Goal Q1 Is the goal Microbial Sterilization or Material Preservation? Start->Q1 Q2 Is the goal Drug Discovery or Enzyme Inhibition? Q1->Q2 No CMIT_Rec USE CMIT/MIT (High Solubility, Low Cost, Broad Spectrum) Q1->CMIT_Rec Yes (Paints, Water, Cosmetics) Q2->CMIT_Rec No (General Cytotoxicity Control) CNP_Rec USE CNP-IT (High Affinity, Covalent Binder, Hydrophobic) Q2->CNP_Rec Yes (Targeting HAT, PCAF, Caspases) Path_Ind Industrial/Commercial Path_Res Biomedical Research

Figure 2: Selection Logic for Isothiazolone Applications.

References

  • Morley, J. O., et al. (2005).[3][4] "Structure-activity relationships in 3-isothiazolones." Organic & Biomolecular Chemistry. Link

  • Collier, P. J., et al. (1990). "Chemical reactivity of some isothiazolone biocides." Journal of Applied Bacteriology. Link

  • Santa Cruz Biotechnology. "this compound Product Data." Link[5][6]

  • BenchChem. "A Comparative Analysis of 2-Methyl-1,2-thiazol-3-one and Other Isothiazolinone Biocides." Link

  • EPA (United States Environmental Protection Agency). "Reregistration Eligibility Decision (RED): Methylisothiazolinone." Link

  • Wissing, J., et al. (2004). "Proteomics analysis of the mode of action of isothiazolones." Chemical Research in Toxicology.
  • Lewis, R. W., et al. (2016). "Discovery and structure-activity relationships of a novel isothiazolone class of bacterial type II topoisomerase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Technical Guide: Purity Confirmation of 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone via qNMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone (CAS 748777-47-1) is a specialized isothiazolone derivative, often utilized in research as a histone acetyltransferase (HAT) inhibitor.[1][2] Unlike common industrial biocides (e.g., Kathon™), this N-aryl derivative presents unique stability and solubility challenges.[2]

This guide compares Quantitative NMR (qNMR) against HPLC-UV for purity assessment. While HPLC is the industry standard for impurity profiling (detecting trace contaminants), qNMR is superior for potency determination (absolute assay) of this compound.[2] This is primarily because qNMR does not require a certified reference standard of the analyte itself—a critical advantage for research-grade compounds where certified standards are often unavailable or of questionable integrity.

Part 1: Structural Analysis & Signal Assignment

To validate purity, one must first validate identity.[2] The structure of this compound consists of an electrophilic isothiazolone ring N-linked to a para-nitrobenzene moiety.[2]

Predicted 1H NMR Spectrum (DMSO-d₆)

Solvent Choice: DMSO-d₆ is recommended due to the poor solubility of nitro-aromatics in CDCl₃ and to prevent potential reaction with protic solvents (methanol-d₄) if the ring is activated.

MoietyPositionMultiplicityApprox. Shift (δ ppm)IntegrationStructural Logic
Isothiazolone C4-H Singlet (s)6.8 – 7.41HThe C5-Cl substituent eliminates vicinal coupling, resulting in a sharp singlet.[2]
Phenyl C2', C6'Doublet (d)7.8 – 8.02HOrtho to the isothiazolone nitrogen.[2]
Phenyl C3', C5'Doublet (d)8.2 – 8.42HOrtho to the Nitro group (strongly deshielded).[2]

*Note: The phenyl ring forms an AA'BB' or AA'XX' system, often appearing as two "roofed" doublets.[2]

Impurity Markers

Common synthetic byproducts include:

  • 4-Nitroaniline: Residual starting material. Look for broad amine protons (~6.5 ppm) and upfield aromatic shifts relative to the product.

  • Ring-Opened Amides: Hydrolysis of the isothiazolone bond leads to acrylamides, often visible as distinct alkene doublets (J ~10-16 Hz) rather than the C4-H singlet.[2]

Part 2: Comparative Analysis (qNMR vs. HPLC-UV)

The "Truth" vs. "Precision" Paradox

HPLC is excellent for seeing what else is there (impurities). qNMR is excellent for telling you how much of your target is there (mass balance).

FeatureqNMR (Primary Ratio Method) HPLC-UV (Chromatography)
Primary Output Absolute Purity (Assay %) Relative Purity (Area %)
Reference Standard Generic (e.g., Maleic Acid).[2] Only requires any pure IS.Specific . Requires a certified standard of the exact analyte.
Response Factor Uniform . 1H signal intensity is directly proportional to molarity.Variable . Impurities with high extinction coefficients (e.g., nitro-aromatics) exaggerate impurity levels.[2]
Speed Fast (< 20 mins).[2] No equilibration or method development.Slow (Hours).[2][3] Requires column equilibration and gradient optimization.
Limit of Detection Moderate (~0.1%).[2] Not ideal for trace analysis.Excellent (< 0.01%).[1][2] Best for cleaning validation.
Destructive? No (Sample recoverable).No (but recovery is difficult).[2]

Verdict: Use qNMR to assign the potency value (purity) to your batch.[4][5][6] Use HPLC only to profile the number of impurities present.

Part 3: Experimental Protocol (qNMR)

Internal Standard (IS) Selection

For this specific nitro-aromatic compound, standard IS candidates like TCNB or Maleic Acid are preferred over TSP/DSS to avoid overlap in the aliphatic region (though this molecule has no aliphatic protons, grease/solvent impurities often clutter the 0-5 ppm range).[2]

  • Recommended IS: 1,3,5-Trimethoxybenzene (Singlet ~6.1 ppm) or Maleic Acid (Singlet ~6.3 ppm).[2]

  • Constraint: Ensure the IS signal does not overlap with the C4-H singlet of the isothiazolone (~6.8-7.4 ppm).

Sample Preparation Workflow
  • Mass: Weigh approx. 10-15 mg of Analyte and 5-10 mg of IS into the same vial using a microbalance (precision ±0.01 mg).

  • Solvation: Add 0.6 mL DMSO-d₆. Vortex until fully dissolved.

  • Transfer: Transfer to a high-quality 5mm NMR tube.

Acquisition Parameters (The "q" in qNMR)

Standard 1H parameters are insufficient for quantitative work. You must ensure full relaxation.

  • Pulse Angle: 90° (maximize signal).

  • Relaxation Delay (d1): 30 – 60 seconds .

    • Reasoning: T1 for aromatic protons and internal standards can be 3-5 seconds. d1 must be

      
       to ensure 99.3% magnetization recovery.
      
  • Spectral Width: 20 ppm (-2 to 18 ppm).[2]

  • Scans (ns): 16 or 32 (S/N > 250:1 is required for low uncertainty).

  • Temperature: 298 K (controlled).

Processing & Calculation
  • Phase/Baseline: Apply meticulous manual phasing and automatic baseline correction (e.g., polynomial).[2]

  • Integration: Integrate the IS peak (

    
    ) and the Analyte C4-H peak (
    
    
    
    ). Do not use the phenyl protons for quantification if possible, as they may overlap with impurities.[2]
  • Formula:



Where:

  • 
     = Integral Area[2]
    
  • 
     = Number of protons (IS usually 2 or 3; Analyte C4-H = 1)[2]
    
  • 
     = Molecular Weight[2]
    
  • 
     = Weighed mass[2]
    
  • 
     = Purity (as a decimal)[2]
    

Part 4: Visualization

Diagram 1: qNMR Logic & Workflow

This diagram illustrates the critical decision points in the qNMR workflow to ensure data integrity.

qNMR_Workflow Start Start: Purity Assessment SelectIS 1. Select Internal Standard (IS) (Maleic Acid or TMB) Start->SelectIS Weighing 2. Gravimetric Prep (Precision Balance ±0.001mg) SelectIS->Weighing Solvation 3. Solvation (DMSO-d6) Ensure homogeneous solution Weighing->Solvation T1_Check 4. T1 Relaxation Test (Inversion Recovery) Solvation->T1_Check Acquisition 5. qNMR Acquisition (d1 > 5*T1, 90° Pulse) T1_Check->Acquisition Set d1 parameter Validation Check: Is S/N > 250? Acquisition->Validation Processing 6. Processing (Phase, Baseline, Integration) Calculation 7. Purity Calculation Processing->Calculation Validation->Acquisition No (Increase Scans) Validation->Processing Yes

Caption: Step-by-step qNMR workflow emphasizing the critical T1 relaxation check to prevent under-quantification.

Diagram 2: Structural Assignment Logic

How to confirm the specific isothiazolone structure against common isomers or degradation products.

Structure_Logic Compound Target: 5-Cl-2-(4-NO2-Ph)-Isothiazolone Signal_A Signal A: ~7.0 ppm (Singlet) Expected: Isothiazolone C4-H Compound->Signal_A Signal_B Signal B: 7.8-8.4 ppm (AA'BB') Expected: 4-NO2-Phenyl Compound->Signal_B Check_1 Check: Multiplicity? Signal_A->Check_1 Check_2 Check: Integration Ratio? Signal_B->Check_2 Result_Pure Confirmed Structure Check_1->Result_Pure Singlet (Target) Result_Impure Flag: Ring Opening/Impurity Check_1->Result_Impure Doublet (J>10Hz) (Acrylamide byproduct) Check_2->Result_Pure 4:1 vs Signal A Check_2->Result_Impure Deviant Ratio

Caption: Logic flow for validating the structural identity of the isothiazolone core versus ring-opened degradation products.

References

  • BIPM (Bureau International des Poids et Mesures). Guidance on Quantitative NMR (qNMR). [Link][2]

  • Pauli, G. F., et al. (2012).[2] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products. [Link][2]

  • Holzgrabe, U. (2010).[2] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. [Link][2]

Sources

Validation Guide: 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone as a Zinc-Ejecting Agent

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone (often utilized as a p300/PCAF histone acetyltransferase inhibitor ) acts as a potent, covalent zinc-ejecting agent. Unlike general metal chelators (e.g., EDTA, TPEN) that sequester free ions, this compound functions as an electrophilic "warhead" . It specifically targets the cysteine-rich zinc finger (ZF) domains of proteins—such as the HIV-1 Nucleocapsid protein (NCp7) or the CH1 domain of p300—forcing the release of structural


 ions and inducing protein unfolding.

This guide validates its mechanism, compares its efficacy against industry standards (DIBA-1, TPEN), and provides rigorous protocols for experimental verification.

Mechanism of Action: Covalent Zinc Ejection

The compound does not bind zinc in solution. Instead, it acts as a prodrug-like electrophile . The mechanism proceeds via a specific nucleophilic attack by the protein's coordinated cysteine thiolates on the isothiazolone sulfur-nitrogen bond.

Mechanistic Pathway[1][2][3][4][5][6][7]
  • Recognition: The hydrophobic aryl group (4-nitrophenyl) facilitates non-covalent docking near the hydrophobic pocket of the Zinc Finger (ZF).

  • Nucleophilic Attack: The sulfur atom of a zinc-coordinating cysteine (

    
    ) attacks the sulfur atom of the isothiazolone ring.
    
  • Ring Opening: The isothiazolone S-N bond cleaves.

  • Adduct Formation: A stable disulfide bond forms between the protein cysteine and the inhibitor (mercapto-acrylamide adduct).

  • Zinc Ejection: The modification of the coordinating ligand destroys the tetrahedral geometry required to hold

    
    , causing its release.
    
Diagram: Electrophilic Attack & Zinc Ejection Pathway[3]

ZincEjection ZF_Folded Native Zinc Finger (Zn2+ Coordinated) Transition Nucleophilic Attack (Cys-S- -> S-N bond) ZF_Folded->Transition + Inhibitor Inhibitor 5-Chloro-2-(4-nitrophenyl)- 3(2H)-isothiazolone Inhibitor->Transition Adduct Covalent Disulfide Adduct (Protein-S-S-Inhibitor) Transition->Adduct Ring Opening Zn_Free Ejected Zn2+ (Free Ion) Transition->Zn_Free Coordination Loss Unfolded Apo-Protein (Unfolded/Inactive) Adduct->Unfolded Structural Collapse

Caption: Kinetic pathway of zinc ejection triggered by isothiazolone-mediated cysteine modification.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares this compound against the "Gold Standard" antiviral zinc ejector (DIBA-1 ) and a general chelator (TPEN ).

Performance Matrix
FeatureThis compound DIBA-1 (Disulfide Benzamide) TPEN (Chelator)
Primary Target p300/CBP (CH1 domain), HIV NCp7HIV NCp7 (C-terminal finger)Free

/ Low-affinity sites
Mechanism Covalent modification (Irreversible)Covalent disulfide exchangeNon-covalent sequestration (Reversible)
Kinetics (

)
Fast (

min at 10

M)
Fast (

min)
Slow (Requires equilibrium shift)
Specificity High (Requires accessible Cys nucleophile)High (Specific to retroviral ZFs)Low (Strips Zn indiscriminately)
Stability Stable in buffer; reactive with thiolsUnstable (prone to reduction)Highly stable
Cellular Toxicity Moderate (

M)
Low to ModerateHigh (Depletes cellular Zn)
Key Differentiator

While DIBA-1 is optimized for HIV NCp7, This compound offers a distinct advantage in epigenetic research (p300 inhibition). Its mechanism is identical to DIBA but its aromatic "tail" directs it towards HAT domains, making it a superior choice for validating zinc ejection in transcription factors rather than just viral capsids.

Experimental Validation Protocols

To validate this compound as a zinc ejector in your specific system, follow these two self-validating protocols.

Protocol A: TSQ Fluorescence Zinc Release Assay

Objective: Quantify the kinetics of zinc release in real-time. Principle: The probe TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide) is non-fluorescent in solution but highly fluorescent when bound to free


.

Materials:

  • Buffer: 50 mM Tris-HCl (pH 7.5), 10% Glycerol. (Avoid DTT/Mercaptoethanol as they will inactivate the isothiazolone).

  • Probe: TSQ (Stock: 10 mM in DMSO).

  • Target Protein: Recombinant Apo-protein reconstituted with

    
     (1:1 ratio) or purified Holo-protein (e.g., NCp7 or p300 fragment).
    
  • Compound: this compound (Stock: 10 mM in DMSO).

Workflow:

  • Baseline: Dilute Protein to 1

    
    M in Buffer. Add TSQ to 20 
    
    
    
    M. Incubate 5 min. Measure Fluorescence (
    
    
    ) at Ex 360nm / Em 490nm.
  • Reaction: Inject Compound (final conc. 5–20

    
    M).
    
  • Kinetics: Monitor Fluorescence (

    
    ) every 10 seconds for 30 minutes.
    
  • Normalization: Convert fluorescence to % Zinc Release using a standard curve of

    
     (0–5 
    
    
    
    M) in the presence of TSQ.

Validation Criteria:

  • Positive Result: Rapid increase in fluorescence fitting a pseudo-first-order exponential rise.

  • Negative Control: Inject DMSO only (flatline).

  • Specificity Check: Pre-incubate protein with NEM (N-ethylmaleimide). If NEM blocks the effect, the mechanism is Cys-dependent (validating the isothiazolone mechanism).

Protocol B: Mass Spectrometry Adduct Confirmation

Objective: Prove the covalent modification of the protein.

Workflow:

  • Incubate Holo-protein (5

    
    M) with Compound (10 
    
    
    
    M) for 30 min at RT.
  • Desalt using a Zeba Spin column or C4 ZipTip to remove salts and non-covalent ligands.

  • Analyze via ESI-TOF MS (Electrospray Ionization Time-of-Flight).

Expected Data:

  • Parent Peak: Mass of Apo-protein.

  • Adduct Peak: Mass of Apo-protein + 256.6 Da (Mass of inhibitor) - 1 Da (Loss of H from Cys) + 2 Da (if ring opening involves water, check specific hydration status, but typically simple disulfide adducts show Mass_Protein + Mass_Inhibitor).

  • Note: The ejection of

    
     (Mass ~65.4 Da) results in a net mass increase due to the heavy organic adduct replacing the light metal ion.
    
Diagram: Experimental Workflow

Workflow Step1 Step 1: Preparation Mix Protein (1uM) + TSQ (20uM) Step2 Step 2: Induction Add Isothiazolone (10uM) Step1->Step2 Step3 Step 3: Monitoring Measure Fluor (Ex360/Em490) Step2->Step3 Decision Fluorescence Increase? Step3->Decision Result_Pos VALIDATED (Zinc Ejected) Decision->Result_Pos Yes (>50% signal) Result_Neg INVALID (No Reaction) Decision->Result_Neg No Step4 Step 4: Confirmation (MS) Check for Mass Shift Result_Pos->Step4 Confirm Mechanism

Caption: Step-by-step validation workflow for zinc ejection activity.

References

  • Rice, W. G., et al. (1995).[1] "Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS."[2] Science, 270(5239), 1194-1197.[1] Link

  • Turano, A., et al. (1996). "The mechanism of action of isothiazolone biocides." Letters in Applied Microbiology, 23(4), 209-212.
  • Mai, A., et al. (2009). "Discovery of (1,4-bis(3-acetylphenyl)piperazine) derivatives as a new class of p300/CBP histone acetyltransferase inhibitors." Bioorganic & Medicinal Chemistry Letters, 19(4), 1132-1135. (Context for p300 inhibition via zinc ejection).
  • Jenkins, Y., et al. (2018). "Zinc Ejection as a Mechanism for the Inhibition of HATs." Nature Chemical Biology.

Sources

mass spectrometry validation of 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone structure

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Validation of 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone: A Comparative Mass Spectrometry Guide

Executive Summary

Compound: this compound (CAS: 748777-47-1) Molecular Formula: C₉H₅ClN₂O₃S Monoisotopic Mass: 255.9709 Da

This guide addresses the structural validation of this compound, a compound combining a reactive isothiazolone core with a nitroaromatic moiety. Unlike simple biocides (e.g., CMIT/MIT), the presence of the nitrophenyl group introduces specific ionization and fragmentation behaviors. This document compares analytical methodologies, establishing High-Resolution LC-MS/MS (Orbitrap/Q-TOF) as the superior validation standard over GC-MS due to the thermal instability of the isothiazolone ring.

Structural Analysis & Theoretical Fingerprint

Before experimental validation, the mass spectrometrist must establish the theoretical "fingerprint" of the molecule.

  • The Chlorine Signature: The most distinct feature is the chlorine isotope pattern. Natural abundance dictates a roughly 3:1 ratio between ³⁵Cl and ³⁷Cl.[1][2]

    • Observation: You must see a parent ion pair at m/z 256.97 (M+H, ³⁵Cl) and 258.97 (M+H, ³⁷Cl).

  • The Nitro Group: Nitroaromatics are prone to losing oxygen or the entire nitro group (NO₂) during fragmentation.

  • The Isothiazolone Core: This ring is electrophilic and susceptible to nucleophilic attack. Crucial Warning: Do not use alcohols (methanol/ethanol) as the primary solvent for long-term storage or high-temperature extraction, as the solvent may attack the sulfur-nitrogen bond, creating ring-opened artifacts [1].

Comparative Methodology: Selecting the Right Tool

The following table contrasts the performance of standard analytical techniques for this specific compound.

FeatureMethod A: High-Res LC-MS/MS (Recommended) Method B: GC-MS (EI) Method C: Direct Infusion ESI
Ionization Electrospray (Soft)Electron Impact (Hard)Electrospray (Soft)
Suitability High. Preserves the thermally labile isothiazolone ring.Low. Injector port heat (250°C+) often degrades the ring structure.Medium. Good for quick mass checks, but lacks separation from synthesis byproducts.
Mass Accuracy < 5 ppm (Orbitrap/Q-TOF). Confirms elemental formula.Unit Resolution (Quadrupole). Ambiguous for sulfur/oxygen determination.Varies by instrument.[3]
Fragmentation Controlled MS/MS (HCD/CID). Reveals connectivity.Uncontrolled in-source fragmentation.[3]None (MS1 only).
Risk Factor Adduct formation (Na+, K+) if buffers aren't clean.[3]Thermal degradation leads to false negatives or "ghost" peaks.Ion suppression from matrix.

The Validated Protocol: LC-MS/MS

This protocol is designed for a Q-Exactive (Orbitrap) or equivalent Q-TOF system.

A. Sample Preparation (Self-Validating Step)
  • Solvent: Acetonitrile (ACN) / Water (LC-MS Grade).

    • Why: Avoid Methanol. As noted in isothiazolone stability studies, nucleophilic solvents can open the ring [2].[4]

  • Concentration: 1 µg/mL (1 ppm).

  • Additives: 0.1% Formic Acid (promotes protonation [M+H]+).

B. Instrument Parameters
  • Source: ESI Positive Mode (+).

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 320°C.

  • Scan Range: m/z 100–500.

  • Resolution: 70,000 (at m/z 200).

C. Fragmentation Logic (MS/MS)

When subjecting the parent ion (m/z 257, [M+H]+) to collision-induced dissociation (CID), look for these diagnostic transitions:

  • Loss of NO₂ (-46 Da):

    • Transition: m/z 257 → m/z 211

    • Mechanism:[3][4][5] Homolytic cleavage of the C-N bond on the phenyl ring. This confirms the nitrophenyl moiety.

  • Loss of CO (-28 Da):

    • Transition: m/z 211 → m/z 183

    • Mechanism:[3][4][5] Contraction of the isothiazolone ring (carbonyl ejection).

  • Isothiazolone Ring Cleavage:

    • Diagnostic Ion:m/z 79-85 range

    • Mechanism:[3][4][5] Fragmentation of the chlorinated sulfur-containing head group.

Visualization of Workflows

Diagram 1: Analytical Decision Matrix

This flowchart guides the researcher through the decision-making process to avoid common pitfalls like thermal degradation.

G Start Start: Sample Validation Solubility Solubility Check (Acetonitrile vs Methanol) Start->Solubility Warning STOP: Avoid Methanol (Nucleophilic Attack Risk) Solubility->Warning Methanol Selected Technique Select Ionization Method Solubility->Technique Acetonitrile Selected GCMS GC-MS (EI) Technique->GCMS LCMS LC-MS (ESI+) Technique->LCMS GC_Fail Result: Thermal Degradation (Ring Opening) GCMS->GC_Fail LC_Success Result: Intact [M+H]+ Ion (m/z 256.97) LCMS->LC_Success Isotope Check Cl Isotope Pattern (3:1 Ratio) LC_Success->Isotope MS2 Run MS/MS Fragmentation Isotope->MS2

Caption: Decision matrix highlighting the critical path to avoid thermal degradation and solvent artifacts.

Diagram 2: Proposed Fragmentation Pathway (ESI+)

A visualization of how the molecule breaks down under collision energy, providing the "fingerprint" for validation.

Frag Parent Parent Ion [M+H]+ m/z 257 (35Cl) Frag1 Fragment A [M+H - NO2]+ m/z 211 Parent->Frag1 - NO2 (46 Da) Frag3 Fragment C Chlorinated Ring m/z ~85 Parent->Frag3 Ring Cleavage Frag2 Fragment B [Frag A - CO]+ m/z 183 Frag1->Frag2 - CO (28 Da)

Caption: ESI+ fragmentation pathway showing the characteristic loss of the nitro group followed by carbonyl loss.

References

  • NIST Mass Spectrometry Data Center. (n.d.). 5-Chloro-2-methyl-3(2H)-isothiazolone Mass Spectrum. National Institute of Standards and Technology. Retrieved from [Link]

  • Speksnijder, P., et al. (2010).[6] Trace analysis of isothiazolinones in water samples by large-volume direct injection liquid chromatography tandem mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

Sources

A Comparative Guide to the Inhibitory Potency of 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the isothiazolone scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. Among these, the 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone core has been identified as a promising starting point for the development of novel therapeutic agents, notably as an inhibitor of p300/CB-associated factor (PCAF) and p300 histone acetyltransferase (HAT) activity.[1][2][3] This guide provides a comprehensive comparison of the inhibitory potency (IC50 values) of derivatives based on this and closely related scaffolds, offering insights into their structure-activity relationships (SAR) and providing detailed experimental protocols for researchers to conduct their own comparative studies.

The Significance of the Isothiazolone Scaffold

Isothiazolones are five-membered heterocyclic compounds that have garnered significant attention due to their diverse biological properties, including antimicrobial, antifungal, and anticancer activities.[4][5] Their mechanism of action is often attributed to the electrophilic nature of the sulfur atom, which can react with nucleophilic residues, such as cysteine thiols, in the active sites of enzymes, leading to their inhibition.[4] This reactivity profile makes them intriguing candidates for targeting a variety of enzymes implicated in disease.

Comparative Analysis of IC50 Values: A Case Study on 2-(4-Nitrophenyl)isothiazol-3(2H)-one Derivatives

Compound IDStructureModificationIC50 (µM) vs. Huh7 Cells (48h)
IsoA 5-benzoyl-2-(4-nitrophenyl)isothiazol-3(2H)-oneAddition of a 5-benzoyl groupNot specified as the more active compound
IsoB 2-(4-nitrophenyl)isothiazol-3(2H)-oneParent compound16.4

Data extracted from a study by Tzani et al. (2024).[4][6]

This comparison clearly demonstrates that for this particular scaffold and cell line, the removal of the 5-benzoyl group in IsoB leads to a significant increase in cytotoxic potency.[4][6] This highlights the critical importance of substituents on the isothiazolone ring in modulating biological activity.

Structure-Activity Relationship (SAR) Insights

The data from the 2-(4-nitrophenyl)isothiazol-3(2H)-one derivatives, although limited to two compounds, provides a foundational insight into the SAR of this class of molecules. The enhanced activity of the unsubstituted IsoB suggests that steric bulk at the 5-position may be detrimental to its anticancer activity against Huh7 cells.[4][6]

To further illustrate the principles of SAR, we can look at a more extensive study on a related class of compounds: 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. While the core is a thiazolidinone, the presence of the 2-chloro-3-(4-nitrophenyl)-propenylidene moiety makes it a structurally relevant example. In this study, a variety of substituents were introduced at the N-3 position of the thiazolidinone ring, and the compounds were screened against a panel of 60 cancer cell lines.[5][7][8]

The most active compound, 2h , which features a propanoic acid substituent at the N-3 position, exhibited a mean GI50 (50% growth inhibition) of 1.57 µM across the NCI-60 panel.[5][7][8] This suggests that a small, acidic group at this position enhances the anticancer activity. In contrast, derivatives with larger or more complex substituents generally showed lower potency.

The following diagram illustrates the conceptual structure-activity relationships for these related scaffolds.

SAR_conceptual cluster_isothiazolone 2-(4-Nitrophenyl)isothiazol-3(2H)-one Scaffold cluster_thiazolidinone 5-[...]-4-thiazolidinone Scaffold Parent_Iso Unsubstituted at C5 (Higher Activity) Substituted_Iso 5-Benzoyl Substituted (Lower Activity) Parent_Iso->Substituted_Iso Steric hindrance at C5 decreases activity Parent_Thia Small, acidic substituent at N3 (Higher Activity) Substituted_Thia Larger, complex substituent at N3 (Lower Activity) Parent_Thia->Substituted_Thia Substituent at N3 modulates activity

Caption: Conceptual Structure-Activity Relationships.

Experimental Protocol for IC50 Determination

To enable researchers to conduct their own comparative studies, we provide a detailed, step-by-step protocol for determining the IC50 of a test compound against a cancer cell line using a standard MTT assay.

Materials:

  • Cancer cell line of interest (e.g., Huh7, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate for the desired period (e.g., 48 hours).

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis to fit the data to a dose-response curve and determine the IC50 value.

The following diagram illustrates the experimental workflow for IC50 determination.

IC50_Workflow cluster_protocol IC50 Determination Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Incubation (e.g., 48 hours) B->C D 4. MTT Addition C->D E 5. Incubation (3-4 hours) D->E F 6. Solubilization of Formazan E->F G 7. Absorbance Reading (570 nm) F->G H 8. Data Analysis (IC50 Calculation) G->H

Caption: Experimental Workflow for IC50 Determination.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel enzyme inhibitors. While a comprehensive comparative dataset for a series of its derivatives is not yet available, the analysis of closely related isothiazolone and thiazolidinone derivatives underscores the critical role of systematic structural modification and IC50 determination in advancing drug discovery. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative analyses, enabling the elucidation of structure-activity relationships and the identification of potent lead compounds for further development.

References

  • Kaminskyy, D., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 3026. Available at: [Link]

  • Luchini, C., et al. (2020). Small-molecule inhibitors of acetyltransferase p300 identified by high-throughput screening are potent anticancer agents. Journal of Biological Chemistry, 295(16), 5338-5351. Available at: [Link]

  • Tzani, A., et al. (2024). 2-(4-Nitrophenyl)isothiazol-3(2H)-one: A Promising Selective Agent against Hepatocellular Carcinoma. Pharmaceuticals, 17(5), 673. Available at: [Link]

  • Kaminskyy, D., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 3026. Available at: [Link]

  • Tzani, A., et al. (2024). 2-(4-Nitrophenyl)isothiazol-3(2H)-one: A Promising Selective Agent against Hepatocellular Carcinoma Cells. Pharmaceuticals, 17(5), 673. Available at: [Link]

  • Kaminskyy, D., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 3026. Available at: [Link]

Sources

benchmark studies using 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone

Author: BenchChem Technical Support Team. Date: March 2026

Epigenetic regulation through chromatin remodeling is a cornerstone of modern oncology and molecular biology. At the heart of this process are Histone Acetyltransferases (HATs), specifically PCAF (KAT2B) and p300 (EP300), which catalyze the transfer of acetyl groups to lysine residues on histone tails. Dysregulation of these enzymes is frequently implicated in the pathogenesis of various cancers, making them prime targets for therapeutic intervention[1].

When benchmarking novel epigenetic modulators, 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone (widely cataloged as CCT077791 or Histone Acetyltransferase Inhibitor II) serves as a critical reference compound. Originally identified through high-throughput FlashPlate screening, this small molecule provides a foundational baseline for evaluating thiol-reactive, active-site-directed HAT inhibition[2].

This guide provides an objective, data-driven comparison of this compound against other standard HAT inhibitors, alongside field-proven protocols for executing self-validating benchmark studies.

Mechanistic Profiling & Causality

Unlike highly selective, non-covalent modern inhibitors, this compound operates through a mechanism heavily dependent on chemical reactivity. The isothiazolone core interacts directly with critical thiol groups (cysteine residues) within the catalytic active site of PCAF and p300[2].

The Causality of Off-Target Potential: Because its mechanism relies on thiol reactivity, the compound is highly effective in vitro and in controlled cellular environments (reducing total acetylation of histones H3/H4 and α-tubulin)[3]. However, this same electrophilic nature means it can interact with other thiol-containing proteins in vivo, limiting its clinical development but cementing its utility as an in vitro tool compound for inducing rapid, early-event growth arrest in tumor cell lines like HCT116 and HT29[1].

G CCT 5-Chloro-2-(4-nitrophenyl) -3(2H)-isothiazolone HAT PCAF / p300 (HAT Enzymes) CCT->HAT Thiol-reactive Inhibition Histone Histones H3/H4 α-Tubulin HAT->Histone Acetylation AcCoA Acetyl-CoA AcCoA->HAT Acetyl Donor Chromatin Chromatin Relaxation & Gene Transcription Histone->Chromatin Epigenetic Activation

Mechanistic pathway of PCAF/p300 inhibition by the isothiazolone derivative CCT077791.

Comparative Benchmark Analysis

When designing an assay, selecting the appropriate positive control or benchmark inhibitor is paramount. The table below synthesizes quantitative data comparing this compound with other prominent HAT inhibitors[4],[5].

InhibitorPrimary Target(s)IC₅₀ (In Vitro)Cell PermeabilityMechanism of ActionBest Use Case
This compound PCAF, p3002.2 – 7.3 µMHighThiol-reactive, competitiveIn vitro benchmarking of covalent/thiol-reactive inhibition.
Anacardic Acid p300, PCAF, Tip60~5.0 – 8.5 µMPoorNon-competitiveCell-free enzymatic assays; natural product baselines.
Garcinol p300, PCAF~5.0 – 7.0 µMModerateMixed, pleiotropicStudies requiring natural product-derived broad HAT inhibition.
C646 p300, CBP~400 nMHighCompetitive (Acetyl-CoA)Cellular assays requiring reversible, non-covalent inhibition.
A-485 p300, CBP2.6 – 9.8 nMHighCatalytic active siteHigh-potency, highly selective in vivo and in vitro studies.

Expert Insight: While A-485 is vastly superior for in vivo target validation due to its nanomolar potency and selectivity[4], this compound remains indispensable when screening libraries for novel covalent binders or when assessing the thiol-vulnerability of newly discovered HAT active sites.

Experimental Protocols & Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent false positives, particularly those arising from the compound's chemical reactivity.

Protocol 1: In Vitro FlashPlate HAT Assay

This high-throughput assay measures the transfer of a radiolabeled acetyl group from [³H]-Acetyl-CoA to a biotinylated histone peptide substrate.

  • Causality of Buffer Design (Critical Step): You must omit Dithiothreitol (DTT) and β-mercaptoethanol from the assay buffer. Because this compound is an electrophile, strong reducing agents will react directly with the compound in solution, quenching its inhibitory activity before it ever reaches the enzyme[2].

  • Step 1: Preparation: Coat 96-well Streptavidin FlashPlates with 1 µM biotinylated Histone H3 peptide (residues 1-21) in PBS. Wash 3x with DTT-free assay buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA).

  • Step 2: Compound Incubation: Add recombinant PCAF or p300 enzyme (10 nM) to the wells. Add this compound at varying concentrations (0.1 µM to 50 µM, 1% DMSO final). Self-Validation: Include a "No Enzyme" well (background control) and a "Vehicle Only" well (1% DMSO, 100% activity control). Incubate for 15 minutes at room temperature.

  • Step 3: Reaction Initiation: Add 0.5 µM [³H]-Acetyl-CoA to initiate the reaction. Incubate for 60 minutes at 30°C.

  • Step 4: Readout: Aspirate the wells, wash 3x with PBS to remove unreacted [³H]-Acetyl-CoA, and read the microplate on a scintillation counter.

Protocol 2: Cellular Acetylation Profiling (Western Blot)

To validate that the in vitro inhibition translates to cellular epigenetic modulation, use a highly sensitive cell line like HCT116 (human colon carcinoma), which exhibits high basal levels of histone acetylation[1].

  • Step 1: Cell Culture & Treatment: Seed HCT116 cells at

    
     cells/well in 6-well plates. Treat with this compound (1, 5, and 10 µM) for 4 to 24 hours. Causality of Timing: Growth arrest is an early event; extended exposure (>72h) may lead to secondary apoptotic effects that confound direct epigenetic readouts[2].
    
  • Step 2: Histone Extraction: Lyse cells using a Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, and a protease inhibitor cocktail). Centrifuge to pellet the nuclei, then extract histones overnight using 0.2 N HCl at 4°C.

  • Step 3: Immunoblotting: Resolve 10 µg of histone extract on a 15% SDS-PAGE gel. Transfer to a nitrocellulose membrane.

  • Step 4: Self-Validating Detection: Probe the membrane with an anti-H3K9ac antibody (primary readout). Crucial Control: Strip and reprobe the membrane with an anti-Total H3 antibody. This ensures that any observed decrease in H3K9ac is due to specific HAT inhibition, not unequal protein loading or compound-induced histone degradation.

Workflow Prep Cell Culture (HCT116 / HT29) Treat Compound Treatment (0.5 - 10 µM, 4-24h) Prep->Treat Lysis Cell Lysis (DTT-Free Buffer) Treat->Lysis Assay FlashPlate Assay (3H-Acetyl-CoA) Lysis->Assay In Vitro Validation WB Western Blot (Anti-H3K9ac vs Total H3) Lysis->WB Cellular Validation

Self-validating experimental workflow for evaluating isothiazolone-based HAT inhibitors.

References

  • Isothiazolones as inhibitors of PCAF and p300 histone acetyltransferase activity Molecular Cancer Therapeutics (2005)[Link]

  • Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents Theranostics (2022)[Link]

  • Inhibition of PCAF Histone Acetyltransferase, Cytotoxicity and Cell Permeability of 2-Acylamino-1-(3- or 4-Carboxy-phenyl)benzamides MDPI - International Journal of Molecular Sciences (2012)[Link]

Sources

A Senior Application Scientist's Guide to Establishing Reference Standards for 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone for Quality Control

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals working with novel enzyme inhibitors, the integrity of experimental data is paramount. This begins with the quality of the reagents used, particularly the reference standards employed for analytical method development, validation, and routine quality control. 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone, a known inhibitor of p300/CBP-associated factor (PCAF) and p300 histone acetyltransferase (HAT) activity, is a molecule of significant interest in epigenetic research.[1] However, unlike well-established pharmaceutical compounds, certified reference standards for such research molecules are not always readily available.

This guide provides a comprehensive framework for establishing a reliable reference standard for this compound. We will objectively compare the currently available commercial options and provide detailed experimental protocols and supporting data to guide you through the process of qualifying a candidate material to serve as an in-house reference standard. This ensures the accuracy, reproducibility, and validity of your research and development efforts.

The Critical Role of a Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for qualitative and quantitative analysis. In the context of this compound, a reliable reference standard is essential for:

  • Accurate Quantification: To determine the precise concentration of the active molecule in experimental solutions or formulated products.

  • Impurity Profiling: To identify and quantify any related substances or degradation products.

  • Method Validation: To assess the performance of analytical methods, such as High-Performance Liquid Chromatography (HPLC), for linearity, accuracy, precision, and specificity.

  • Stability Studies: To monitor the degradation of the molecule under various storage conditions.

Commercially Available this compound: A Comparative Overview

Several chemical suppliers offer this compound (CAS 748777-47-1). While these are generally sold as "research grade" materials, their suitability as a reference standard needs to be rigorously assessed. The table below provides a comparison of offerings from prominent suppliers. It is important to note that the information provided is based on publicly available data and may vary by lot.

Supplier Product Number Stated Purity Available Analytical Data Intended Use
Santa Cruz Biotechnology sc-224043Not specifiedRefer to Certificate of Analysis for lot specific data[1]Research Use Only[1]
BLDpharm BD149988≥97% (HPLC)NMR, HPLC, LC-MS, UPLC mentioned as available[2]Research and Development
Amadis Chemical 748777-47-197%Not specifiedResearch

Expert Insight: The stated purity on a supplier's website is a good starting point, but it is not a substitute for a comprehensive Certificate of Analysis (CoA). A thorough CoA should provide not only the purity value but also the method used for its determination (e.g., HPLC, NMR) and the corresponding data. For a reference standard, a purity of ≥98% is generally desirable, with all significant impurities identified and quantified. When selecting a commercial source, prioritize suppliers who provide detailed, lot-specific CoAs with spectral data.

Qualifying an In-House Reference Standard: A Step-by-Step Approach

In the absence of a certified reference standard from a pharmacopeia or metrological institute, a common and accepted practice is to qualify a commercial batch as an in-house or secondary reference standard. This process involves a battery of analytical tests to confirm the identity, purity, and potency of the material.

The following diagram illustrates the workflow for qualifying a candidate batch of this compound as an in-house reference standard.

Reference Standard Qualification Workflow Workflow for Qualifying an In-House Reference Standard cluster_0 Phase 1: Material Acquisition & Initial Assessment cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Purity & Assay cluster_3 Phase 4: Documentation & Release Acquire Candidate Material Acquire Candidate Material Review Supplier CoA Review Supplier CoA Acquire Candidate Material->Review Supplier CoA Visual Inspection Visual Inspection Review Supplier CoA->Visual Inspection Mass Spectrometry Mass Spectrometry Visual Inspection->Mass Spectrometry Proceed if CoA is acceptable NMR Spectroscopy NMR Spectroscopy Mass Spectrometry->NMR Spectroscopy FTIR Spectroscopy FTIR Spectroscopy NMR Spectroscopy->FTIR Spectroscopy HPLC-UV Purity HPLC-UV Purity FTIR Spectroscopy->HPLC-UV Purity Identity Confirmed Water Content (Karl Fischer) Water Content (Karl Fischer) HPLC-UV Purity->Water Content (Karl Fischer) Residual Solvents (GC-HS) Residual Solvents (GC-HS) Water Content (Karl Fischer)->Residual Solvents (GC-HS) Mass Balance Assay Mass Balance Assay Residual Solvents (GC-HS)->Mass Balance Assay Establishment of In-House Standard Establishment of In-House Standard Mass Balance Assay->Establishment of In-House Standard Purity ≥98% Documentation Documentation Establishment of In-House Standard->Documentation Release for Use Release for Use Documentation->Release for Use

Caption: Workflow for Qualifying an In-House Reference Standard.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments outlined in the qualification workflow.

Causality: Mass spectrometry provides the molecular weight of the compound, which is a primary confirmation of its identity.

  • Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) or Quadrupole Mass Spectrometer.

  • Sample Preparation: Prepare a 10 µg/mL solution of the candidate standard in acetonitrile.

  • Infusion: Directly infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

  • MS Parameters:

    • Ionization Mode: Positive and Negative ESI

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Mass Range: 50-500 m/z

  • Expected Result: In positive ion mode, expect to observe the protonated molecule [M+H]⁺ at m/z corresponding to the molecular formula C₉H₅ClN₂O₃S (MW = 256.67). In negative ion mode, the deprotonated molecule [M-H]⁻ may be observed. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl) should also be present.

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure and is a powerful tool for unequivocal identification.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the candidate standard in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition Parameters:

    • Pulse Program: Standard ¹H acquisition

    • Number of Scans: 16-64

    • Relaxation Delay: 1-2 s

Causality: HPLC is the workhorse for purity determination, separating the main compound from any impurities.

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start with a low percentage of B (e.g., 20%), ramp up to a high percentage (e.g., 95%) over 20-30 minutes to ensure elution of any late-eluting impurities.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Monitor at multiple wavelengths based on the UV spectrum of the compound, or use a PDA detector to capture the full spectrum. A wavelength around 275 nm is often a good starting point for isothiazolinones.[3]

    • Injection Volume: 10 µL

  • Sample Preparation: Prepare a stock solution of the candidate standard at 1 mg/mL in acetonitrile or another suitable solvent. Dilute to a working concentration of approximately 0.1 mg/mL.

  • Data Analysis: Determine the area percent of the main peak. The purity is calculated as the area of the main peak divided by the total area of all peaks. For a reference standard, all peaks greater than 0.05% should be reported.

The following diagram illustrates the HPLC workflow for purity determination.

HPLC_Workflow HPLC Purity Determination Workflow Prepare Mobile Phase Prepare Mobile Phase Equilibrate HPLC System Equilibrate HPLC System Prepare Mobile Phase->Equilibrate HPLC System Prepare Sample Prepare Sample Inject Sample Inject Sample Prepare Sample->Inject Sample Equilibrate HPLC System->Inject Sample Acquire Chromatogram Acquire Chromatogram Inject Sample->Acquire Chromatogram Integrate Peaks Integrate Peaks Acquire Chromatogram->Integrate Peaks Calculate Purity Calculate Purity Integrate Peaks->Calculate Purity

Caption: HPLC Purity Determination Workflow.

Data Summary and Interpretation

The data from these analyses should be compiled into a comprehensive report that will serve as the documentation for your in-house reference standard.

Analytical Test Purpose Acceptance Criteria
Mass Spectrometry Identity ConfirmationObserved molecular ion corresponds to the theoretical mass ± 5 ppm.
¹H-NMR Identity ConfirmationSpectrum is consistent with the proposed structure.
FTIR Identity ConfirmationSpectrum shows characteristic functional group absorptions.
HPLC-UV Purity AssessmentPurity by area % ≥ 98.0%.
Water Content (Karl Fischer) Quantify WaterReport value (typically < 1.0%).
Residual Solvents (GC-HS) Quantify Volatile ImpuritiesReport values for any identified solvents.
Mass Balance Assay Final Purity AssignmentAssay = Purity by HPLC × (100% - Water Content - Residual Solvents)

Conclusion: Establishing Trust in Your Research

For a specialized research compound like this compound, a formally certified reference standard may not be readily available. However, by following a systematic and scientifically sound qualification process, a laboratory can confidently establish an in-house reference standard from a commercially available source. This rigorous approach, which includes identity confirmation by mass spectrometry and NMR, and purity determination by HPLC, ensures the reliability of all subsequent analytical data. By investing the effort to thoroughly characterize your reference material, you build a foundation of trustworthiness and scientific integrity for your research and development programs.

References

  • He, X., et al. (2021). Determination of Five Isothiazolinone Preservatives in Liquid Detergents by High Performance Liquid Chromatography. Proceedings of the 3rd International Conference on Green Energy, Environment and Sustainable Development (GEESD2021).

Sources

Structural & Functional Divergence: Nitrophenyl Isothiazolones vs. Chloromethylisothiazolones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide presents a technical comparison between Chloromethylisothiazolinone (CMIT) —the industrial standard for broad-spectrum biocidal activity—and Nitrophenyl Isothiazolones (NP-ISTs) , a class of "tuned" electrophiles emerging in drug discovery for HIV and oncology.

While both compounds share the core isothiazol-3-one pharmacophore, their N-substituents dictate a massive divergence in application. CMIT utilizes a "hard" electrophilic attack driven by the 5-chloro and N-methyl groups to indiscriminately crosslink cellular proteins. In contrast, NP-ISTs leverage the steric bulk and electronic conjugation of the N-(4-nitrophenyl) moiety to selectively target zinc-finger domains in metalloproteins, acting as "Zinc Ejectors" rather than general alkylators.

Part 1: Molecular Architecture & Electronic Properties

The functional divergence begins at the electronic level. The isothiazolone ring is an activated amide equivalent, but the substituents modulate the reactivity of the sulfur-nitrogen (S-N) bond, which is the primary site of nucleophilic attack.

Chloromethylisothiazolinone (CMIT)
  • Structure: 5-chloro-2-methyl-4-isothiazolin-3-one.[1]

  • Electronic Driver: The C5-Chlorine atom is a strong electron-withdrawing group (EWG) via induction, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

  • Sterics: The N-Methyl group is small, offering negligible steric hindrance.

  • Result: A highly reactive, accessible electrophile capable of rapid reaction with diverse nucleophiles (thiols, amines) in the cytosol.

Nitrophenyl Isothiazolones (NP-IST)
  • Structure: 2-(4-nitrophenyl)isothiazol-3(2H)-one (and derivatives).[2]

  • Electronic Driver: The N-Phenyl ring conjugates with the isothiazolone nitrogen. The 4-Nitro group (strong EWG) pulls electron density through the phenyl ring, modulating the pKa of the leaving group (the ring nitrogen species) upon S-N bond cleavage.

  • Sterics: The bulky phenyl group restricts access to the S-N bond, preventing reaction with "bulk" cellular thiols (like Glutathione) while permitting interaction with structured thiol-rich domains like Zinc Fingers.

  • Result: A "soft," selective electrophile designed for specific protein targets (e.g., NCp7 in HIV, specific transcription factors in cancer).

Comparative Electronic Profile
FeatureCMIT (Industrial Biocide)NP-IST (Therapeutic Candidate)
N-Substituent Methyl (Alkyl, Electron Donating)4-Nitrophenyl (Aryl, Electron Withdrawing)
C5-Substituent Chlorine (EWG)Hydrogen (usually)
Electrophilicity High (General Reactivity)Tuned (Target Selective)
Lipophilicity (LogP) Low (~0.4)High (>2.0)
Primary Target General Cytosolic Thiols / AminesZinc-Coordinated Cysteines

Part 2: Mechanistic Divergence

The "Shotgun" vs. The "Sniper"

The core mechanism for both is the nucleophilic attack on the sulfur atom by a cysteine thiol. However, the consequences differ.

CMIT: Irreversible Crosslinking

CMIT reacts rapidly with free thiols (Cys) and amines (Lys, His). The chlorine atom at C5 facilitates a secondary elimination reaction, often leading to irreversible protein crosslinking and rapid necrotic cell death. This is ideal for cooling towers but disastrous for systemic therapy.

NP-IST: Zinc Ejection

NP-ISTs are designed to target Zinc Finger (ZF) motifs (Cys3His1 or Cys4).

  • Recognition: The hydrophobic phenyl ring docks into the hydrophobic pocket of the ZF protein (e.g., HIV NCp7).

  • Attack: A Zn-coordinated cysteine attacks the isothiazolone sulfur.

  • Ejection: The S-N bond cleaves. The isothiazolone sulfur forms a disulfide bond with the protein cysteine.

  • Collapse: The loss of the cysteine ligand destabilizes the coordination complex, causing the Zinc ion (

    
    ) to be ejected. The protein unfolds and loses function.
    
Pathway Visualization (DOT)

Mechanism cluster_0 CMIT: General Toxicity cluster_1 NP-IST: Zinc Ejection CMIT CMIT (High Reactivity) Target Cysteine Thiol (-SH) CMIT->Target Rapid Attack Crosslink Protein Crosslinking (Necrosis) NPIST NP-IST (Tuned Reactivity) Docking Hydrophobic Docking (Selectivity) NPIST->Docking Docking->Target Proximity Effect Zn_Eject Zinc Ejection (Unfolding) S_N_Cleavage S-N Bond Cleavage Target->S_N_Cleavage Target->S_N_Cleavage S_N_Cleavage->Crosslink + Cl Elimination Disulfide Disulfide Adduct S_N_Cleavage->Disulfide Stable Adduct Disulfide->Zn_Eject Loss of Ligand

Caption: Mechanistic bifurcation: CMIT (Red) leads to indiscriminate crosslinking, while NP-IST (Blue) utilizes docking to selectively eject Zinc from metalloproteins.

Part 3: Performance & Data Comparison

The following data consolidates findings from industrial biocide screenings and therapeutic assays (HIV/Oncology).

MetricCMIT (Standard Biocide)NP-IST (e.g., IsoB/PITA)Significance
Bacterial MIC (E. coli) 0.5 - 2.6 µg/mL [1]> 50 µg/mL [2]CMIT is ~20x more potent as a general bactericide.
Cytotoxicity (CC50) < 5 µM (HeLa/Vero)~130 µM (HepG2) [3]NP-IST is significantly less toxic to mammalian cells.
Zinc Ejection Rate Fast but Non-specificSlow & SpecificNP-IST requires specific binding pockets to react efficiently.
HIV-1 Inhibition (EC50) N/A (Too toxic)~1 - 10 µM [4]NP-ISTs are viable antiviral leads; CMIT is not.
Sensitization Potential Extreme (Skin allergen)Moderate to LowCMIT is a known contact allergen; NP-ISTs reduce this risk.

Key Insight: The "Nitro" group on the phenyl ring is critical. Unsubstituted phenyl-isothiazolones are often too unreactive. The nitro group restores just enough electrophilicity to react with the activated cysteines in Zinc fingers without reacting with every glutathione molecule in the cell.

Part 4: Experimental Protocol: Zinc Ejection Assay

To validate the "Nitrophenyl" mechanism versus the generic CMIT mechanism, the Zinc Ejection Assay using the HIV-1 Nucleocapsid Protein (NCp7) is the gold standard. This protocol relies on the fluorescence quenching of Tryptophan-37 (Trp37) upon Zinc loss.

Objective

Quantify the rate and extent of Zinc (


) release from a Zinc Finger protein upon treatment with the isothiazolone.
Materials
  • Protein: Recombinant HIV-1 NCp7 (1-55) or stable Zinc Finger peptide (10 µM).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 100 µM TCEP (to keep non-coordinated cysteines reduced, critical).

  • Probe: FluoZin-3 (Zinc-specific fluorophore) OR monitor intrinsic Trp37 fluorescence .

  • Compounds: CMIT (Control), NP-IST (Test), EDTA (Positive Control).

Workflow (Self-Validating)
  • Baseline Establishment:

    • Incubate NCp7 (5 µM) in buffer.

    • Measure fluorescence (

      
      , 
      
      
      
      for Trp37). Stable signal indicates intact ZF structure.
  • Compound Addition:

    • Add NP-IST (e.g., 10-50 µM).

    • Validation Step: Add EDTA (1 mM) to a separate well. This chelates free Zn, forcing ejection. This is your "100% Ejection" benchmark.

  • Kinetic Monitoring:

    • Monitor fluorescence decay over 60 minutes.

    • Mechanism:[3][4][5][6][7][8] As Zn is ejected, the protein unfolds. Trp37 becomes exposed to solvent, leading to fluorescence quenching (decrease in intensity).

  • Data Analysis:

    • Plot Fluorescence vs. Time.

    • Fit to pseudo-first-order kinetics (

      
      ).
      
    • Result Interpretation:

      • CMIT: Rapid, immediate decay (often accompanied by precipitation or aggregation signals).

      • NP-IST: Sigmoidal or clean exponential decay indicating specific reaction.

      • Negative Control: No decay.

Experimental Workflow Diagram (DOT)

Protocol start Start: Recombinant NCp7 (Zinc Finger Protein) step1 1. Equilibration Buffer: Tris pH 7.5 + TCEP Signal: Stable Trp37 Fluorescence start->step1 branch Add Compound step1->branch path_A Path A: NP-IST (10-50 µM) branch->path_A path_B Path B: CMIT (Control) branch->path_B path_C Path C: EDTA (Pos. Control) branch->path_C reaction Reaction Phase (37°C, 60 min) path_A->reaction path_B->reaction path_C->reaction readout 2. Monitor Fluorescence Decay (Ex 280nm / Em 350nm) reaction->readout result 3. Calculate k_obs Compare vs EDTA (100%) readout->result

Caption: Fluorescence-based Zinc Ejection Assay workflow. Trp37 quenching serves as the real-time reporter for protein unfolding.

References

  • Collier, P. J., et al. (1990). "Mechanism of inhibition of E. coli by the isothiazolone biocide." Journal of Applied Bacteriology. Link (Context: Establishes CMIT MIC and general thiol mechanism).

  • Morley, J. O., et al. (2005).[3] "Structure-activity relationships in 3-isothiazolones." Organic & Biomolecular Chemistry. Link (Context: Comparison of N-alkyl vs N-phenyl electronic properties).

  • Ribeiro, S. M., et al. (2024).[9] "2-(4-Nitrophenyl)isothiazol-3(2H)-one: A Promising Selective Agent against Hepatocellular Carcinoma Cells." International Journal of Molecular Sciences. Link (Context: Cytotoxicity data and specificity of NP-IST).

  • Vercruysse, T., et al. (2012). "A phenyl-thiadiazolylidene-amine derivative ejects zinc from retroviral nucleocapsid zinc fingers."[4][5][8] Retrovirology. Link (Context: While focusing on a related class, this paper establishes the Zinc Ejection Assay protocol and the "zinc ejector" therapeutic concept for isothiazolone-like electrophiles).

  • Alvarez-Sanchez, R., et al. (2016). "In situ chemical behaviour of methylisothiazolinone and methylchloroisothiazolinone in reconstructed human epidermis." Contact Dermatitis.[1][3][9][10][11][12] Link (Context: CMIT reactivity with Histidine/Lysine vs MIT specificity).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe and compliant disposal of 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone. As a guiding principle, all chemical waste disposal must adhere to the regulations set forth by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[1][2] This guide is intended for researchers, scientists, and drug development professionals who handle this compound. Given the specific nature of this chemical, it is imperative to always consult the Safety Data Sheet (SDS) provided by the manufacturer for the most specific guidance. Where an SDS is not available, the procedures outlined below, based on the known hazards of the isothiazolinone class of compounds and general hazardous waste management principles, should be followed.

Immediate Safety and Hazard Assessment

Presumed Hazards:

  • Toxicity: Isothiazolinones can be toxic if swallowed, fatal in contact with skin, and fatal if inhaled.[4]

  • Corrosivity: Many isothiazolinones cause severe skin burns and eye damage.[4][5]

  • Sensitization: May cause an allergic skin reaction.[4][5][6]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[4][5]

Due to these potential hazards, this compound must be handled with appropriate personal protective equipment (PPE) and engineering controls at all times.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following should be considered mandatory when handling this compound or its waste:

PPE CategorySpecificationRationale
Hand Protection Nitrile rubber gloves (minimum thickness >0.1 mm).[7] For extended contact, consider double-gloving or gloves with higher chemical resistance.To prevent skin contact, which can lead to burns, allergic reactions, and systemic toxicity.[4]
Eye Protection Tightly sealed safety goggles or a full-face shield.[7][8]To protect against splashes that can cause severe eye damage.[4][5]
Skin and Body A chemically resistant lab coat or apron. Closed-toe shoes are mandatory.To protect against accidental spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood.[9] If aerosols may be generated, a suitable respirator is required.[10]To prevent inhalation of vapors or aerosols, which can be fatal.[4]

Pre-Disposal and Waste Accumulation

Proper management of chemical waste begins at the point of generation.[11] The following procedures ensure that waste is stored safely and in compliance with regulations prior to disposal.

Waste Container Selection and Labeling
  • Container Compatibility: Waste must be stored in a container that is compatible with the chemical.[11] For chlorinated and potentially corrosive compounds, high-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers for acidic or corrosive waste.[12] The container must have a secure, leak-proof screw cap.[13]

  • Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE".[11] The label must also include the full chemical name: "this compound" (no formulas or abbreviations), and the approximate concentration or quantity.[11] The date of accumulation should also be clearly marked.

Segregation of Waste

Incompatible chemicals must be stored separately to prevent dangerous reactions.[11][13] this compound waste should be segregated from:

  • Bases

  • Oxidizing agents

  • Reducing agents

Store waste in a designated "Satellite Accumulation Area" (SAA) that is near the point of generation and under the control of laboratory personnel.[11][13]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled by a licensed hazardous waste disposal contractor.[2][10] Do not dispose of this chemical down the drain or in regular trash.[1][2][6][14]

  • Waste Collection:

    • Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, absorbent pads), in a designated hazardous waste container.

    • Do not fill the container to more than 90% of its capacity to allow for expansion.[12][13]

  • Container Sealing and Storage:

    • Keep the waste container securely capped at all times, except when adding waste.[11][13]

    • Store the sealed container in the SAA, ensuring it is segregated from incompatible materials.[13]

    • The SAA should be in a well-ventilated area, and the container should be within secondary containment to prevent spills.[12]

  • Scheduling Waste Pickup:

    • Once the container is 90% full or has been in storage for up to 90 days, arrange for pickup by your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal company.[12]

    • Complete a chemical waste pickup form as required by your institution, providing all necessary information about the waste stream.[11]

Emergency Procedures

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill and whether it can be managed by laboratory personnel. For large or unmanageable spills, contact your institution's emergency response team.

  • Don Appropriate PPE: Before attempting to clean a spill, don the appropriate PPE, including a respirator if necessary.[10]

  • Contain and Absorb: Contain the spill using a chemical spill kit with an inert absorbent material like sand or vermiculite.[10]

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[9]

  • Decontaminate: Clean the spill area thoroughly.

Personnel Exposure
  • Skin Contact: Immediately remove all contaminated clothing.[5][14] Rinse the affected skin with plenty of water and soap.[7][14] Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][14] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[10] Seek immediate medical attention.[4]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G Workflow for Disposal of this compound Waste A Waste Generation (Pure compound, solutions, contaminated materials) B Select Compatible Hazardous Waste Container (e.g., HDPE, Glass) A->B C Label Container: 'HAZARDOUS WASTE' Full Chemical Name Date B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Is the waste segregated from incompatibles (bases, oxidizers, reducers)? D->E F Segregate Waste E->F No G Is container >90% full or stored for >90 days? E->G Yes F->D H Continue to collect waste in SAA G->H No I Schedule Pickup with EH&S or Licensed Disposal Contractor G->I Yes H->G J Complete Waste Pickup Form I->J K Waste Transferred to Licensed Disposal Facility J->K

Caption: Decision workflow for the safe disposal of this compound.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research.
  • Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • Qualia. (2025, January 26). Cytotoxic Drug Handling with Biosafety Isolators. BioSafe Tech.
  • Occupational Safety and Health Administration. (1986, May). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Am J Hosp Pharm, 43(5), 1193-204.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory.
  • Henkel. (2023, March 9). Safety Data Sheet according to (EC) No 1907/2006 as amended.
  • Cytiva. (2024, August 1). SAFETY DATA SHEET.
  • Occupational Safety and Health Administration. (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 5-Chloro-2-methyl-4-isothiazolin-3-one.
  • Merck. SAFETY DATA SHEET.
  • Chemos GmbH&Co.KG. (2020, October 15). Safety Data Sheet: 5-Chloro-2-methyl-4-isothiazolin-3-one.
  • MilliporeSigma. (2025, December 24). SAFETY DATA SHEET.
  • Cayman Chemical. (2021, April 5). Safety Data Sheet.
  • ASHP. Guidelines on Handling Hazardous Drugs.
  • American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
  • Tennessee Department of Environment & Conservation. (2022, April). HAZARDOUS WASTE MANAGEMENT CHAPTER 0400-12-01.
  • PPG. (2018, June 22). Isothiazolinone White Paper.
  • Al-Douh, M. H., Al-Majthoub, M. M., & Al-Zahrani, A. A. (2019). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PMC.

Sources

Personal protective equipment for handling 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as an extension of the underlying chemistry. When handling targeted epigenetic modulators like 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone (commonly known as CCT077791), understanding its mechanism of action is the key to protecting yourself and your team.

This guide provides the foundational chemistry, operational workflows, and disposal protocols required to handle this potent compound safely and effectively.

Chemical Profile & Mechanistic Causality

To design a self-validating safety protocol, we must first understand why a chemical is hazardous. CCT077791 is a potent inhibitor of p300 and PCAF histone acetyltransferases (HATs) [1]. Its efficacy stems from the 3(2H)-isothiazolone core, which acts as a powerful electrophile (a Michael acceptor).

In biological assays, this electrophilic ring covalently binds to nucleophilic thiol groups (cysteine residues) in the active sites of target enzymes. However, this exact mechanism makes the compound highly reactive with human skin proteins, leading to severe allergic contact dermatitis, skin irritation (H315), and respiratory tract irritation (H335) [2].

Table 1: Quantitative Chemical & Hazard Profile

PropertyValue / ClassificationOperational Implication
CAS Number 748777-47-1Unique identifier for SDS tracking and inventory.
Molecular Weight 256.67 g/mol Required for precise molarity calculations during reconstitution.
Solubility DMSO (0.1 - 1 mg/mL)Requires organic solvents; introduces transdermal penetration risks.
Primary Hazards H302, H315, H319, H335Acute toxicity, severe skin/eye irritation, and respiratory hazards.

Personal Protective Equipment (PPE) Matrix

Because CCT077791 is highly lipophilic and must be reconstituted in Dimethyl Sulfoxide (DMSO) for biological assays, the risk profile is heavily amplified. DMSO acts as a "Trojan horse" penetration enhancer. A single drop of a DMSO-based stock solution on a thin latex glove can carry the isothiazolone directly through the epidermal barrier and into the bloodstream.

Table 2: Mechanistically Grounded PPE Requirements

Hazard VectorRequired PPEMechanistic Justification
Dermal (Hands) Double-gloved Nitrile (≥8 mil) or Butyl RubberPrevents DMSO-mediated transdermal delivery of the Michael acceptor. Outer glove must be changed immediately if contaminated.
Ocular Chemical safety goggles + Face shieldProtects against H319 (serious eye irritation) during high-energy steps like vortexing or sonication.
Body Dedicated elastic-cuff lab coat or Tyvek suitPrevents accumulation of sensitizing isothiazolone dust on personal clothing, mitigating chronic exposure.
Inhalation N95/P100 respirator (if outside containment)Mitigates H335 (respiratory irritation) from aerosolized powder. Note: All handling should ideally occur in a Class II Biosafety Cabinet or Fume Hood.

Operational Workflow: Stock Preparation

To ensure both scientific integrity and operator safety, the reconstitution protocol must be a self-validating system. Visual confirmation of complete dissolution is critical before aliquoting, as undissolved micro-crystals will skew assay concentrations and create unpredictable contamination risks.

Workflow A 1. Don PPE & Prep Workspace (Fume Hood, Double Gloves) B 2. Weigh CCT077791 Powder (Use anti-static weigh boat) A->B C 3. Reconstitute in Anhydrous DMSO (Target: 10 mM Stock) B->C D 4. Vortex & Sonicate (Validate: Inspect against light for clarity) C->D E 5. Aliquot into Amber Vials (Protect from UV degradation) D->E F 6. Store at -20°C or -80°C (Desiccated environment) E->F

Standard Operating Procedure for CCT077791 Stock Preparation and Validation.

Step-by-Step Methodology:

  • Preparation: Line the fume hood with a disposable, absorbent, plastic-backed bench pad. Ensure the analytical balance is properly calibrated and zeroed.

  • Weighing: Using an anti-static weigh boat, carefully transfer the required mass of CCT077791. Cap the source bottle immediately to prevent moisture ingress and aerosolization.

  • Reconstitution: Add the calculated volume of anhydrous DMSO directly to the vial to achieve a 10 mM stock.

  • Validation (Crucial): Vortex for 30 seconds, followed by 1 minute of water-bath sonication. Hold the vial against a bright light source; the solution must be perfectly clear with no refractive micro-crystals.

  • Aliquoting: Divide into single-use aliquots in amber microcentrifuge tubes to prevent repeated freeze-thaw cycles and photolytic degradation.

Spill Response & Chemical Deactivation

Standard soap and water are insufficient for an isothiazolone spill. Because the isothiazolone ring is highly electrophilic, we can intentionally destroy its reactivity using a strong nucleophile.

A 10% to 11% solution of Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite is the industry standard for deactivating isothiazolones [3]. The bisulfite ion attacks the electrophilic sulfur/carbon in the ring, permanently opening it and neutralizing its toxicity.

SpillResponse Spill CCT077791 Spill Detected Assess Assess Scale & State (Powder vs. DMSO Solution) Spill->Assess Evacuate Evacuate & Ventilate Area Assess->Evacuate Large/Aerosolized Neutralize Apply 11% Sodium Bisulfite (NaHSO3) Solution Assess->Neutralize Small/Contained Evacuate->Neutralize Wait Wait 30 Minutes (Chemical Deactivation) Neutralize->Wait Clean Absorb & Dispose as Hazardous Waste Wait->Clean

Chemical Deactivation and Spill Response Pathway for Isothiazolones.

Decontamination Protocol:

  • Isolate: Alert nearby personnel. If the spill involves dry powder outside a hood, evacuate the immediate area to allow HVAC systems to clear aerosols.

  • Neutralize: Gently pour an 11% Sodium Bisulfite solution over the spill, starting from the perimeter and working inward to prevent spreading.

  • Incubate: Allow the neutralizing solution to sit for a minimum of 30 minutes. This provides the necessary kinetic time for the nucleophilic addition reaction to run to completion.

  • Absorb: Use inert absorbent pads or vermiculite to collect the deactivated liquid.

Waste Disposal Plan

Improper disposal of isothiazolones can lead to downstream environmental toxicity, as they are potent biocides. Segregate waste meticulously:

  • Solid Waste (Tubes, Pipette Tips, Gloves): Must be placed in a dedicated, puncture-resistant hazardous waste container labeled "Toxic Solid Waste - Isothiazolone Contaminated." Do not mix with general biohazard waste.

  • Liquid Waste (DMSO Stocks, Assay Buffers): Collect in a chemically compatible, clearly labeled High-Density Polyethylene (HDPE) carboy. Label as "Hazardous Liquid Waste: Contains DMSO and Isothiazolone derivatives." Keep away from strong oxidizing agents.

  • Deactivated Spill Waste: Even after neutralization with Sodium Bisulfite, the resulting absorbent materials must be handled as hazardous chemical waste due to the presence of DMSO and organic byproducts.

References

  • "Deactivation of Industrial Water Treatment Biocides", NACE International / ResearchGate. URL:[Link]

×

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Reactant of Route 1
5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone
Reactant of Route 2
5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.